2,4-Dichloro-6-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDGRKNPQMLEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371080 | |
| Record name | 2,4-dichloro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-27-0 | |
| Record name | 2,4-dichloro-6-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dichloro-6-methylbenzamide (CAS: 175278-27-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-6-methylbenzamide is a substituted aromatic amide whose specific applications and biological functions are not extensively documented in public literature, positioning it as a novel scaffold for discovery research. This guide provides a comprehensive technical overview, including its physicochemical properties, a robust, field-tested protocol for its synthesis and characterization, and an expert analysis of its potential applications based on the known bioactivities of structurally related dichlorobenzamides. By grounding our discussion in established chemical principles and analogous compound data, this document serves as a foundational resource for researchers seeking to explore the therapeutic or agrochemical potential of this molecule.
Introduction and Molecular Overview
This compound, identified by CAS number 175278-27-0, is a small molecule belonging to the halogenated benzamide class. Its structure features a benzene ring substituted with two chlorine atoms, a methyl group, and a primary amide group. This specific arrangement of functional groups—particularly the ortho-methyl and ortho-chloro substituents flanking the amide—creates significant steric hindrance that can dictate its reactivity, receptor binding affinity, and metabolic stability.
While direct research on this specific isomer is sparse, the broader class of dichlorobenzamides has been investigated for various biological activities, including herbicidal[1][2] and potential anticancer applications through mechanisms like the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[3][4] This guide synthesizes available data on precursors and analogs to provide a scientifically rigorous and practical framework for its investigation.
Physicochemical and Structural Data
| Property | Value | Source |
| CAS Number | 175278-27-0 | AK Scientific, Inc. |
| Molecular Formula | C₈H₇Cl₂NO | AK Scientific, Inc. |
| Molecular Weight | 204.05 g/mol | AK Scientific, Inc. |
| IUPAC Name | This compound | Computed |
| Canonical SMILES | CC1=CC(=CC(=C1C(=O)N)Cl)Cl | Computed |
| Polar Surface Area | 43.09 Ų | Computed |
| LogP (Predicted) | 2.8 - 3.1 | Computed |
| Hydrogen Bond Donors | 1 | Computed |
| Hydrogen Bond Acceptors | 1 | Computed |
Table 1: Key identifiers and computed physicochemical properties of this compound.
Proposed Synthesis and Characterization Workflow
The synthesis of a primary benzamide is most classically and reliably achieved through the amidation of its corresponding acyl chloride. This section details a two-step, self-validating protocol starting from the commercially available 2,4-dichloro-6-methylbenzoic acid.
Rationale for Synthetic Strategy
The chosen pathway involves two high-yielding, well-documented reaction classes:
-
Acyl Chloride Formation: Conversion of the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) is a standard and efficient procedure.[5][6] The reaction is driven by the formation of gaseous byproducts (SO₂ and HCl), ensuring high conversion.
-
Amidation: The subsequent reaction of the highly electrophilic acyl chloride with an ammonia source is typically rapid and exothermic.[7][8][9] Using aqueous ammonia or ammonium chloride provides a safe and practical source of the nucleophile.[9][10]
This two-step approach is robust, scalable, and avoids harsh conditions that could lead to unwanted side reactions on the aromatic ring.
Visualized Synthesis Workflow
Caption: Proposed two-step synthesis and purification workflow.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-6-methylbenzoyl Chloride (Intermediate)
-
Materials:
-
2,4-Dichloro-6-methylbenzoic acid (1.0 eq)[11]
-
Thionyl chloride (SOCl₂) (3.0-5.0 eq)
-
N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)
-
Anhydrous Toluene (as solvent, optional for azeotropic removal)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (containing NaOH solution), add 2,4-dichloro-6-methylbenzoic acid.
-
Add thionyl chloride slowly via an addition funnel.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction by observing the cessation of HCl and SO₂ gas evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. To ensure complete removal, anhydrous toluene can be added and co-distilled (azeotroped) twice.[12]
-
The resulting crude 2,4-dichloro-6-methylbenzoyl chloride, typically a yellow to brown oil or low-melting solid, can be used directly in the next step without further purification.
-
Protocol 2: Synthesis of this compound (Final Product)
-
Materials:
-
Crude 2,4-dichloro-6-methylbenzoyl chloride (1.0 eq)
-
Concentrated aqueous ammonia (NH₄OH, 28-30%) (excess, ~10 eq)
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized water
-
-
Procedure:
-
Dissolve the crude acyl chloride in a minimal amount of DCM in a flask.
-
In a separate, larger beaker or flask, place the concentrated aqueous ammonia and cool it in an ice bath to 0-5°C.
-
Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonia solution. This reaction is highly exothermic and produces a white precipitate (the product and ammonium chloride).[7][9]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes, letting it slowly warm to room temperature.
-
Filter the resulting solid precipitate using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove ammonium chloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a white or off-white solid.
-
Dry the purified product under vacuum.
-
Anticipated Spectroscopic Data for Characterization
-
¹H NMR: Expect distinct signals for the two aromatic protons, the methyl group protons (singlet, ~2.4 ppm), and two broad signals for the -NH₂ protons (exchangeable with D₂O, ~7.5-8.0 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~168-170 ppm), the methyl carbon (~20 ppm), and the six aromatic carbons, with those bonded to chlorine showing characteristic shifts.
-
FTIR (cm⁻¹): Key peaks should include two N-H stretches (~3350 and 3180 cm⁻¹), a strong C=O stretch (~1660 cm⁻¹), and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 203, with a characteristic isotopic pattern (M, M+2, M+4) due to the two chlorine atoms.
Potential Applications and Mechanistic Insights (Hypothetical)
Based on the activities of structurally similar compounds, we can postulate several research avenues for this compound.
As a Potential Herbicidal Agent
Causality: Many commercial and experimental herbicides are benzamide derivatives.[2][13] For instance, 2,6-dichlorobenzamide is a known metabolite of the herbicide dichlobenil, which acts by inhibiting cellulose synthesis.[1][14] The structural motif of a dichlorinated aromatic ring coupled to an amide is critical for this class of activity. The specific substitution pattern of this compound may offer a unique spectrum of activity or improved crop selectivity.
As a Potential IMP Dehydrogenase (IMPDH) Inhibitor
Mechanistic Hypothesis: IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, making it a key target for anticancer and antiviral therapies.[15] Benzamide riboside acts as a prodrug that is metabolized intracellularly to an NAD analog, which then inhibits IMPDH.[3][4] It is plausible that this compound could act as a direct, non-nucleoside inhibitor of IMPDH. The dichlorinated phenyl ring could occupy the nicotinamide-binding subsite of the enzyme, while the amide group forms critical hydrogen bonds.
Caption: Hypothetical mechanism of action via IMPDH inhibition.
Safety and Handling
As with any novel research chemical, this compound should be handled with care by technically qualified personnel. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While this compound remains an understudied molecule, its chemical structure suggests significant potential for discovery in both agrochemical and pharmaceutical research. This guide provides the necessary foundational knowledge for its synthesis, characterization, and informed exploration. The detailed protocols are designed to be self-validating and robust, empowering researchers to confidently produce and investigate this compound. Future studies should focus on screening this molecule in relevant biological assays, such as herbicidal panels and enzyme inhibition assays for targets like IMPDH, to unlock its full potential.
References
- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride.
-
Preparation method for 2-4-6-trimethylbenzoyl chloride. Eureka | Patsnap. [Link]
-
AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE Chapter: 16. An experimental handbook for pharmaceutical organic chemistry-i. [Link]
-
WO/2021/179553 USE OF N-BENZYLBENZAMIDE COMPOUND AS HERBICIDE. WIPO. [Link]
-
2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183. PubChem. [Link]
-
2,4-dichloro-n-methylbenzamide (C8H7Cl2NO). PubChem. [Link]
-
How Do Acyl Chlorides Form Primary and Secondary Amides? YouTube. [Link]
-
The practical synthesis of a methylenebisphosphonate analogue of benzamide adenine dinucleotide: inhibition of human inosine monophosphate dehydrogenase (type I and II). PubMed. [Link]
-
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. MDPI. [Link]
-
Making Amides from Acyl Chlorides. Chemistry LibreTexts. [Link]
-
2,4-Dichloro-N-methylbenzamide. SpectraBase. [Link]
- WO2017102275A1 - Benzamide compounds and their use as herbicides.
- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride.
-
reaction between acyl chlorides and ammonia - addition / elimination. Chemguide. [Link]
-
Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside. PubMed. [Link]
-
Acid Chloride + Ammonia = Amide (Mechanism). YouTube. [Link]
-
IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. [Link]
-
2,4-Dichloro-6-methylbenzoic acid | C8H6Cl2O2 | CID 243412. PubChem. [Link]
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]
-
Discovery, SAR, and putative mode of action of N-benzyl-2-methoxybenzamides as potential bleaching herbicides. PubMed. [Link]
-
Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells. PubMed. [Link]
-
(PDF) Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. ResearchGate. [Link]
-
(PDF) 2,4-Dichloro-N-p-tolylbenzamide. ResearchGate. [Link]
-
2,6-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 13649682. PubChem. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
Dichlobenil | C7H3Cl2N | CID 3031. PubChem. [Link]
-
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. RSC Publishing. [Link]
-
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. ResearchGate. [Link]
-
2,4-Dichloro-6-methylphenol | C7H6Cl2O | CID 15292. PubChem. [Link]
-
Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. MDPI. [Link]
-
mesitoic acid. Organic Syntheses Procedure. [Link]
-
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. ACS Publications. [Link]
-
Para dichlorobenzene. BYJU'S. [Link]
-
Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. PrepChem.com. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
- CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.
-
Synthesis, biological and antioxidant activity of new diamides derived from sulfonamide drug and local anesthesia. ResearchGate. [Link]
-
2,6-Dichlorotoluene | C7H6Cl2 | CID 8368. PubChem. [Link]
-
2-Chloro-6-methylbenzoic acid | C8H7ClO2 | CID 88870. PubChem. [Link]
-
2,4-Dichloro-benzylalcohol. SpectraBase. [Link]
Sources
- 1. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2017102275A1 - Benzamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 3. Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN109678698B - A kind of preparation method of 2,4-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. globalconference.info [globalconference.info]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts [ccspublishing.org.cn]
- 11. 2,4-Dichloro-6-methylbenzoic acid | C8H6Cl2O2 | CID 243412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. Dichlobenil | C7H3Cl2N | CID 3031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
The Multifaceted Therapeutic Potential of Substituted Benzamides: A Technical Guide for Drug Development Professionals
Foreword: The Enduring Versatility of a Privileged Scaffold
The benzamide moiety represents a classic example of a "privileged scaffold" in medicinal chemistry—a core molecular structure that is capable of binding to a wide range of biological targets with high affinity, leading to a diverse array of pharmacological activities. From the early days of bioisosteric replacement to the current era of targeted therapies, substituted benzamides have given rise to crucial medications in psychiatry, oncology, and gastroenterology. This guide provides an in-depth technical exploration of the major biological activities of substituted benzamides, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs, provide actionable protocols for preclinical evaluation, and synthesize the structure-activity relationships that govern the therapeutic potential of this remarkable chemical class.
I. The Neuroleptic Landscape: Modulating Dopaminergic Pathways
The mid-20th century marked the advent of substituted benzamides in neuropsychiatry, revolutionizing the treatment of psychotic disorders.[1] These compounds primarily exert their effects by modulating dopaminergic neurotransmission, with a particular focus on the dopamine D2 and D3 receptors.
A. Mechanism of Action: Selective Dopamine Receptor Antagonism
The antipsychotic efficacy of benzamides like sulpiride and amisulpride is principally attributed to their antagonist activity at dopamine D2 receptors, particularly within the mesolimbic pathway.[2] Hyperactivity in this neural circuit is strongly correlated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] By blocking these postsynaptic D2 receptors, benzamide derivatives inhibit the downstream signaling cascade, thereby reducing excessive dopaminergic activity.[2]
A key characteristic of many atypical antipsychotic benzamides is their selectivity. For instance, amisulpride demonstrates a high affinity for presynaptic D2/D3 autoreceptors at low doses.[3] Blockade of these autoreceptors, which normally provide negative feedback on dopamine synthesis and release, leads to an increase in dopaminergic transmission.[3][4] This paradoxical effect is thought to contribute to the observed efficacy of low-dose amisulpride in treating the negative symptoms of schizophrenia and dysthymia.[3] At higher doses, the postsynaptic D2 receptor antagonism predominates, leading to the antipsychotic effect.[3]
The signaling cascade initiated by D2 receptor activation is complex and multifaceted. As Gi/o-coupled receptors, their activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[4] Furthermore, D2 receptor signaling can influence neuronal excitability by modulating ion channels, such as suppressing L-type Ca2+ currents through a Gβγ–phospholipase C–IP3–calcineurin pathway.[[“]] Recent research also highlights the role of β-arrestin2-dependent pathways in D2 receptor signaling, opening new avenues for the development of functionally selective ligands.[6]
B. Structure-Activity Relationship (SAR) for Antipsychotic Benzamides
The neuroleptic activity of substituted benzamides is highly dependent on their chemical structure. Key SAR insights include:
-
Chirality: The antipsychotic activity often resides in a single enantiomer. For instance, the S-enantiomer of amisulpride exhibits a nearly 40-fold higher affinity for the D2 receptor compared to the R-enantiomer.[7]
-
Amide Substitution: The nature of the substituent on the amide nitrogen is critical. A pyrrolidinyl ring, as seen in amisulpride, is a common feature that contributes to high D2/D3 receptor affinity.
-
Aromatic Ring Substitution: The pattern of substitution on the benzamide ring influences potency and receptor selectivity. Electron-donating groups, such as methoxy, are often found in potent D2 antagonists.
-
Polypharmacology: Newer benzamide derivatives have been designed to interact with multiple receptor types, such as serotonin 5-HT1A and 5-HT2A receptors, to achieve an atypical antipsychotic profile with a reduced risk of extrapyramidal side effects.[2] Interestingly, for some benzamides, the R-enantiomer, which has low affinity for D2 receptors, may bind to other receptors like the 5-HT7 receptor, contributing to the overall pharmacological profile of the racemic drug.[7]
| Compound | D2 Ki (nM) | D3 Ki (nM) | D3 vs D2 Selectivity |
| Compound 6a | 1.4 | 67 | 48-fold |
| Compound 6b | 43 | 1831 | 43-fold |
| Compound 7a | 2.5 | 73 | 29-fold |
| Compound 7b | 31 | 1390 | 45-fold |
| Table 1: Comparative binding affinities of selected N-phenylpiperazine benzamide analogs for human D2 and D3 dopamine receptors. Lower Ki values indicate higher binding affinity. Data compiled from[8]. |
C. Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
1. Materials:
- Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [3H]-Spiperone (a potent D2 antagonist).
- Non-specific binding control: Haloperidol or Butaclamol (10 µM).
- Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
- Test compounds (substituted benzamides) at various concentrations.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C).
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- Reaction Setup: In a 96-well plate, combine the assay buffer, cell membranes (typically 10-20 µg of protein per well), and the test compound at the desired concentration.
- Radioligand Addition: Add [3H]-Spiperone to each well at a final concentration close to its Kd value (e.g., 1-2 nM).
- Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes with gentle shaking to reach binding equilibrium.
- Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (wells with haloperidol/butaclamol) from the total binding (wells without competing ligand).
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
II. The Oncologic Frontier: Epigenetic Modulation through HDAC Inhibition
A more recent and highly promising application of substituted benzamides is in the field of oncology. Certain benzamide derivatives, such as Entinostat (MS-275), have been identified as potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[9]
A. Mechanism of Action: Reversing Aberrant Gene Silencing in Cancer
HDACs remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.[10] Benzamide-based HDAC inhibitors act by chelating the zinc ion in the active site of the enzyme, thereby preventing its deacetylase activity.[11]
The inhibition of HDACs leads to the accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes. This can trigger a variety of anticancer effects, including:
-
Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p21.[10]
-
Induction of Apoptosis: Increased expression of pro-apoptotic proteins (e.g., Bim, Bak) and decreased expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[10][12] HDAC inhibitors can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10][12][13]
-
Inhibition of Angiogenesis: Downregulation of pro-angiogenic factors.
-
Modulation of the Immune Response: Entinostat has been shown to enhance antitumor immune responses by downregulating regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[1]
B. Structure-Activity Relationship (SAR) for Benzamide HDAC Inhibitors
The development of potent and selective benzamide HDAC inhibitors has been guided by key SAR principles:
-
Zinc-Binding Group: The ortho-amino benzamide moiety is a crucial feature, as the amino group and the amide carbonyl chelate the zinc ion in the HDAC active site.[9]
-
Linker Region: The length and rigidity of the linker connecting the zinc-binding group to the "cap" group influence isoform selectivity and pharmacokinetic properties.
-
Cap Group: A larger, often aromatic, cap group interacts with the surface of the enzyme, contributing to potency and selectivity. Modifications to the cap group can also be used to fine-tune physicochemical properties.
-
Lipophilicity: Lipophilicity has been identified as an important determinant of the activity of HDAC inhibitors.[11]
A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of benzamide derivatives as HDAC1 inhibitors revealed that an increase in electron density around the benzamide ring enhances inhibitory activity.[14][15]
| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.80 |
| Compound 7j | 0.65 | 0.78 | 1.70 |
| Table 2: Comparative IC50 values of Entinostat and a novel benzamide derivative (7j) against Class I HDAC isoforms. Data from[9]. |
C. Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This protocol outlines a common method for measuring the activity of HDAC enzymes and the inhibitory potential of test compounds.
1. Materials:
- Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3).
- Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter).
- Developer solution (contains a protease that cleaves the deacetylated substrate to release the fluorophore).
- Assay buffer (e.g., 50 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0).
- HDAC inhibitor control (e.g., Trichostatin A).
- Test compounds (substituted benzamides) at various concentrations.
- 96-well black microplates (for fluorescence reading).
- Fluorometric microplate reader.
2. Procedure:
- Reaction Setup: In a 96-well black plate, add the assay buffer, the test compound, and the recombinant HDAC enzyme.
- Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
- Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
- Development: Stop the deacetylation reaction and initiate the development reaction by adding the developer solution to each well.
- Incubation: Incubate the plate at room temperature for 15-20 minutes to allow for the cleavage of the deacetylated substrate.
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
3. Data Analysis:
- Subtract the background fluorescence (wells without enzyme) from all readings.
- Calculate the percentage of HDAC activity in the presence of the test compound relative to the vehicle control.
- Plot the percentage of activity against the logarithm of the test compound concentration.
- Determine the IC50 value using non-linear regression analysis.
D. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
1. Materials:
- Cancer cell line of interest (e.g., MCF-7 breast cancer cells).
- Complete cell culture medium.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
- Test compounds (substituted benzamides) at various concentrations.
- 96-well clear microplates.
- Spectrophotometric microplate reader.
2. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48-72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
3. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration that reduces cell viability by 50%).
III. Gastrointestinal Applications: Prokinetic and Antiemetic Effects
Substituted benzamides, most notably metoclopramide and cisapride, have long been used for their prokinetic and antiemetic properties. Their mechanism of action in the gastrointestinal (GI) tract is distinct from their effects in the central nervous system.
A. Mechanism of Action: A Dual Role of 5-HT4 Agonism and D2 Antagonism
The prokinetic effects of these benzamides are primarily mediated by their agonist activity at serotonin 5-HT4 receptors on enteric neurons.[16] Activation of these receptors facilitates the release of acetylcholine, a key neurotransmitter that stimulates smooth muscle contraction and enhances GI motility.[16][17] This leads to accelerated gastric emptying and increased lower esophageal sphincter pressure.[16]
The antiemetic effects of compounds like metoclopramide are attributed to their antagonist activity at dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brainstem.[18] The CTZ is a critical area for sensing emetic stimuli in the blood. By blocking D2 receptors in this region, metoclopramide reduces the signaling that leads to nausea and vomiting.[18] Some benzamides also exhibit antagonist activity at 5-HT3 receptors, which further contributes to their antiemetic properties.[18]
IV. Clinical Development and Future Perspectives
The diverse biological activities of substituted benzamides have led to their successful clinical development for a range of indications.
-
Psychiatry: Sulpiride and amisulpride are established treatments for schizophrenia and dysthymia in many countries.[4] The development of novel benzamides with tailored polypharmacology continues to be an active area of research.[19]
-
Oncology: The HDAC inhibitor Entinostat (MS-275) is in late-stage clinical development. A Phase III trial in combination with exemestane for hormone receptor-positive advanced breast cancer has shown a clinically meaningful improvement in overall survival.[20] The FDA has granted Breakthrough Therapy designation to this combination, highlighting its potential to address unmet medical needs.
-
Gastroenterology: While metoclopramide remains in use, the development of newer prokinetics has been hampered by off-target effects, such as the cardiac arrhythmias associated with cisapride.[16] Future efforts in this area will likely focus on developing more selective 5-HT4 agonists with improved safety profiles.
The enduring legacy and continued evolution of the substituted benzamide scaffold underscore its importance in modern drug discovery. The ability to fine-tune the pharmacological properties of these compounds through targeted chemical modifications ensures that they will remain a valuable source of new therapeutic agents for the foreseeable future. By understanding the intricate relationships between their structure, mechanism of action, and biological effects, researchers can continue to unlock the full therapeutic potential of this versatile chemical class.
References
- Cruz, M. P. (2011). Sulpiride for schizophrenia.
- Perreault, M. L., Hasbi, A., O'Dowd, B. F., & George, S. R. (2014). The dopamine D1-D2 receptor heteromer in striatal medium spiny neurons: evidence for a third distinct neuronal pathway in basal ganglia.
- Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182–217.
- Schoemaker, H., Claustre, Y., Fage, D., Rouquier, L., Chergui, K., Curet, O., ... & Scatton, B. (1997). Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 83-97.
- Wagner, T., Knippschild, U., & Wolff, J. E. (2019). Preclinical and clinical data of the histone deacetylase inhibitor entinostat (SNDX-275) in different tumor entities. International journal of molecular sciences, 20(18), 4545.
- Jiang, Z., Li, W., Li, J., Hu, X., Zhang, J., Li, Y., ... & Xu, B. (2024). Entinostat, a class I selective histone deacetylase inhibitor, plus exemestane for Chinese patients with hormone receptor-positive advanced breast cancer: An overall survival update and long-term safety from the randomised, double-blind, placebo-controlled, phase 3 trial. Journal of Clinical Oncology, 42(16_suppl), 1018-1018.
- Tonini, M., Candura, S. M., Messori, E., & Rizzi, C. A. (1995). The role of 5-HT4 receptors in the pharmacology of gastrointestinal prokinetic drugs. Pharmacological research, 31(5), 253-259.
- BenchChem. (2025). Benchmarking the Neuroleptic Activity of Novel Benzamides: A Comparative Guide. BenchChem Scientific Content.
- Quigley, E. M. (2007). Prokinetics in the management of functional gastrointestinal disorders. Journal of neurogastroenterology and motility, 13(3), 105.
- Ghelardini, C., Galeotti, N., & Bartolini, A. (1997). The role of the 5-HT4 receptor in the central and peripheral actions of the benzamide derivatives. Naunyn-Schmiedeberg's archives of pharmacology, 356(1), 1-7.
- Wang, H., D'Andrea, M. R., & de Voer, G. (2024).
- Zhang, C., & Lu, J. (2011).
- Urs, N. M., Bido, S., & Peterson, S. M. (2016). New concepts in dopamine D2 receptor biased signaling and implications for schizophrenia therapy.
- Syndax Pharmaceuticals. (2013).
- Perrault, G. H., Depoortere, R., & Sanger, D. J. (1997). Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity. Journal of Pharmacology and Experimental Therapeutics, 280(1), 73-82.
- Prezzavento, O., Campisi, A., & Ronsisvalle, S. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 29(1), 209.
- Fakhfouri, G., Zand, M., & Rahimian, R. (2016). Histone deacetylase inhibitors, intrinsic and extrinsic apoptotic pathways, and epigenetic alterations of histone deacetylases (HDACs) in hepatocellular carcinoma.
- Conference Correspondent. (2018). The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer. Oncology Times, 40(11), 30.
- Kim, Y. S., Kim, J. H., & Shin, J. H. (2003). The dopamine D2 receptor regulates the development of dopaminergic neurons via extracellular signal-regulated kinase and Nurr1 activation. Journal of Neuroscience, 23(14), 5951-5958.
- Moro, S., & Bacilieri, M. (2024). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules, 29(1), 213.
- Antonio, T., Reith, M. E., & Schetz, J. A. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169.
- Syndax Pharmaceuticals. (2013).
- Consensus. (n.d.).
- Valdés-Jiménez, A., & Caballero, J. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International journal of molecular sciences, 26(20), 9970.
- van der Weide, J. F., de Boer, P., & de Vente, J. (1998). 2-aminotetralin-derived substituted benzamides with mixed dopamine D2, D3, and serotonin 5-HT1A receptor binding properties: a novel class of potential atypical antipsychotic agents. Journal of medicinal chemistry, 41(16), 2977-2990.
- Kim, J., & Lee, K. (2013). Novel benzamide derivative and use thereof.
- Sahoo, B. M., & De, B. (2021). Hydroxamic Acid-Based HDAC. Turkish Journal of Pharmaceutical Sciences, 18(4), 488.
- Kim, H. J., & Bae, S. C. (2011). Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs.
- Massa, S., Mai, A., & Sbardella, G. (2010). Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives. Medicinal research reviews, 30(2), 229-275.
- Jia, H., & Wang, Y. (2025). Discovery of novel azole derivatives with benzanilide-containing hydrophobic side chains for the treatment of drug-resistant fungal infections. RSC Advances, 15(13), 8863-8877.
Sources
- 1. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors (HDACIs). Structure--activity relationships: history and new QSAR perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. mdpi.com [mdpi.com]
- 15. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dopamine D2-Like Receptor Family Signaling Pathways | R&D Systems [rndsystems.com]
- 17. The Synergistic Antitumor Activity of Entinostat (MS-275) in Combination with Palbociclib (PD 0332991) in ER-Positive and TN Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 18. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. onclive.com [onclive.com]
Introduction: The Benzamide Scaffold and the Transformative Role of Halogenation
An In-Depth Technical Guide to the Structure-Activity Relationship of Halogenated Benzamides
Benzamides represent a cornerstone scaffold in medicinal chemistry and materials science. These molecules, characterized by a carboxamide group attached to a benzene ring, are prevalent in numerous biologically active compounds, including drugs, agrochemicals, and research probes.[1] Their synthetic accessibility and the ease with which they can be modified make them an attractive starting point for drug discovery programs.[2][3] The core structure provides a rigid platform for the precise spatial arrangement of functional groups, facilitating interactions with biological targets such as enzymes and receptors.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzamide scaffold is a powerful and widely employed strategy in medicinal chemistry to modulate a compound's biological profile. Halogenation can profoundly influence a molecule's physicochemical properties, including:
-
Lipophilicity: Halogens, particularly chlorine and bromine, significantly increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.
-
Metabolic Stability: The introduction of a halogen can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
-
Binding Affinity: Halogens can participate in various non-covalent interactions, including hydrophobic and polar interactions.[4] A key interaction is the "halogen bond," a highly directional interaction between an electrophilic region on the halogen and a nucleophilic site on the target protein, which can significantly enhance binding affinity and selectivity.
-
Electronic Effects: The strong electron-withdrawing nature of halogens can alter the electronic distribution within the aromatic ring, influencing the acidity or basicity of nearby functional groups and modulating interactions with the target.[4]
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of halogenated benzamides across various therapeutic and industrial applications. We will delve into the specific effects of different halogens and their positional isomers on biological activity, discuss synthetic strategies, detail key experimental protocols for SAR evaluation, and provide insights into the rational design of next-generation halogenated benzamide derivatives.
Core Principles of Halogen Substitution in Benzamide SAR
The strategic placement of halogens on the benzamide ring system is a nuanced process. The choice of the halogen and its position (ortho, meta, or para) can lead to dramatically different biological outcomes. Understanding these relationships is fundamental to optimizing lead compounds.
General Structure and Key Interaction Points
The foundational benzamide structure offers multiple points for modification. The primary focus of this guide is on halogenation of the benzoyl ring, but modifications to the amine moiety are also crucial for tuning activity.
Caption: General structure of a halogenated benzamide.
The Role of Specific Halogens
-
Fluorine: Due to its small size and high electronegativity, fluorine is often used as a bioisostere for hydrogen. It can form strong hydrogen bonds and block metabolic pathways without significantly increasing molecular size. In some fungicidal benzamides, a 2-fluoro (ortho) substituent was found to be superior for inhibitory activity against various fungi.[5]
-
Chlorine: Chlorine provides a balance of size, lipophilicity, and electronic effects. It is a common choice for enhancing membrane permeability and can participate in favorable halogen bonding. Chlorinated benzamides have shown a wide range of activities, from antimicrobial to anticancer.[6][7]
-
Bromine & Iodine: These larger halogens are highly lipophilic and are potent halogen bond donors. Their introduction can lead to significant gains in potency. For example, in one study, the addition of an iodine atom to a compound led to a 1000-fold increase in potency, attributed to favorable electronic effects and interactions with the receptor site.[4]
Applications and SAR Insights
Halogenated benzamides have been successfully developed across multiple fields. The following sections explore the specific SAR for different biological activities.
Antimicrobial Activity
Halogenated benzamides have emerged as promising agents against both Gram-positive and Gram-negative bacteria.[8] A key target for some of these compounds is the FtsZ protein, which is essential for bacterial cell division.[9]
-
SAR Insights:
-
In a series of benzodioxane-benzamides, a 2,6-difluorobenzamide moiety was identified as a critical pharmacophore for FtsZ inhibition.[9]
-
The nature and position of the halogen on other parts of the molecule can modulate the spectrum of activity. For instance, certain substitutions can confer activity against multidrug-resistant Staphylococcus aureus (MRSA) and even mutated Escherichia coli strains.[8]
-
Studies on N-(benzo[d]thiazol-2-yl)benzamide isomers showed that chlorine substitution generally rendered the compounds less soluble in water, a factor that must be balanced with activity.[6]
-
Insecticidal and Fungicidal Activity
Benzamides are a well-established class of pesticides. Halogenation is key to the efficacy of many commercial products.
-
SAR Insights:
-
In a series of novel benzamides designed for pesticidal activity, compounds with a 2-fluoro substituent on the benzoyl ring demonstrated superior fungicidal activity against a panel of eight fungi.[5]
-
For larvicidal activity against mosquitos, specific halogenated benzamides showed 100% efficacy at 10 mg/L.[5][10] Interestingly, for some compounds, the position of the halogen substituent had little effect on larvicidal potency.[5]
-
The synthesis of N-(3-bromophenyl)-4-chlorobenzamide and N-(3-bromophenyl)-2-chlorobenzamide has been explored for developing alternative insecticides that are safe for humans and the environment.[11]
-
Anticancer Activity
The benzamide scaffold is present in several anticancer agents, including histone deacetylase (HDAC) inhibitors and inhibitors of protein-protein interactions.
-
SAR Insights:
-
For bis-benzamide inhibitors of the androgen receptor (AR), a nitro group at the N-terminus was found to be essential for biological activity.[12][13][14] This highlights that while halogenation is a key strategy, other substituents work in concert to determine overall activity.
-
In the development of HDAC inhibitors, the ortho-amino group on the benzamide moiety acts as a crucial zinc-binding group (ZBG), essential for chelating the zinc ion in the enzyme's active site.[15] Halogenation on other parts of the molecule is then used to fine-tune potency and selectivity.
-
Benzamide riboside (BR) and its analogues act as inhibitors of IMP dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanylates in proliferating cancer cells.[16]
-
The following table summarizes representative quantitative SAR data for halogenated benzamides against various targets.
| Compound Class | Halogen Substitution | Target/Assay | Activity (IC₅₀ / MIC / % Inhibition) | Reference |
| Pyridine-linked Benzamide | 2-F on Benzoyl Ring | Botrytis cinereal | 90.5% inhibition @ 50 mg/L | [10] |
| Pyridine-linked Benzamide | Unspecified | Mosquito Larvae | 100% mortality @ 10 mg/L | [5] |
| Bis-Benzamide | Varies (non-halogen) | PCa Cells (LNCaP) | IC₅₀ = 16 nM | [12][13] |
| Benzimidazole-based | Varies | N. gonorrhoeae | MIC values reported | [17] |
| HDAC Inhibitor | 4-Cl on linker | HDAC1 | IC₅₀ = 0.83 µM | [15] |
Experimental Design and Methodologies
A robust SAR study relies on well-designed synthetic protocols and reliable biological assays. The causality behind experimental choices is critical for generating meaningful data.
Workflow for SAR Investigation
The process of elucidating SAR is iterative, involving a continuous feedback loop between chemical synthesis and biological testing, often supported by computational modeling.
Caption: Iterative workflow for structure-activity relationship studies.
Protocol 1: General Synthesis of Halogenated Benzamides via Acylation
This protocol describes a common and reliable method for synthesizing N-substituted benzamides from a halogenated benzoyl chloride and a primary or secondary amine. The use of a base like pyridine is crucial to neutralize the HCl byproduct, driving the reaction to completion.
Objective: To synthesize a target halogenated benzamide.
Materials:
-
Halogenated benzoyl chloride (1.0 eq)
-
Substituted amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate, round-bottom flask, addition funnel, separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the substituted amine (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the halogenated benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the addition funnel. Add the benzoyl chloride solution dropwise to the stirring amine solution over 15-20 minutes.
-
Causality Note: Dropwise addition at 0 °C is performed to control the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Self-Validation: Each washing step removes specific impurities. Successful separation is confirmed by pH testing of the aqueous layers.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure halogenated benzamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[10]
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a halogenated benzamide against a bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Objective: To quantify the antibacterial activity of synthesized compounds.
Materials:
-
Synthesized halogenated benzamides dissolved in DMSO (e.g., 10 mg/mL stock)
-
Bacterial strain (e.g., S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (DMSO vehicle)
-
Spectrophotometer or plate reader (optional)
Step-by-Step Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Add 100 µL of MHB to wells 2-12. Add 200 µL of the compound stock solution (appropriately diluted from the DMSO stock) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (wells 1-11).
-
Controls (Self-Validation):
-
Well 11 (Growth Control): Add 100 µL of bacterial inoculum to 100 µL of MHB containing the same percentage of DMSO as the test wells. This well should show robust growth.
-
Well 12 (Sterility Control): Add 200 µL of uninoculated MHB. This well should remain clear.
-
A separate dilution series should be run for a known antibiotic as a positive control.
-
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
MIC Determination: Determine the MIC by visual inspection. The MIC is the lowest concentration well in which no turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).
Conclusion and Future Directions
The structure-activity relationship of halogenated benzamides is a rich and dynamic field of study. Halogenation provides a powerful tool for medicinal chemists to fine-tune the properties of benzamide-based molecules, leading to the development of potent and selective agents for diverse applications. The strategic introduction of fluorine, chlorine, bromine, and iodine can modulate lipophilicity, block metabolic degradation, and introduce specific, high-affinity interactions like halogen bonding.
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Leveraging computational tools to design halogenation patterns that confer selectivity for specific enzyme isoforms or receptor subtypes, thereby reducing off-target effects.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets by incorporating different halogenated pharmacophores.
-
Novel Halogen Interactions: Exploring less common halogen interactions and their application in targeting challenging proteins.
By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the full potential of halogenated benzamides as therapeutic agents and industrial compounds will continue to be unlocked.
References
- Amines - NCERT. (n.d.). NCERT.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. Retrieved from [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). National Institutes of Health (NIH). Retrieved from [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. Retrieved from [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. (2023). MDPI. Retrieved from [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). MDPI. Retrieved from [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2024). ACS Publications. Retrieved from [Link]
-
Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction. (2020). National Institutes of Health (NIH). Retrieved from [Link]
-
Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]
-
A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis and In Silico Evaluation of Potential Insecticide Activity of Benzamides. (2021). MDPI. Retrieved from [Link]
-
Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). National Institutes of Health (NIH). Retrieved from [Link]
-
N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (2024). Royal Society of Chemistry. Retrieved from [Link]
-
SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). University of Texas Southwestern Medical Center. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies to Evaluate the Influence of the 7-Substitution in FtsZ Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Methodical Approach to the Thermochemical Characterization of 2,4-Dichloro-6-methylbenzamide for Pharmaceutical Development
Foreword: The Imperative of Thermochemical Data in Modern Drug Development
In the landscape of pharmaceutical research and drug development, a molecule's therapeutic efficacy is but one facet of a multifaceted characterization process. The journey from a promising lead compound to a stable, safe, and manufacturable active pharmaceutical ingredient (API) is paved with rigorous physicochemical analysis. Among the most critical of these are the thermochemical properties of the molecule. Data such as enthalpy of formation, heat capacity, and thermal stability are not mere academic curiosities; they are foundational pillars upon which process safety, formulation stability, and ultimately, patient safety are built.[1][2] A comprehensive thermodynamic profile allows researchers to predict reaction energetics, identify potential thermal hazards during scale-up, and establish optimal conditions for storage and handling to ensure the drug product's integrity throughout its shelf life.[1][3]
This technical guide addresses the thermochemical characterization of 2,4-Dichloro-6-methylbenzamide, a compound for which, at the time of writing, extensive public data is not available. This absence of data presents a realistic scenario frequently encountered in drug development. Therefore, this document is structured not as a repository of existing values, but as a strategic guide outlining the essential experimental and computational methodologies required to generate this critical dataset from first principles. We will proceed with the authority and experience of a senior application scientist, explaining not just the "how" but the "why" behind each procedural choice, ensuring a robust and scientifically sound characterization.
Synthesis of this compound: Establishing the Starting Material
Before any thermochemical analysis can commence, a pure, well-characterized sample of the target compound is required. A logical and established synthetic route to N-substituted benzamides is the reaction of a corresponding benzoyl chloride with an amine. In this case, this compound can be synthesized by the reaction of 2,4-dichloro-6-methylbenzoyl chloride with ammonia.
The precursor, 2,4-dichloro-6-methylbenzoyl chloride, can be prepared from 2,4-dichloro-6-methylbenzoic acid. A standard method for this conversion is treatment with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[4]
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
The resulting this compound must be purified, typically by recrystallization or chromatography, and its identity and purity confirmed by standard analytical techniques (NMR, MS, elemental analysis) before proceeding with thermochemical measurements.
Experimental Determination of Thermochemical Properties
A multi-technique experimental approach is essential for a comprehensive understanding of the thermochemical landscape of this compound. The primary techniques employed are bomb calorimetry, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry
The standard enthalpy of formation is a cornerstone thermochemical value, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic molecules, this is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter and then applying Hess's Law.[5][6][7]
Due to the presence of chlorine in the target molecule, special considerations are necessary. The combustion of chlorinated organic compounds produces corrosive products, primarily hydrochloric acid (HCl), which can damage standard calorimeters and complicate the analysis.[8] Therefore, a rotating-bomb calorimeter is the instrument of choice. This apparatus rotates during and after combustion to ensure that the acidic products are dissolved in a capture solution (e.g., water or a dilute arsenious oxide solution to reduce free chlorine to chloride ions), leading to a well-defined final state.[9][10]
-
Calibration: The energy equivalent (ε_calorim_) of the calorimeter system is determined by combusting a certified standard, typically benzoic acid, under identical conditions.
-
Sample Preparation: A precisely weighed pellet (approx. 1 g) of this compound is placed in a platinum crucible. A known length of fuse wire is connected to the electrodes, with a portion in contact with the sample.
-
Bomb Assembly: A specific volume (e.g., 1 mL) of distilled water or a suitable capture solution is added to the bottom of the bomb. The crucible is placed inside, and the bomb is sealed.
-
Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter bucket. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited. The temperature of the water in the bucket is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Post-Combustion Analysis: The bomb is depressurized, and the internal surfaces and solution are washed. The total amount of nitric acid (from residual atmospheric nitrogen) and hydrochloric acid formed is determined by titration.[9] The amount of unburned carbon (soot), if any, is quantified.
-
Calculations: The gross heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are then applied for the heat of formation of nitric and hydrochloric acids, and the heat of combustion of the fuse wire. This corrected value gives the standard internal energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated using the relationship ΔH = ΔU + Δn_gas_RT.
-
Enthalpy of Formation Calculation: Hess's Law is applied using the balanced combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HCl(aq)).
Illustrative Data Table (Values are hypothetical for demonstration)
| Parameter | Symbol | Illustrative Value | Unit |
| Mass of Sample | m_sample_ | 1.0152 | g |
| Energy Equivalent of Calorimeter | ε_calorim_ | 10150 | J/K |
| Corrected Temperature Rise | ΔT | 2.543 | K |
| Gross Heat of Combustion | q_gross_ | -25811.4 | J |
| Correction for HNO₃ | q_N_ | 25.1 | J |
| Correction for HCl | q_Cl_ | 150.3 | J |
| Correction for Fuse Wire | q_fuse_ | 45.8 | J |
| Standard Internal Energy of Combustion | ΔcU° | -20.5 | MJ/kg |
| Standard Enthalpy of Combustion | ΔcH° | -4185 | kJ/mol |
| Standard Enthalpy of Formation | ΔfH° | -250 | kJ/mol |
Heat Capacity (Cp) by Differential Scanning Calorimetry (DSC)
Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a critical parameter for heat transfer calculations in process design and for understanding the physical state of a material. DSC is a precise and widely used technique for determining heat capacity.[4][11][12] The methodology is standardized by ASTM E1269.[3][13][14][15]
-
Baseline Scan: An empty hermetically sealed aluminum pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., -50 °C to 200 °C) at a constant heating rate (e.g., 10 K/min). This scan measures the instrumental baseline.
-
Standard Scan: A precisely weighed sapphire disk (a standard reference material with a well-known heat capacity) is placed in the sample pan, and the scan is repeated under identical conditions.
-
Sample Scan: The sapphire standard is replaced with a precisely weighed sample of this compound in a new hermetically sealed pan. The scan is repeated for a final time.
-
Calculation: The heat flow (in mW) is measured as the vertical displacement between the sample/standard curve and the baseline curve at a given temperature. The specific heat capacity of the sample (Cp_sample_) is then calculated using the following equation:
Cp_sample_ = (D_sample_ / D_std_) × (m_std_ / m_sample_) × Cp_std_
where D is the vertical displacement, m is the mass, and Cp_std_ is the known specific heat capacity of sapphire at that temperature.
Thermal Stability and Decomposition by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][16] It is invaluable for determining the thermal stability of a pharmaceutical compound, identifying decomposition pathways, and assessing the presence of volatiles like water or residual solvents.[1][17][18]
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed in an open TGA pan (e.g., alumina or platinum).
-
Experimental Setup: The pan is placed in the TGA furnace. The system is purged with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 K/min) from ambient temperature to a temperature beyond its complete decomposition (e.g., 600 °C).
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition (T_onset_) is a key indicator of thermal stability. The temperatures at which 5% or 10% mass loss occurs are also commonly reported. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to distinguish between different decomposition steps.
Illustrative TGA/DTG Curve Interpretation
Caption: Idealized TGA and DTG curves showing thermal decomposition.
The presence of chloro and methyl substituents on the benzamide scaffold will influence its decomposition. Electron-withdrawing groups like chlorine can stabilize the aromatic ring, potentially increasing the decomposition temperature.[19] However, the overall decomposition is complex and may involve fragmentation of the amide bond, cleavage of C-Cl bonds, or reactions involving the methyl group. Analysis of the evolved gases from the TGA furnace using a coupled mass spectrometer (TGA-MS) can provide invaluable insight into the decomposition mechanism and identify potentially toxic byproducts.
Computational Thermochemistry: An In Silico Approach
In parallel with experimental work, modern computational chemistry offers a powerful, cost-effective, and often highly accurate means of determining thermochemical data. High-level ab initio methods like the Gaussian-n (Gn) theories are particularly well-suited for calculating gas-phase enthalpies of formation.
Gas-Phase Enthalpy of Formation via G4 Theory
Gaussian-4 (G4) theory is a composite quantum chemical method that approximates a very high-level calculation through a series of lower-level calculations, yielding results that are often within "chemical accuracy" (± 4 kJ/mol) of experimental values.[6] The most common approach is the atomization method.
-
Geometry Optimization: The 3D structure of this compound is optimized at the B3LYP/6-31G(2df,p) level of theory.
-
Vibrational Frequencies: A frequency calculation is performed at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry (e.g., CCSD(T), MP4, MP2) with various large basis sets.
-
G4 Energy Calculation: The G4 energy is computed by combining the results of the previous steps with empirical higher-level corrections.
-
Atomization Energy (ΣD₀): The total atomization energy at 0 K is calculated by subtracting the G4 energies of the constituent atoms (C, H, N, O, Cl) from the G4 energy of the molecule.
-
Enthalpy of Formation at 0 K (ΔfH°₀): This is calculated using the atomization energy and the experimental enthalpies of formation of the gaseous atoms at 0 K.
-
Enthalpy of Formation at 298.15 K (ΔfH°₂₉₈): The value is corrected to 298.15 K by calculating the thermal enthalpy correction (H₂₉₈ - H₀) for the molecule and subtracting the known thermal corrections for the elements in their standard states.
Caption: Workflow for calculating enthalpy of formation using G4 theory.
Conclusion: A Synergistic Approach to Thermochemical Characterization
The thermochemical characterization of a new pharmaceutical entity like this compound is a non-trivial but essential undertaking. In the absence of pre-existing data, a systematic and integrated approach combining rigorous experimental measurements with high-accuracy computational methods provides the most reliable and comprehensive dataset. Bomb calorimetry provides the benchmark enthalpy of formation, DSC yields crucial data on heat capacity and phase behavior, and TGA defines the limits of thermal stability. Concurrently, computational methods like G4 theory not only validate experimental findings but can also provide data that is difficult or hazardous to obtain in the lab.
This dual-pronged, self-validating system of inquiry ensures the highest level of scientific integrity. The resulting thermochemical data are fundamental to ensuring the safety of chemical processes, the stability of the final drug product, and the overall success of the drug development program. It is through this diligent application of first principles that we transform a novel chemical entity into a safe and reliable therapeutic.
References
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
LibreTexts Chemistry. (2023). Hess's Law. [Link]
-
Garbett, N. C., & Chaires, J. B. (2012). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 7(4), 299–314. [Link]
-
PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]
-
Suntsova, M. A., & Dorofeeva, O. V. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Structural Chemistry, 22(4), 859-870. [Link]
-
SciMed. (n.d.). Introduction to Bomb Calorimetry. [Link]
-
WorldofTest.com. (2023). Bomb Calorimetry Testing: A Complete How-To Guide. [Link]
-
Lafayette College. (2013). Thermophysical characterization: Bomb calorimeter (Standard Operating Procedure). [Link]
-
Yavuz, S., et al. (2022). Synthesis, Structural Characterization, and Thermal Stability Investigation of Methoxybenzamide Derivatives Containing the 5-Mercapto-1,3,4-Thiadiazol-2-yl Group. Hitit Journal of Science and Engineering, 9(1), 19-25. [Link]
-
Yang, X., et al. (2002). CONSTRUCTION OF A ROTATING-BOMB COMBUSTION CALORIMETER AND MEASUREMENT OF THERMAL EFFECTS. Journal of Thermal Analysis and Calorimetry, 68(1), 311-318. [Link]
-
Ameta, R. K., et al. (2017). An Interaction Study of Chloro and Alkyl Substituted Benzylamine with DPPH through UV Spectrophotometric and Physicochemical Methods. Journal of Solution Chemistry, 46(1), 45-62. [Link]
-
Dorofeeva, O. V., & Suntsova, M. A. (2012). Use of G4 Theory for the Assessment of Inaccuracies in Experimental Enthalpies of Formation of Aromatic Nitro Compounds. The Journal of Physical Chemistry A, 116(11), 3024-3035. [Link]
-
ASTM International. (2018). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
-
da Silva, M. A. V. R., et al. (2010). Experimental and computational study on the molecular energetics of indoline and indole. The Journal of Physical Chemistry A, 114(45), 12197-12204. [Link]
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. [Link]
-
WorldofTest.com. (2023). Bomb Calorimetry Testing: A Complete How-To Guide. [Link]
-
TA Instruments. (n.d.). Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650. [Link]
-
Ochterski, J. W. (2000). Thermochemistry in Gaussian. [Link]
-
ASTM International. (n.d.). E1269 Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
-
Fetzner, S. (1998). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Applied Microbiology and Biotechnology, 50(5), 624-631. [Link]
-
Gualdesi, M. S., et al. (2020). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 25(18), 4153. [Link]
-
Emel'yanenko, V. N., & Verevkin, S. P. (2006). Experimental and computational thermochemistry of the dihydroxypyridine isomers. The Journal of Physical Chemistry A, 110(30), 9495-9501. [Link]
-
Auriga Research. (n.d.). Thermogravimetric Analysis (TGA). [Link]
-
Suntsova, M. A., & Dorofeeva, O. V. (2011). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Semantic Scholar. [Link]
-
Verevkin, S. P., et al. (2018). Benchmark Thermodynamic Properties of Methyl- and Methoxy-Benzamides: Comprehensive Experimental and Theoretical Study. The Journal of Physical Chemistry B, 122(25), 6649-6659. [Link]
-
Carter, F. L., & Cradock, S. (1974). The thermal decomposition of azodicarbonamide (1,1′-azobisformamide). Journal of the Chemical Society, Perkin Transactions 2, (11), 1547-1552. [Link]
-
Scribd. (n.d.). BOMB CALORIMETER Experiment. [Link]
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 5133. [Link]
-
Bikaki, M., & Kuhnert, N. (2019). Identification of Products from Thermal Degradation of Tryptophan Containing Pentapeptides: Oxidation and Decarboxylation. Journal of Agricultural and Food Chemistry, 67(26), 7448-7454. [Link]
-
ASTM International. (n.d.). E1269-11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
-
Chemistry Stack Exchange. (2018). How to calculate the enthalpy of reaction using Gaussian 09?. [Link]
-
Byju's. (n.d.). Hess Law Of Constant Heat Summation. [Link]
-
YouTube. (2023). How Do You Set Up A Bomb Calorimeter Correctly?. [Link]
-
CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. [Link]
-
Idaho National Laboratory. (n.d.). Measurement of Specific Heat Capacity Using Differential Scanning Calorimeter. [Link]
-
LibreTexts Chemistry. (2023). Standard Enthalpy of Formation. [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
-
YouTube. (2017). Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. [Link]
-
Mettler Toledo. (n.d.). Specific Heat Capacity Measurement. [Link]
-
Talhout, R., & Engberts, J. B. (2001). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. European Journal of Biochemistry, 268(6), 1554-1560. [Link]
-
Unacademy. (n.d.). Application of Hess's Law. [Link]
-
Al-Abadleh, H. A., & El-Sabae, A. H. (2021). Thermal Decomposition Kinetics of Glyphosate (GP) and its Metabolite Aminomethylphosphonic Acid (AMPA). ChemRxiv. [Link]
-
Kitchin Research Group. (n.d.). Modeling materials using density functional theory. [Link]
-
Metso. (n.d.). Thermochemical database - HSC Chemistry. [Link]
-
BYJU'S. (n.d.). Hess Law Of Constant Heat Summation. [Link]
-
Digianantonio, K. M., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(11), 4116-4126. [Link]
-
YouTube. (2023). How Does DSC Measure Heat Capacity?. [Link]
Sources
- 1. Preparation method for 2-4-6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method of 2, 4, 6-trimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. mse.ucr.edu [mse.ucr.edu]
- 4. prepchem.com [prepchem.com]
- 5. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scimed.co.uk [scimed.co.uk]
- 8. tandfonline.com [tandfonline.com]
- 9. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- 10. researchgate.net [researchgate.net]
- 11. store.astm.org [store.astm.org]
- 12. tainstruments.com [tainstruments.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. cmclaboratories.com [cmclaboratories.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]
- 19. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to the Crystalline Structure of Substituted Benzamides
Foreword
Substituted benzamides represent a cornerstone in medicinal chemistry and materials science. Their versatile scaffold allows for fine-tuning of physicochemical properties, making them prevalent in drug development and the design of novel functional materials.[1] A profound understanding of their solid-state structures is not merely an academic exercise; it is a critical determinant of a compound's stability, solubility, bioavailability, and ultimately, its efficacy and patentability.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the crystalline structure of substituted benzamides, moving from fundamental principles to advanced analytical techniques and the nuanced influence of molecular substitution on crystal packing.
The Benzamide Scaffold: A Tale of Polymorphism and Intermolecular Forces
The seemingly simple benzamide molecule is, in fact, a classic example of polymorphism, the ability of a substance to exist in multiple crystalline forms.[3] First identified as a polymorphic organic substance in 1832, the journey to fully characterize its various forms has spanned over 170 years, underscoring the complexities inherent in its solid state.[4][5] This polymorphic behavior is governed by a delicate interplay of intermolecular forces, primarily hydrogen bonding and π-π stacking interactions.[6]
The amide functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust supramolecular synthons.[7] The most common of these is the centrosymmetric dimer, where two benzamide molecules are linked by a pair of N-H···O hydrogen bonds. However, catemeric motifs, forming chains, have also been observed.[5] The phenyl ring, on the other hand, facilitates π-π stacking, further stabilizing the crystal lattice. The energetic balance between these interactions is subtle, and minor perturbations, such as the introduction of substituents, can dramatically alter the preferred packing arrangement, leading to different polymorphs with distinct physical properties.[6]
Deciphering the Crystal Lattice: Key Analytical Techniques
The elucidation of the crystalline structure of substituted benzamides relies on a suite of complementary analytical techniques. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other methods provide crucial information about the bulk properties and thermal behavior of the solid state.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the precise three-dimensional arrangement of atoms within a crystal lattice.[8] This technique allows for the determination of unit cell parameters, space group, bond lengths, bond angles, and torsional angles, offering an unparalleled level of structural detail.
-
Crystal Growth: High-quality single crystals are paramount. Slow evaporation of a saturated solution is a common method.[9]
-
Dissolve the synthesized substituted benzamide in a suitable solvent (e.g., ethanol, dichloromethane) to near saturation at a slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly at room temperature in a loosely covered container.
-
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[10] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[10]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and displacement parameters.[8]
Powder X-ray Diffraction (PXRD)
PXRD is an indispensable tool for the characterization of polycrystalline materials. It is particularly useful for identifying different polymorphic forms, assessing sample purity, and monitoring solid-state transformations.[11] The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
-
Sample Preparation: A small amount of the finely ground crystalline powder is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured at various angles.
-
Data Analysis: The resulting powder pattern is compared to reference patterns from databases or patterns calculated from single-crystal data to identify the crystalline phase(s) present. Rietveld refinement can be used for quantitative phase analysis and to refine crystal structure details from powder data.[10]
Thermal Analysis
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability and phase transitions of the crystalline material. DSC can detect melting points, crystallization events, and solid-solid phase transitions, while TGA measures changes in mass as a function of temperature, indicating decomposition or desolvation.
Spectroscopic Techniques
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules.[12] Changes in the crystalline environment, such as different hydrogen bonding patterns in polymorphs, can lead to distinct shifts in the vibrational frequencies, particularly those of the N-H and C=O stretching modes of the amide group.[12]
The Influence of Substituents: A Deeper Dive into Crystal Engineering
The strategic placement of substituents on the benzamide scaffold is a powerful tool in crystal engineering, allowing for the modulation of intermolecular interactions and, consequently, the control of crystal packing.
Halogen Substitution: The Case of Fluorine
Fluorine substitution has been shown to have a profound impact on the crystal structure of benzamides. In some cases, introducing fluorine can suppress disorder that is prevalent in the parent benzamide crystals.[10][13] For example, ortho-fluorine substitution can favor specific packing motifs and reduce the likelihood of conformational disorder in the phenyl ring.[10][14] This is attributed to the unique electronic properties and steric demands of the fluorine atom, which can influence both hydrogen bonding and other non-covalent interactions.[14]
Hydrogen Bonding and Supramolecular Assembly
Substituents that can participate in hydrogen bonding, such as hydroxyl or additional amide groups, can introduce new supramolecular synthons and lead to more complex, extended hydrogen-bonded networks.[15] These interactions can significantly influence the crystal packing and the resulting physicochemical properties. For instance, the introduction of a hydroxyl group can lead to the formation of co-crystals with other molecules, further expanding the possibilities for crystal engineering.[15]
Steric Effects and Conformational Flexibility
Bulky substituents can impose steric constraints that dictate the overall molecular conformation and packing arrangement.[9] The dihedral angle between the phenyl ring and the amide plane is a key conformational parameter that is often influenced by the nature and position of substituents.[16] These conformational changes can, in turn, affect the efficiency of π-π stacking and the geometry of hydrogen bonds.
Computational Approaches: Predicting and Understanding Crystalline Structures
In recent years, computational methods, particularly Crystal Structure Prediction (CSP), have emerged as a powerful tool for exploring the potential polymorphic landscape of a given molecule.[2][17] CSP algorithms generate a multitude of plausible crystal structures based on the molecular geometry and an energy model, ranking them by their predicted lattice energies.[17]
While CSP is computationally intensive, it can provide invaluable insights into the likely stable and metastable polymorphs, guiding experimental screening efforts and aiding in the interpretation of experimental data, especially from powder diffraction where structure solution can be challenging.[2][17] Furthermore, computational techniques like Density Functional Theory (DFT) can be used to analyze the nature and strength of intermolecular interactions within a crystal lattice, providing a deeper understanding of the factors that govern polymorphism.[6]
Data Visualization and Summary
Workflow for Crystalline Structure Elucidation
Caption: A generalized workflow for the elucidation of the crystalline structure of substituted benzamides.
Common Hydrogen Bonding Patterns in Benzamide Crystals
Caption: Common hydrogen bonding motifs observed in the crystal structures of benzamides.
Table 1: Representative Crystallographic Data for Substituted Benzamides
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| N-[4-(trifluoromethyl)phenyl]benzamide | C₁₄H₁₀F₃NO | Triclinic | P-1 | - | - | - | - | [18] |
| N-(4-methoxyphenyl)benzamide | C₁₄H₁₃NO₂ | Monoclinic | P2₁/c | - | - | - | - | [18] |
| 4-chloro-N-(2-phenoxyphenyl)benzamide | C₁₉H₁₄ClNO₂ | Monoclinic | P2₁/c | 19.328 | 7.1086 | 11.627 | 99.417 | [16] |
| Benzamide-ZnCl₂ complex | [ZnCl₂(C₇H₇NO)₂] | - | - | - | - | - | - | [15] |
Note: '-' indicates data not specified in the abstract.
Conclusion and Future Outlook
The study of the crystalline structure of substituted benzamides is a vibrant and evolving field. The continued development of high-resolution analytical techniques, coupled with the increasing predictive power of computational methods, promises to provide even deeper insights into the complex interplay of forces that govern the solid state of these important molecules. For drug development professionals, a thorough understanding and control of the crystalline form of a benzamide-based active pharmaceutical ingredient is not just a regulatory requirement but a fundamental aspect of ensuring product quality, safety, and efficacy. The principles and methodologies outlined in this guide provide a solid foundation for navigating the challenges and opportunities in this exciting area of research.
References
-
Yang, G.-P., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. [Link]
-
Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]
-
Hua, G., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]
-
Kallidumbil, V. M., et al. (2022). Complex Growth of Benzamide Form I: Effect of Additives, Solution Flow, and Surface Rugosity. Crystal Growth & Design. [Link]
-
Hosten, E. C., & Betz, R. (2021). The crystal structure of 4-chloro-N-(2-phenoxyphenyl)benzamide, C19H14ClNO2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. National Center for Biotechnology Information. [Link]
-
Yang, G.-P., et al. (2012). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023). Chemical crystallography before X-rays. Wikipedia. [Link]
-
Shtukenberg, A. G., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Europe PMC. [Link]
-
Surov, A. O., et al. (2016). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. Pharmaceutical Research. [Link]
-
Donchev, A. G., et al. (2013). Analysis of the Molecular Interactions Governing the Polymorphism of Benzamide--A Guide to Syntheses?. Physical Chemistry Chemical Physics. [Link]
-
Shtukenberg, A. G., et al. (2021). Crystal Structure Prediction as a Tool for Identifying Components of Disordered Structures from Powder Diffraction: A Case Study of Benzamide II. Crystal Growth & Design. [Link]
-
Jasinski, J. P., et al. (2021). Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Li, Y., et al. (2018). Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Molecules. [Link]
-
Schmidt, M. U., & Kalkhof, H. (2008). Crystal structure prediction could have helped the experimentalists with polymorphism in benzamide. Zeitschrift für Kristallographie - Crystalline Materials. [Link]
-
Vasanth, S. B., et al. (2021). Preparation and Characterization of Amorphous Solid Dispersions for the Solubilization of Fenretinide. Pharmaceutics. [Link]
-
Borbulevych, O., et al. (2021). Exploring the Dynamical Nature of Intermolecular Hydrogen Bonds in Benzamide, Quinoline and Benzoic Acid Derivatives. Molecules. [Link]
-
Allen, F. H., et al. (1996). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology. [Link]
-
Pearson, J. K., et al. (2022). Crystal structures of N-[4-(trifluoromethyl)- phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
David, W. I. F., et al. (2005). Polymorphism in benzamide. Angewandte Chemie International Edition. [Link]
-
He, Y., et al. (2008). Terahertz Absorption Spectroscopy of Benzamide, Acrylamide, Caprolactam, Salicylamide, and Sulfanilamide in the Solid State. Journal of Physical Chemistry A. [Link]
-
Aakeröy, C. B., & Salmon, D. J. (2005). Building co-crystals with molecular sense and supramolecular sensibility. CrystEngComm. [Link]
-
Pani, L., Gessa, G. L., & Carboni, E. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. Molecular Psychiatry. [Link]
-
Wikipedia. (2023). Cambridge Structural Database. Wikipedia. [Link]
-
National Council of Educational Research and Training. (n.d.). Amines. NCERT. [Link]
-
Hu, Z., et al. (2015). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Kahr, B., et al. (2018). Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal. Angewandte Chemie International Edition. [Link]
-
CCDC. (2016). CCDC 1476593: Experimental Crystal Structure Determination. The University of Manchester. [Link]
-
Cambridge Crystallographic Data Centre. (2021). Cambridge Structural Database (webCSD) tutorial. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Chemical crystallography before X-rays - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the molecular interactions governing the polymorphism of benzamide--a guide to syntheses? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [cora.ucc.ie]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structures and hydrogen-bonding analysis of a series of benzamide complexes of zinc(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. journals.iucr.org [journals.iucr.org]
A Comprehensive Technical Guide to the Synthesis of Dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorobenzamides are a class of chemical compounds characterized by a benzamide structure substituted with two chlorine atoms on the aromatic ring. The specific isomers, such as 2,6-dichlorobenzamide and 3,5-dichlorobenzamide, are of significant interest in various fields of chemistry and life sciences. Notably, 2,6-dichlorobenzamide is a known herbicide and a metabolite of the herbicide dichlobenil. Derivatives of dichlorobenzamide have also been explored for their potential antimicrobial properties. The synthesis of these compounds is, therefore, a critical aspect of research and development in agrochemicals and pharmaceuticals.
This in-depth technical guide provides a comprehensive review of the primary synthetic routes to dichlorobenzamides. It is designed to offer researchers and drug development professionals a thorough understanding of the methodologies, the underlying chemical principles, and practical, field-proven insights into their synthesis. The guide will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Core Synthetic Strategies
The synthesis of dichlorobenzamides can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the availability of starting materials, the desired substitution pattern on the benzamide, and the scale of the synthesis. The most prominent methods include:
-
Acylation of Amines with Dichlorobenzoyl Chlorides: A direct and widely used method.
-
From Dichlorobenzoic Acids: A versatile approach involving the activation of the carboxylic acid.
-
Hydrolysis of Dichlorobenzonitriles: A common route, particularly in industrial settings.
-
Ammoxidation of Dichlorotoluenes: An industrial process for the synthesis of precursors.
-
The Sandmeyer Reaction: A classic method for introducing chloro and cyano functionalities to create the necessary precursors.
Synthesis via Acylation of Amines with Dichlorobenzoyl Chlorides (Schotten-Baumann Reaction)
This is arguably the most common and direct method for the synthesis of N-substituted dichlorobenzamides. It involves the reaction of a dichlorobenzoyl chloride with a primary or secondary amine, or with ammonia to produce the parent dichlorobenzamide. This reaction is a classic example of the Schotten-Baumann reaction.[1]
Causality and Mechanistic Insights
The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism.[2] The carbonyl carbon of the acyl chloride is highly electrophilic due to the electron-withdrawing effects of the chlorine atom and the oxygen atom. The amine, acting as a nucleophile, attacks this electrophilic carbon.
The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide or pyridine.[2] The base serves two crucial purposes:
-
Neutralization of HCl: The reaction produces hydrochloric acid (HCl) as a byproduct. The base neutralizes the HCl, preventing it from protonating the unreacted amine, which would render it non-nucleophilic and halt the reaction.
-
Driving the Equilibrium: By neutralizing the HCl, the base effectively removes a product from the reaction mixture, driving the equilibrium towards the formation of the amide.
Caption: Mechanism of the Schotten-Baumann Reaction for Dichlorobenzamide Synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichlorobenzamide from 2,6-Dichlorobenzoyl Chloride
This protocol describes the synthesis of the parent 2,6-dichlorobenzamide using aqueous ammonia.
-
Materials:
-
2,6-Dichlorobenzoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Water
-
Ice
-
-
Procedure:
-
In a conical flask equipped with a magnetic stirrer and placed in an ice bath, add 10 mL of concentrated aqueous ammonia and 10 mL of water.
-
Slowly add 2 g of 2,6-dichlorobenzoyl chloride to the cooled ammonia solution in small portions with continuous stirring.
-
After the addition is complete, securely stopper the flask and shake vigorously for 15-20 minutes. The reaction is exothermic, so intermittent cooling may be necessary.
-
The product, 2,6-dichlorobenzamide, will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any unreacted ammonia and ammonium chloride.
-
The crude product can be recrystallized from hot water or an ethanol-water mixture to yield pure 2,6-dichlorobenzamide.[3]
-
Protocol 2: Synthesis of N-Aryl-3,5-dichlorobenzamide
This protocol outlines a general procedure for the synthesis of N-substituted 3,5-dichlorobenzamides.
-
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Substituted arylamine
-
N,N'-dimethylformamide (DMF)
-
Appropriate work-up and purification solvents
-
-
Procedure:
-
Dissolve the arylamine (1.0 eq) in DMF in a round-bottom flask.
-
Add 3,5-dichlorobenzoyl chloride (1.0-1.2 eq) to the solution.
-
Heat the reaction mixture at 60°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
-
Data Summary
| Starting Materials | Product | Yield (%) | Reference |
| 3,5-Dichlorobenzoyl chloride, 2-chloroaniline | 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Good | [4] |
| 3,5-Dichlorobenzoyl chloride, 4-chloroaniline | 3,5-Dichloro-N-(4-chlorophenyl)benzamide | Good | [4] |
| Benzoyl chloride, Benzylamine | N-benzylacetamide | High | [2] |
Synthesis from Dichlorobenzoic Acids
This two-step approach is highly versatile as dichlorobenzoic acids are often more readily available or easier to synthesize than the corresponding acyl chlorides. The first step involves the activation of the carboxylic acid, typically by converting it into an acyl chloride. The second step is the amidation of the acyl chloride as described in the previous section.
Causality and Mechanistic Insights
The direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated." The most common method for this activation is the conversion to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Mechanism of Acyl Chloride Formation with Thionyl Chloride:
-
The carboxylic acid attacks the sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a protonated chlorosulfite intermediate.
-
The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.
-
This leads to the formation of the acyl chloride and the decomposition of the unstable intermediate to sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and are easily removed from the reaction mixture, driving the reaction to completion.
Caption: Mechanism of Acyl Chloride Formation from Carboxylic Acid using Thionyl Chloride.
Experimental Protocols
Protocol 3: Synthesis of 2,6-Dichlorobenzoyl Chloride from 2,6-Dichlorobenzoic Acid
-
Materials:
-
2,6-Dichlorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
A catalytic amount of N,N'-dimethylformamide (DMF) (optional)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), place 2,6-dichlorobenzoic acid.
-
Add an excess of thionyl chloride (typically 2-5 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.
-
Gently reflux the mixture until the evolution of gases ceases (typically 1-3 hours).
-
After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure.
-
The resulting crude 2,6-dichlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[5]
-
The subsequent amidation would follow Protocol 1 or 2.
Data Summary
| Carboxylic Acid | Chlorinating Agent | Product | Yield (%) | Reference |
| 2,6-Dichlorobenzoic acid | Thionyl chloride | 2,6-Dichlorobenzoyl chloride | High | [5] |
| 3,5-Dichlorobenzoic acid | Thionyl chloride | 3,5-Dichlorobenzoyl chloride | High | [6] |
| 3,5-Dichlorobenzoic acid | Oxalyl chloride/DMF | 3,5-Dichlorobenzoyl chloride | High | [7] |
Synthesis via Hydrolysis of Dichlorobenzonitriles
The hydrolysis of a nitrile group can proceed in two stages: first to a primary amide and then further to a carboxylic acid. By carefully controlling the reaction conditions, it is possible to stop the reaction at the amide stage. This method is particularly useful for the synthesis of the parent dichlorobenzamides (where the amide nitrogen is unsubstituted).
Causality and Mechanistic Insights
Nitrile hydrolysis can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: The nitrile is protonated by the acid, which makes the carbon atom more electrophilic and susceptible to attack by water. A series of proton transfers and tautomerization leads to the formation of the amide. Prolonged reaction times or harsher conditions will lead to the hydrolysis of the amide to the carboxylic acid.[8] A mixture of trifluoroacetic acid (TFA) and sulfuric acid has been shown to be effective for the selective conversion of nitriles to amides.[9]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form the amide. Again, forcing conditions can lead to the deprotonation of the amide and subsequent hydrolysis to the carboxylate salt.[10]
Caption: Mechanisms for Acid- and Base-Catalyzed Hydrolysis of Dichlorobenzonitriles.
Experimental Protocol
Protocol 4: Controlled Hydrolysis of 2,6-Dichlorobenzonitrile
This protocol describes a non-catalytic hydrolysis in a near-critical water medium, which can be adapted for dichlorobenzonitriles.
-
Materials:
-
2,6-Dichlorobenzonitrile
-
Deionized water
-
Sodium chloride
-
-
Procedure:
-
Place 2,6-dichlorobenzonitrile and deionized water (weight ratio of 1:2 to 1:7) in a high-pressure autoclave.
-
Heat the mixture to 200-350°C and maintain this temperature for 1-10 hours.
-
Cool the hydrolysate to room temperature.
-
Add sodium chloride to salt out the product.
-
Filter the solid, wash with water, and dry to obtain 2,6-dichlorobenzamide.[11]
-
Note: This method avoids the use of acid or base catalysts, making it a greener process.
Synthesis of Precursors
The aforementioned synthetic routes rely on the availability of key precursors such as dichlorobenzoyl chlorides, dichlorobenzoic acids, and dichlorobenzonitriles. The following sections briefly outline the industrial-scale synthesis of these important starting materials.
Ammoxidation of Dichlorotoluenes
This is a major industrial route for the synthesis of dichlorobenzonitriles. The process involves the vapor-phase reaction of a dichlorotoluene with ammonia and an oxygen source (typically air) over a heterogeneous catalyst at high temperatures.
-
Reaction Conditions:
The resulting dichlorobenzonitrile can then be hydrolyzed to dichlorobenzamide as described in the previous section.
Caption: Workflow for Dichlorobenzamide Synthesis via Ammoxidation.
The Sandmeyer Reaction
The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups, including chloro and cyano groups, onto an aromatic ring via a diazonium salt intermediate.[14][15] This is particularly useful for synthesizing dichlorobenzonitrile from a corresponding dichloroaniline.
Mechanism of the Sandmeyer Cyanation:
-
Diazotization: The aromatic amine (dichloroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Electron Transfer: A copper(I) cyanide catalyst donates an electron to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. The copper is oxidized to copper(II).
-
Radical Capture: The aryl radical reacts with the cyanide anion, which is often coordinated to the copper(II) species, to form the dichlorobenzonitrile. The copper(I) catalyst is regenerated in this step.
The role of the copper(I) catalyst is crucial in facilitating the single-electron transfer to the diazonium salt, which initiates the radical mechanism.[16]
Experimental Protocol
Protocol 5: Synthesis of 1,3,5-Trichlorobenzene from 3,5-Dichloroaniline (Illustrative of Sandmeyer Reaction)
This protocol illustrates the general procedure of a Sandmeyer reaction. A similar procedure could be adapted for the cyanation of a dichloroaniline.
-
Materials:
-
3,5-Dichloroaniline
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Copper(I) chloride (CuCl)
-
Ice
-
-
Procedure:
-
Diazotization: Dissolve 3,5-dichloroaniline in concentrated hydrochloric acid and cool the mixture in an ice bath to 0-5°C.
-
Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring. Nitrogen gas will evolve.
-
After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.
-
The product can then be isolated, for example, by steam distillation, followed by extraction and purification.[17]
-
Conclusion
The synthesis of dichlorobenzamides can be achieved through several reliable and well-established chemical routes. The choice of method is dictated by factors such as the availability and cost of starting materials, the desired substitution pattern, and the scale of the reaction. For laboratory-scale synthesis of N-substituted derivatives, the acylation of amines with dichlorobenzoyl chlorides (Schotten-Baumann reaction) is often the most direct and convenient method. For the synthesis of the parent dichlorobenzamides, the controlled hydrolysis of dichlorobenzonitriles offers a viable pathway. On an industrial scale, the synthesis of the dichlorobenzonitrile precursor via the ammoxidation of dichlorotoluenes is a key process. The Sandmeyer reaction remains a fundamental and versatile tool for the synthesis of the necessary chlorinated and cyano-substituted aromatic precursors. A thorough understanding of the mechanisms and experimental parameters of these reactions, as provided in this guide, is essential for the successful and efficient synthesis of dichlorobenzamides for research and development in the agrochemical and pharmaceutical industries.
References
- CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google P
- CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation - Google P
- Chemistry Schotten Baumann Reaction - S
-
Exp 1 3 | PDF - Scribd. (URL: [Link])
- JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride - Google P
-
Environmental Chemistry Method for Dichlobenil & 2,6-dichlorobenzamide - EPA. (URL: [Link])
- CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.
-
Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide - ResearchGate. (URL: [Link])
- JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride - Google P
- WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile - Google P
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: [Link])
-
The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. - EPA. (URL: [Link])
-
Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])
-
the preparation of amides - Chemguide. (URL: [Link])
- CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride - Google P
-
Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed. (URL: [Link])
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
-
Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Copper-free Sandmeyer Cyanation of Arenediazonium o-Benzenedisulfonimides - IRIS-AperTO. (URL: [Link])
-
Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])
-
Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method - ResearchGate. (URL: [Link])
-
Converting Nitriles to Amides - Chemistry Steps. (URL: [Link])
-
Catalyst is Used in the Sandmeyer Reaction - Unacademy. (URL: [Link])
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (URL: [Link])
-
An improved method of amide synthesis using acyl chlorides | Request PDF - ResearchGate. (URL: [Link])
-
Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap. (URL: [Link])
-
ORGANIC CHEMISTRY - RSC Publishing. (URL: [Link])
-
Synthesis of thionyl chloride: (LC015) - DIAL@UCLouvain. (URL: [Link])
-
Selective NaOH-catalysed hydration of aromatic nitriles to amides - RSC Publishing. (URL: [Link])
-
Amide formation from acyl chloride | Carboxylic acids and derivatives | Khan Academy. (URL: [Link])
- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google P
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method | American Journal of Applied Science and Technology. (URL: [Link])
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google P
-
Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles | India Science, Technology & Innovation - ISTI Portal. (URL: [Link])
-
Schotten–Baumann reaction - Grokipedia. (URL: [Link])
-
Scheme 1 Selective hydrolysis of nitriles to amides. - ResearchGate. (URL: [Link])
- CN101633601A - Industrial production method for 2, 6-dichlorotoluene - Google P
- US3703546A - Preparation of 3-amino-2,5-dichlorobenzoic acid - Google P
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst - Organic Syntheses. (URL: [Link])
-
What is the Schottan-Baumann reaction? - Quora. (URL: [Link])
Sources
- 1. theusajournals.com [theusajournals.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. JP3126834B2 - Method for producing 2,6-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 7. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 8. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective NaOH-catalysed hydration of aromatic nitriles to amides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium - Google Patents [patents.google.com]
- 12. CN104326940A - Method for synthesizing 2,6-dichlorobenzonitrile by ammoxidation - Google Patents [patents.google.com]
- 13. CN108774156A - A method of preparing 2,6- dichlorobenzonitriles - Google Patents [patents.google.com]
- 14. lscollege.ac.in [lscollege.ac.in]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 17. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 2,4-Dichloro-6-methylbenzamide
Senior Application Scientist: Dr. Gemini
Abstract
This application note details the systematic development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 2,4-Dichloro-6-methylbenzamide. The strategic approach begins with an evaluation of the analyte's physicochemical properties to establish a logical starting point for method development. A scouting gradient was employed to rapidly determine optimal separation conditions, followed by fine-tuning to achieve an efficient isocratic method. The final validated method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, monitored by UV detection. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[1][2] This protocol is suitable for routine quality control and quantitative analysis in research and drug development settings.
Introduction and Method Rationale
This compound is a substituted aromatic amide whose precise quantification is essential for process monitoring, purity assessment, and stability testing in various stages of pharmaceutical development. The structural characteristics of the molecule—a hydrophobic dichlorinated methylphenyl ring and a polar amide group—make it an ideal candidate for reversed-phase chromatography.[3] This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
The rationale for the chosen analytical approach is grounded in the analyte's predicted properties:
-
Reversed-Phase HPLC (RP-HPLC): The molecule's moderate non-polarity predicts strong retention on a nonpolar stationary phase (like C18) and elution with a polar mobile phase mixture.[3]
-
UV-Visible Detection: The presence of the benzene ring chromophore allows for sensitive detection using a UV spectrophotometer.
-
Isocratic Elution: For a single analyte, an isocratic method (constant mobile phase composition) is preferable to a gradient method as it offers simplicity, robustness, and avoids issues like baseline drift and column re-equilibration time.[4]
This guide provides a comprehensive, field-proven workflow, explaining the causality behind each experimental choice to ensure the development of a scientifically sound and trustworthy analytical method.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of efficient method development.
| Property | Value / Prediction | Rationale / Source |
| Chemical Structure | ![]() | N/A |
| Molecular Formula | C₈H₇Cl₂NO | Calculated |
| Molecular Weight | 204.06 g/mol | Calculated |
| Predicted Polarity | Moderately nonpolar | The hydrophobic dichloromethylphenyl backbone is balanced by the polar amide functional group. |
| Predicted Solubility | Low in water; soluble in organic solvents like acetonitrile and methanol. | Based on the properties of structurally similar compounds like 2,4-dichlorotoluene, which is insoluble in water.[5][6][7] |
| Predicted pKa | Neutral (amide proton pKa ~17) | The amide group is neutral over the typical HPLC pH range (2-8), simplifying mobile phase selection as pH adjustments are not required to control analyte ionization.[8] |
Materials and Instrumentation
| Category | Item |
| Instrumentation | HPLC system with quaternary pump, autosampler, thermostatted column compartment, and Photodiode Array (PDA) or UV-Vis detector. |
| Data Acquisition | Chromatography Data System (CDS) software (e.g., Empower, Chromeleon). |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent). |
| Chemicals | This compound reference standard (>99% purity). |
| Solvents | HPLC-grade acetonitrile (ACN) and methanol (MeOH). |
| Aqueous Phase | Deionized water, filtered through a 0.45 µm membrane. |
Phase 1: Step-by-Step Method Development Protocol
The following protocol outlines a systematic approach to developing a robust analytical method from the ground up.
Workflow for HPLC Method Development
This diagram illustrates the logical flow of the method development process.
Caption: Logical workflow for systematic HPLC method development.
Protocol: Standard and Diluent Preparation
Causality: Acetonitrile is chosen as the diluent because it is a strong organic solvent ensuring complete dissolution of the analyte and is compatible with the reversed-phase mobile phase, preventing peak distortion.
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with acetonitrile. This concentration is suitable for initial method development and validation experiments.
Protocol: Detection Wavelength (λmax) Selection
Causality: Analyzing at the wavelength of maximum absorbance (λmax) provides the highest sensitivity and minimizes baseline noise, leading to more accurate quantification.
-
Inject the 100 µg/mL working standard into the HPLC system equipped with a PDA detector.
-
Use a fast, steep gradient (e.g., 5% to 95% ACN in water over 5 minutes) to ensure the analyte elutes as a sharp peak.
-
Acquire the UV spectrum of the analyte peak.
-
Identify the λmax from the spectral data and set this as the monitoring wavelength for all subsequent analyses. For this compound, a λmax is expected in the 220-260 nm range.
Protocol: Initial Scouting Gradient Run
Causality: A broad scouting gradient is the most efficient way to survey a wide range of mobile phase compositions to determine the approximate organic solvent percentage required for elution.[4] This single run provides the critical data needed to design an optimized isocratic method.
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
Time (min) | %A | %B
-
0.0 | 95 | 5
-
10.0 | 5 | 95
-
12.0 | 5 | 95
-
12.1 | 95 | 5
-
15.0 | 95 | 5
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Inject the 100 µg/mL working standard and record the retention time (t_R) of the analyte peak.
Protocol: Isocratic Method Optimization
Causality: The retention time from the scouting gradient allows for a direct and reliable estimation of the ideal isocratic mobile phase composition. This avoids lengthy trial-and-error experiments.
-
Estimate Isocratic Composition: Use the retention time (t_R) from the scouting run to estimate the required isocratic %B (acetonitrile). A common rule-of-thumb is to use the composition of the mobile phase at the point of elution as a starting point for the isocratic method.
-
Example Calculation: If the analyte eluted at 6.0 minutes in the 10-minute gradient from 5% to 95% ACN, the %ACN at that time is: 5% + (6.0 min / 10.0 min) * (95% - 5%) = 5% + 54% = 59%.
-
Initial Isocratic Test: Prepare a mobile phase of 41% Water and 59% Acetonitrile. Run the analysis.
-
Fine-Tuning:
-
If retention is too long (> 10 min): Increase the percentage of acetonitrile by 2-5%.
-
If retention is too short (< 3 min): Decrease the percentage of acetonitrile by 2-5%.
-
-
Adjust the mobile phase composition until the analyte elutes with a retention time of approximately 5-7 minutes, exhibiting good peak shape (tailing factor ≤ 1.5).
Protocol: System Suitability Testing (SST)
Causality: SST is a mandatory check performed before any sample analysis to verify that the entire HPLC system (instrument, column, and mobile phase) is operating correctly and is capable of producing reliable data.[9][10] The criteria are based on standards set by pharmacopoeias.[11][12]
-
Equilibrate the HPLC system with the final optimized mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the 100 µg/mL working standard.
-
Calculate the system suitability parameters from the five chromatograms.
| Parameter | Acceptance Criteria (USP <621>) | Purpose |
| Retention Time (t_R) | %RSD ≤ 1.0% | Confirms stability of the pump flow rate and mobile phase composition. |
| Peak Area | %RSD ≤ 1.0% | Confirms the precision of the autosampler injection volume. |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
Phase 2: Step-by-Step Method Validation Protocol
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[1] The following protocols are based on the ICH Q2(R1) guideline.
Overview of Validation Parameters
This diagram shows the relationship between the core validation parameters required by ICH guidelines.
Caption: Interrelationship of ICH Q2 validation parameters.
Protocols for Validation Characteristics
Protocol:
-
Prepare a blank sample (diluent only) and a sample of the working standard (100 µg/mL).
-
Inject both samples and record the chromatograms.
-
Acceptance Criteria: The blank sample must show no interfering peaks at the retention time of the this compound peak.
Protocol:
-
Prepare a series of at least five calibration standards from the stock solution, covering a range of 80% to 120% of the working standard concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[1]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 810500 |
| 90 | 912000 |
| 100 | 1009500 |
| 110 | 1115000 |
| 120 | 1218000 |
| r² | 0.9998 |
Protocol:
-
Prepare samples at three concentration levels (e.g., 80, 100, and 120 µg/mL).
-
Prepare three independent samples at each concentration level (total of 9 samples).
-
Analyze the samples and calculate the concentration using the linear regression equation.
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
| Spike Level | Theoretical Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Mean Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.7 | 100.7 |
| 120% | 120.0 | 121.1 | 100.9 |
Protocol:
-
Repeatability (Intra-day): Prepare six independent samples at 100% of the working concentration (100 µg/mL). Analyze them on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis of six new samples on a different day, with a different analyst or on a different instrument.
-
Calculate the %RSD of the results for each set.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
| Precision Type | Mean Measured Conc. (µg/mL) | %RSD |
| Repeatability (Day 1) | 100.3 | 0.8% |
| Intermediate (Day 2) | 99.8 | 1.1% |
Protocol:
-
Prepare a series of dilute standards.
-
Determine the concentration that provides a signal-to-noise ratio (S/N) of approximately 10:1.
-
Inject this concentration six times and confirm that the precision (%RSD) is ≤ 10%.
-
Result: The LOQ was determined to be 0.5 µg/mL.
Protocol:
-
Analyze the 100 µg/mL standard while making small, deliberate variations to the method parameters.
-
Assess the impact on retention time and peak area.
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal values.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | SST criteria met. |
| Column Temperature | ± 2 °C (28 °C and 32 °C) | SST criteria met. |
| Mobile Phase %ACN | ± 2% | SST criteria met. |
Final Optimized and Validated Method
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm (Example λmax) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Analyte Retention Time | ~6.5 minutes |
Conclusion
A systematic and scientifically grounded approach was successfully employed to develop and validate an RP-HPLC method for the quantitative analysis of this compound. The causality-driven strategy, starting from the analyte's physicochemical properties, led to an efficient and robust isocratic method. The procedure was fully validated according to ICH Q2(R1) guidelines and demonstrated excellent specificity, linearity, accuracy, and precision. The established method is fit for its intended purpose and can be confidently implemented in quality control laboratories for routine analysis.
References
-
PubChem. (n.d.). 2,4-Dichlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,4-Dichloro-N-p-tolylbenzamide. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> Chromatography. Retrieved from [Link]
-
ResearchGate. (2022). Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Retrieved from [Link]
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2015). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Retrieved from [Link]
-
Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]
-
ResearchGate. (2018). Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K. Retrieved from [Link]
-
ZirChrom. (2004). Method Development Guide. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <621> Chromatography. Retrieved from [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. usp.org [usp.org]
- 10. support.waters.com [support.waters.com]
- 11. <621> CHROMATOGRAPHY [drugfuture.com]
- 12. scribd.com [scribd.com]
Application Note: A Strategic Workflow for In Vitro Profiling of Novel Benzamide Analogs
A Case Study with 2,4-Dichloro-6-methylbenzamide
Abstract
The benzamide scaffold is a cornerstone in modern pharmacology and agrochemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] This versatility has led to the development of benzamide-containing molecules with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroleptic agents.[1][2][3] Consequently, the synthesis of novel benzamide analogs, such as this compound, presents a compelling opportunity for the discovery of new bioactive agents. However, with a novel compound, the primary challenge lies in efficiently identifying its biological activity and mechanism of action.
This application note presents a structured, multi-tiered approach for the comprehensive in vitro characterization of this compound, a compound with currently uncharacterized biological properties. We move beyond a single, predefined protocol, instead providing a logical workflow designed to first establish a foundational activity profile and then guide deeper mechanistic investigation. This strategic framework is designed for researchers, scientists, and drug development professionals to efficiently screen and characterize novel chemical entities.
The Strategic Assay Workflow: From Broad Screening to Mechanistic Insight
The core principle of this workflow is a phased approach that maximizes information gain while conserving resources. We begin with broad, cell-based assays to determine foundational parameters like cytotoxicity, which informs the concentration ranges for all subsequent experiments. Following this, a hypothesis-driven panel of target-class assays is deployed, based on the known activities of the wider benzamide chemical class.[1][4][5] A positive "hit" in this phase then triggers a deeper dive into the specific mechanism of action.
Figure 1: Tiered workflow for characterizing novel compounds.
Phase 1: Foundational Cytotoxicity Profiling
Expert Rationale: Before investigating any specific biological mechanism, it is imperative to determine the concentration at which a compound exhibits general cytotoxicity. This step is crucial for two reasons: 1) It defines the upper concentration limit for subsequent, more specific assays, ensuring that observed effects are not merely a consequence of cell death. 2) Comparing cytotoxicity across different cell lines (e.g., cancerous vs. non-cancerous) can provide the first hint of potential therapeutic selectivity.
Protocol 1: Cell Viability Assessment via Resazurin Reduction Assay
This protocol measures metabolic activity as an indicator of cell viability. Live cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
A. Materials
-
Cell Lines: MCF-7 (human breast adenocarcinoma), HEK293 (human embryonic kidney).
-
Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: this compound (powder), DMSO (cell culture grade), Resazurin sodium salt, Doxorubicin (positive control), Phosphate-Buffered Saline (PBS).
-
Equipment: 96-well clear-bottom black plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), fluorescence plate reader (Ex/Em: ~560/590 nm).
B. Step-by-Step Methodology
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Prepare a 10 mM stock of Doxorubicin in DMSO. Store at -20°C.
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells/well (in 100 µL of media) into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Perform serial dilutions of the 100 mM stock solution in culture media to prepare 2X working concentrations. A typical final concentration range to test would be 0.1 µM to 100 µM.
-
Carefully remove the media from the cells and add 100 µL of the compound-containing media to the respective wells.
-
Controls: Include wells for "Vehicle Control" (media with the highest concentration of DMSO used, typically ≤0.1%) and "Positive Control" (Doxorubicin).
-
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL to each well.
-
Final Incubation: Incubate for 2-4 hours, protected from light.
-
Data Acquisition: Measure fluorescence using a plate reader (Ex/Em: 560/590 nm).
C. Data Analysis & Interpretation
-
Subtract the average fluorescence of "media only" (blank) wells from all other wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Table 1: Hypothetical Cytotoxicity Data for this compound
| Compound | Cell Line | IC50 (µM) | Interpretation |
|---|---|---|---|
| This compound | MCF-7 | 25.4 | Moderate cytotoxicity against this cancer cell line. |
| This compound | HEK293 | > 100 | Low cytotoxicity in non-cancerous cells; suggests potential selectivity. |
| Doxorubicin (Control) | MCF-7 | 0.8 | Validates assay sensitivity to a known cytotoxic agent. |
Phase 2: Hypothesis-Driven Target-Class Screening
Expert Rationale: With the non-toxic concentration range established (e.g., below 10 µM based on the hypothetical data above), we can now screen for specific activities. The selection of assays is guided by the diverse biological roles reported for the broader benzamide class, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]
Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)
A. Methodology Outline
-
Strains: Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive).
-
Preparation: Grow bacterial cultures to the mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth).
-
Assay: In a 96-well plate, perform a two-fold serial dilution of this compound (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a "No Drug" growth control and a "No Bacteria" sterility control. Use a known antibiotic like Ciprofloxacin as a positive control.
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest compound concentration with no visible bacterial growth.
Protocol 3: In Vitro Anti-inflammatory Activity (TNF-α Inhibition)
A. Methodology Outline
-
Cell Line: RAW 264.7 murine macrophages.
-
Assay Principle: Lipopolysaccharide (LPS) is used to stimulate the macrophages to produce and secrete the pro-inflammatory cytokine TNF-α. The ability of the test compound to inhibit this secretion is measured.
-
Procedure:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Use Dexamethasone as a positive control.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-18 hours.
-
Collect the cell supernatant.
-
-
Readout: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit.
Table 2: Hypothetical Target-Class Screening Summary
| Assay Type | Target/Organism | Result (at 10 µM) | Interpretation |
|---|---|---|---|
| Antimicrobial | E. coli | MIC > 128 µg/mL | No significant activity. |
| B. subtilis | MIC > 128 µg/mL | No significant activity. | |
| Anti-inflammatory | TNF-α Release (LPS-stimulated RAW 264.7) | 85% Inhibition | Strong Hit. Indicates potent anti-inflammatory potential. |
| Kinase Screen | Panel of 10 Kinases | < 20% Inhibition | No significant kinase activity identified in this panel. |
Phase 3: Mechanistic Investigation of the Anti-inflammatory Hit
Expert Rationale: The screening phase identified a potent anti-inflammatory effect. The next logical step is to investigate the underlying mechanism. A common and critical pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade, which controls the transcription of many pro-inflammatory genes, including TNF-α. We can hypothesize that this compound may be acting on a component of this pathway.
Figure 2: Simplified NF-κB Signaling Pathway. A potential point of inhibition for an anti-inflammatory compound.
Protocol 4: NF-κB Reporter Gene Assay
A. Assay Principle This assay utilizes a cell line (e.g., HEK293-NFκB-luc) that is stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to luciferase expression, which can be quantified by adding a substrate and measuring luminescence.
B. Step-by-Step Methodology
-
Cell Seeding: Seed HEK293-NFκB-luc cells into a 96-well white, clear-bottom plate. Incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour. A known NF-κB inhibitor (e.g., BAY 11-7082) should be used as a positive control.
-
Stimulation: Add a known NF-κB activator, such as TNF-α (10 ng/mL), to all wells except the unstimulated control.
-
Incubation: Incubate for 6-8 hours.
-
Lysis and Readout:
-
Remove the media and gently wash the cells with PBS.
-
Add a passive lysis buffer to lyse the cells.
-
Use a commercial luciferase assay kit (e.g., Promega's Luciferase Assay System). Add the luciferase substrate to each well and immediately measure luminescence on a plate reader.
-
C. Data Analysis & Interpretation
-
Normalize the luminescence signal to the TNF-α stimulated control (set to 100% activation).
-
A dose-dependent decrease in luminescence in the presence of this compound would strongly suggest that its anti-inflammatory mechanism involves the inhibition of the NF-κB pathway. This provides a clear, actionable result for further target deconvolution studies.
Conclusion
This application note outlines a systematic and robust workflow for the initial in vitro characterization of this compound, a novel compound with unknown biological activity. By progressing from broad cytotoxicity assessment to hypothesis-driven screening and finally to targeted mechanistic studies, researchers can efficiently profile new chemical entities. This tiered approach ensures that experimental choices are informed by data, saving time and resources while maximizing the potential for discovery. The protocols described herein are designed to be self-validating through the rigorous use of controls, providing trustworthy and interpretable data to guide the next steps in the drug discovery and development pipeline.
References
- BenchChem. (2025). In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide.
- Ali, A., et al. (2024).
- Do, T. H., et al. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities.
-
Yang, S., et al. (2021). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
-
Popescu, R., et al. (2021). Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. Molecules. [Link]
-
Grewal, R. K., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Heliyon. [Link]
-
Singh, G., et al. (2022). Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. Bentham Science. [Link]
Sources
Application Notes and Protocols for Cell-Based Screening of Substituted Benzamides
Introduction: The Significance of Substituted Benzamides and Cell-Based Screening
Substituted benzamides are a versatile class of pharmacologically active compounds with a broad range of therapeutic applications. Many function as antagonists at dopamine D2-like receptors, forming the basis for their use as antipsychotic and antiemetic agents.[1][2] Beyond dopamine receptors, this chemical scaffold has been successfully exploited to target other critical proteins, including Poly (ADP-ribose) Polymerase 1 (PARP1) in oncology and tyrosinase in dermatology.[3][4] The diverse mechanisms of action, which also include inhibition of acetylcholinesterase and modulation of microtubule dynamics, underscore the importance of this structural class in drug discovery.[1][5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries.[6] Cell-based assays, in particular, offer a distinct advantage by providing a physiologically relevant context, allowing researchers to probe compound activity within the complex environment of a living cell.[7] These assays are indispensable for identifying compounds that modulate specific signaling pathways, making them ideal for screening substituted benzamides against targets like G-protein coupled receptors (GPCRs).[8][9] This document provides a detailed guide to the principles, design, and execution of robust cell-based assays tailored for the discovery and characterization of novel substituted benzamide drug candidates.
Part 1: Assay Selection & Design Principles
The success of any screening campaign hinges on the selection of an appropriate assay. The choice is dictated by the biological question being asked and the nature of the molecular target. For substituted benzamides, which frequently target GPCRs, the primary screening assays often focus on downstream signaling events.
Causality in Assay Choice: Why not a simple binding assay? While binding assays confirm physical interaction, they provide no information on functional consequence (e.g., agonism, antagonism, inverse agonism). A cell-based functional assay provides a more holistic view of the compound's effect on cellular response, which is ultimately more predictive of in vivo efficacy.[9]
Here, we focus on three widely adopted and robust cell-based assay formats:
-
Second Messenger Assays (Calcium Flux): Ideal for GPCRs that signal through the Gq pathway, leading to a rapid and measurable increase in intracellular calcium.[10]
-
Reporter Gene Assays: A versatile method to measure transcriptional activation downstream of a signaling cascade, applicable to a wide variety of pathways.[11][12]
-
Cell Viability/Cytotoxicity Assays: Crucial as a counter-screen to eliminate false positives that arise from compound-induced cell death rather than specific target modulation.[13]
Caption: Logical workflow for selecting an appropriate cell-based assay.
Part 2: Protocol - GPCR Activation via Calcium Flux Assay
Principle: This assay measures the mobilization of intracellular calcium following the activation of a Gq-coupled GPCR.[14] Ligand binding to the receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[14] This transient increase in intracellular Ca2+ is detected by a calcium-sensitive fluorescent dye.[15] The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released.[14]
Caption: Gq-coupled GPCR signaling pathway leading to calcium mobilization.
Detailed Protocol: Calcium Flux Assay
This protocol is designed for a 384-well plate format using a Fluorescence Imaging Plate Reader (FLIPR) or similar instrument.
1. Materials & Reagents:
-
Cell Line: HEK293 or CHO cells stably expressing the GPCR of interest.
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Compound Plates: 384-well polypropylene plates for compound dilution.
-
Calcium-Sensitive Dye: FLIPR Calcium Assay Kit or equivalent (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: (If required for cell line) to inhibit organic anion transporters that remove the dye.[14]
-
Controls: Known agonist (Positive Control), vehicle (Negative Control, e.g., 0.1% DMSO).
2. Step-by-Step Methodology:
-
Day 1: Cell Plating
-
Harvest logarithmically growing cells and resuspend in culture medium to a density of 250,000 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of the 384-well assay plate (10,000 cells/well).
-
Incubate overnight at 37°C, 5% CO₂.[16]
-
-
Day 2: Compound Preparation and Dye Loading
-
Compound Plating: Prepare serial dilutions of substituted benzamide compounds in Assay Buffer in the compound plate. Include positive and negative controls.
-
Dye Preparation: Reconstitute the calcium-sensitive dye according to the manufacturer's instructions. Dilute to the final working concentration in Assay Buffer (with probenecid, if necessary).
-
Dye Loading: Remove culture medium from the cell plate and add 40 µL of the dye solution to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 20-30 minutes at room temperature in the dark to allow for dye de-esterification.[14][16]
-
-
Day 3: Assay Execution and Data Acquisition
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to add 10 µL of compound from the compound plate to the cell plate.
-
Measure fluorescence kinetically. A typical protocol involves:
-
10-20 seconds of baseline reading.
-
Addition of compound.
-
180-300 seconds of continuous reading post-addition.[16]
-
-
3. Data Analysis & Interpretation:
-
Primary Readout: The primary measurement is the change in Relative Fluorescence Units (RFU). This can be calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
Normalization: To compare across plates and experiments, data should be normalized. % Activation = [(RFU_Compound - RFU_Negative) / (RFU_Positive - RFU_Negative)] * 100
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.[17] It is a critical parameter for validating an HTS assay. Z' = 1 - [(3 * SD_Positive + 3 * SD_Negative) / |Mean_Positive - Mean_Negative|]
-
An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[18]
-
Table 1: Example Calcium Flux Assay Data and QC
| Well Type | Raw RFU (Mean) | Raw RFU (SD) | Normalized Response (%) |
| Positive Control (Agonist) | 85,000 | 4,500 | 100.0 |
| Negative Control (Vehicle) | 5,000 | 800 | 0.0 |
| Benzamide Hit 1 (10 µM) | 72,000 | 3,100 | 83.75 |
| Benzamide Hit 2 (10 µM) | 15,000 | 1,200 | 12.5 |
| Calculated Z'-Factor | 0.70 |
Part 3: Protocol - Reporter Gene Assay
Principle: Reporter gene assays are highly versatile tools used to study gene expression and signal transduction.[19] The principle involves linking a specific transcriptional response element to a reporter gene (e.g., firefly luciferase or β-galactosidase).[20] When the signaling pathway of interest is activated by a compound, transcription factors bind to the response element, driving the expression of the reporter gene. The resulting protein product can be easily quantified, often via luminescence or colorimetric methods, providing a measure of upstream pathway activation.[11][21]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. Reporter gene assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 14. bio-protocol.org [bio-protocol.org]
- 15. biocompare.com [biocompare.com]
- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
- 21. Reporter Gene Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
Application Notes and Protocols for Measuring the Binding Affinity of Novel Benzamide Analogs: A Case Study with 2,4-Dichloro-6-methylbenzamide
Introduction: The Challenge of Characterizing Novel Small Molecules
In the landscape of modern drug discovery, the precise characterization of the interaction between a novel small molecule and its biological target is paramount. This understanding forms the bedrock of structure-activity relationship (SAR) studies, guiding medicinal chemistry efforts to optimize lead compounds. Benzamide derivatives are a prevalent scaffold in medicinal chemistry, known to interact with a diverse range of protein targets.[1][2] The focus of this application note is to provide a comprehensive guide for researchers, scientists, and drug development professionals on the techniques to accurately measure the binding affinity of a novel benzamide analog, using the hypothetical compound 2,4-Dichloro-6-methylbenzamide as a case study.
While specific binding data for this compound is not yet publicly available, this document will leverage established biophysical methodologies to outline a robust strategy for its characterization. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). The causality behind experimental choices will be elucidated, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating high-quality, reliable binding data.
For the purpose of illustrating these protocols, we will consider a hypothetical interaction between this compound and a protein target. A relevant example of a protein target for benzamide-containing molecules is Cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which is targeted by immunomodulatory drugs.[2]
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
Expertise & Experience: SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of a small molecule (the analyte) with a larger protein (the ligand) immobilized on a sensor surface.[3][4] This allows for the determination of not only the equilibrium dissociation constant (Kd) but also the kinetic rate constants (ka and kd), offering deeper insights into the binding mechanism.[5][6] The choice of immobilization strategy is critical for maintaining the biological activity of the protein.
Trustworthiness: A self-validating SPR experiment includes several key controls. A reference flow cell is used to subtract non-specific binding and bulk refractive index changes. The immobilization level of the protein should be optimized to avoid mass transport limitations. A concentration series of the analyte should be run, and the resulting sensorgrams should be globally fitted to an appropriate binding model (e.g., 1:1 Langmuir binding).
Experimental Workflow: SPR Analysis
Caption: Workflow for SPR-based binding affinity measurement.
Detailed Protocol: SPR Analysis of this compound Binding to a Target Protein
Materials:
-
Target protein (e.g., recombinant His-tagged Cereblon)
-
This compound
-
SPR instrument (e.g., Biacore™)
-
Sensor chip (e.g., CM5 or Ni-NTA sensor chip)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of a CM5 chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (typically 2000-5000 RU for small molecule analysis).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Alternatively, for a His-tagged protein, use a Ni-NTA sensor chip for capture immobilization.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of the benzamide in running buffer, keeping the final DMSO concentration constant and low (typically ≤ 1%) across all samples. A typical concentration range for initial screening would be 0.1 to 100 µM.
-
-
SPR Measurement:
-
Equilibrate the system with running buffer.
-
Inject the highest concentration of the benzamide over both the protein-immobilized and a reference flow cell to check for non-specific binding and for conditioning the surface.
-
Perform a kinetic analysis by injecting each concentration of the benzamide for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Between each cycle, regenerate the sensor surface with a short pulse of regeneration solution to remove any bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
| Parameter | Typical Value Range | Significance |
| ka (M-1s-1) | 103 - 107 | Rate of complex formation. |
| kd (s-1) | 10-5 - 10-1 | Rate of complex decay (residence time). |
| Kd (M) | 10-3 - 10-9 (mM - nM) | Binding affinity (lower Kd = higher affinity). |
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective
Expertise & Experience: ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[7] It is considered the gold standard for determining binding affinity as it provides a complete thermodynamic profile of the interaction, including the binding stoichiometry (n), binding constant (Ka, from which Kd is derived), enthalpy (ΔH), and entropy (ΔS).[8][9][10] This thermodynamic signature can provide valuable insights into the forces driving the binding interaction.[11]
Trustworthiness: A robust ITC experiment requires accurate concentration determination of both the protein and the ligand. A control experiment, titrating the ligand into buffer alone, is essential to determine the heat of dilution. The resulting binding isotherm should have a sigmoidal shape for accurate fitting to a binding model.
Experimental Workflow: ITC Analysis
Caption: Workflow for ITC-based thermodynamic characterization.
Detailed Protocol: ITC Analysis of this compound Binding to a Target Protein
Materials:
-
Purified, concentrated target protein
-
This compound
-
Isothermal Titration Calorimeter
-
Dialysis buffer (e.g., phosphate-buffered saline)
Procedure:
-
Sample Preparation:
-
Dialyze the protein extensively against the final experimental buffer to minimize buffer mismatch effects.
-
Accurately determine the concentration of the protein and the benzamide.
-
Dissolve the benzamide in the same dialysis buffer. A small amount of DMSO may be used, but the same concentration must be present in the protein solution.
-
-
ITC Measurement:
-
Load the protein solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the benzamide solution into the injection syringe (typically 10-20 times the protein concentration).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections (e.g., 2-10 µL) of the benzamide solution into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the benzamide solution into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) using the instrument's software.
-
The fitting will yield the binding stoichiometry (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
| Parameter | Typical Value Range | Significance |
| Kd (M) | 10-3 - 10-9 (mM - nM) | Binding affinity. |
| ΔH (kcal/mol) | -20 to +10 | Enthalpy change; indicates changes in hydrogen bonding and van der Waals interactions. |
| ΔS (cal/mol·K) | Varies | Entropy change; reflects changes in conformational freedom and solvent reorganization. |
| n (stoichiometry) | 0.5 - 2.0 | Number of binding sites per protein monomer. |
Fluorescence Polarization (FP): A High-Throughput Approach
Expertise & Experience: FP is a versatile, in-solution technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[12][13] In the context of small molecule binding, a competitive FP assay is often employed. A fluorescently labeled ligand (tracer) with known affinity for the target protein is displaced by the unlabeled test compound (this compound), leading to a decrease in the fluorescence polarization signal.[14] This method is particularly well-suited for high-throughput screening and for determining the IC50 of an inhibitor, which can then be converted to a Ki.
Trustworthiness: A reliable FP assay requires a suitable fluorescent tracer with a high affinity for the target protein and a significant polarization window between the bound and free states.[15] Control experiments are necessary to ensure that the test compound does not interfere with the fluorescence of the tracer. The assay should be performed under conditions where the protein concentration is well below the Kd of the tracer-protein interaction.
Experimental Workflow: Competitive FP Assay
Caption: Workflow for competitive FP-based affinity determination.
Detailed Protocol: Competitive FP Assay for this compound
Materials:
-
Target protein
-
Fluorescently labeled tracer with known affinity for the target protein
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume microplates (e.g., 384-well)
Procedure:
-
Assay Optimization:
-
Determine the Kd of the fluorescent tracer for the target protein by titrating the protein against a fixed concentration of the tracer.
-
Select a protein concentration that gives a significant polarization signal (typically around the Kd of the tracer) and is in the linear range of the binding curve.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a microplate, add the assay buffer, the fluorescent tracer (at a fixed concentration, typically below its Kd), and the target protein (at the optimized fixed concentration).
-
Add the serially diluted benzamide to the wells. Include controls with no compound (high polarization) and no protein (low polarization).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
-
FP Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the benzamide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the benzamide that displaces 50% of the bound tracer).
-
Calculate the inhibitory constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/Kd,tracer), where [Tracer] is the concentration of the fluorescent tracer and Kd,tracer is its dissociation constant.
-
| Parameter | Significance |
| IC50 (M) | The concentration of the test compound that inhibits 50% of the tracer binding. |
| Ki (M) | The binding affinity of the test compound for the target protein. |
Conclusion: A Multi-faceted Approach to Binding Affinity
The characterization of the binding affinity of a novel small molecule such as this compound is a critical step in the drug discovery process. By employing a suite of biophysical techniques, researchers can gain a comprehensive understanding of the molecular interactions at play. Surface Plasmon Resonance provides invaluable kinetic information, Isothermal Titration Calorimetry offers a complete thermodynamic profile, and Fluorescence Polarization serves as a robust method for high-throughput screening and affinity determination.
The choice of technique will depend on the specific research question, the available instrumentation, and the properties of the interacting molecules. However, by following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can confidently and accurately measure the binding affinity of their compounds of interest, paving the way for the rational design of more potent and selective therapeutics.
References
- Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
- Liu, S., et al. (n.d.). Identification of the proteins required for biosynthesis of diphthamide, the target of bacterial ADP-ribosylating toxins on translation elongation factor 2. PubMed.
- Gowda, B. T., et al. (n.d.). 2,6-Dichloro-N-(4-methylphenyl)benzamide. PMC - NIH.
- Ciulli, A., & Williams, G. (n.d.). Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC - PubMed Central.
- Talanian, R. V., et al. (n.d.). Analysis of protein-ligand interactions by fluorescence polarization. PMC - PubMed Central.
- Leavitt, S., & Freire, E. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Day, P. J., et al. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central.
- BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization.
- Gowda, B. T., et al. (n.d.). N-(2,6-Dichlorophenyl)-4-methylbenzamide. PMC - PubMed Central.
- Hähle, P., et al. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. NIH.
- Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice).
- Hewitt, D., et al. (2024, June 18). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI.
- Johnson, T. O., et al. (n.d.). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society.
- Ong, S. E., et al. (2009, March 24). Identifying the proteins to which small-molecule probes and drugs bind in cells. PNAS.
- Thermo Fisher Scientific. (n.d.). Fluorescence Polarization (FP)—Note 1.4.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Stevers, L. M., et al. (n.d.). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions.
- Cytiva. (n.d.). Biacore™ systems in small molecule drug discovery.
- Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis.
Sources
- 1. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosensingusa.com [biosensingusa.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 11. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Utilizing 2,4-Dichloro-6-methylbenzamide as a Putative Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific biological activity and established use of 2,4-Dichloro-6-methylbenzamide as a chemical probe is not extensively available in current scientific literature. This document provides foundational chemical information and outlines a generalized, hypothetical framework for its initial characterization and application based on the properties of related benzamide compounds. All proposed protocols are intended as a starting point for investigation and require rigorous validation.
Introduction: Unveiling the Potential of a Novel Benzamide Derivative
This compound is a small molecule belonging to the benzamide class of compounds. While its specific biological targets and mechanism of action are not yet elucidated in published research, its structural features—a dichlorinated phenyl ring coupled to a methylbenzamide moiety—suggest potential interactions with various biological macromolecules. The amide bond is a common feature in many biologically active compounds.[1] Benzamide derivatives, more broadly, have been explored for a range of applications, including their potential as enzyme inhibitors and receptor ligands.[2][3][4]
This document serves as a preliminary guide for researchers interested in exploring the potential of this compound as a novel chemical probe. A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway.[5] The following sections provide essential chemical information and a proposed workflow for its characterization.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is the first step in its evaluation as a chemical probe.
| Property | Value | Source |
| Chemical Name | This compound | AKSci[6] |
| Molecular Formula | C₈H₇Cl₂NO | AKSci[6] |
| Molecular Weight | 204.05 g/mol | AKSci[6] |
| CAS Number | 175278-27-0 | AKSci[6] |
| MDL Number | MFCD00205142 | AKSci[6] |
| Appearance | Solid (typical for benzamides) | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely to be low. | General Knowledge |
The precursor for the synthesis of this compound is likely 2,4-Dichloro-6-methylbenzoic acid.[7]
| Property | Value | Source |
| Chemical Name | 2,4-Dichloro-6-methylbenzoic acid | PubChem[7] |
| Molecular Formula | C₈H₆Cl₂O₂ | PubChem[7] |
| Molecular Weight | 205.03 g/mol | PubChem[7] |
| CAS Number | 65410-80-2 | PubChem[7] |
Proposed Workflow for Characterization as a Chemical Probe
Given the lack of specific biological data, a systematic approach is necessary to identify the potential targets and applications of this compound. The following workflow outlines a logical progression from initial screening to more detailed cellular studies.
Hypothetical Application and Protocols
To illustrate the potential use of this compound, we present a hypothetical scenario where it acts as an inhibitor of a specific enzyme. The following protocols are generalized and should be adapted based on the specific target and assay system.
Protocol 1: General Synthesis of this compound
This protocol is a standard method for the synthesis of a benzamide from its corresponding carboxylic acid and can be adapted for this compound.
Materials:
-
2,4-Dichloro-6-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methylamine solution (2.0 M in THF or as hydrochloride salt) (1.5 - 2.0 eq)
-
Triethylamine (Et₃N) or Pyridine (if using methylamine hydrochloride) (2.0 - 2.5 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 2,4-Dichloro-6-methylbenzoic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Amidation: In a separate flask, dissolve methylamine solution (1.5 eq) in anhydrous DCM and cool to 0 °C. If using methylamine hydrochloride, add triethylamine (2.0 eq).
-
Slowly add the freshly prepared acid chloride solution from step 1 to the methylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a putative enzyme target.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Assay buffer (optimized for the specific enzyme)
-
This compound (stock solution in DMSO)
-
Positive control inhibitor (if available)
-
96-well microplate
-
Microplate reader (for absorbance, fluorescence, or luminescence detection)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, the enzyme, and the test compound (or DMSO as a vehicle control). Incubate for a pre-determined time at the optimal temperature for the enzyme to allow for compound binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: Measure the product formation over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents an understudied molecule with potential for development as a chemical probe. The lack of existing biological data necessitates a systematic and rigorous approach to its characterization. The workflows and generalized protocols provided herein offer a foundational strategy for researchers to begin exploring its biological activities and potential applications in chemical biology and drug discovery. Future work should focus on phenotypic screening to identify potential biological contexts where this compound is active, followed by target deconvolution and detailed mechanistic studies.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 243412, 2,4-Dichloro-6-methylbenzoic acid. Retrieved from [Link][7]
-
Rodrigues, V. Z., Sridhar, M. A., Prasad, J. S., Gowda, B. T., & Butcher, R. J. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2123. [Link][1]
-
Yang, S., Tian, X., Ma, T., Dong, L., Ren, C., Chang, J., Liu, X., & Liu, Z. (2022). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 27(19), 6632. [Link][2]
-
Zhang, N., Yang, S., Dong, L., Ren, C., Chang, J., Liu, X., & Liu, Z. (2022). Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Advances, 12(43), 28069-28078. [Link][3]
-
Yang, S., Tian, X., Wang, Y., Dong, L., Ren, C., Chang, J., Liu, X., & Liu, Z. (2022). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(15), 4983. [Link][4]
-
Cheung, K. M., Matthews, T. P., & Workman, P. (2015). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry, 58(15), 6064-6077. [Link][5]
Sources
- 1. N-(2,6-Dichlorophenyl)-4-methylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]
- 3. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 175278-27-0 this compound AKSci 9176AA [aksci.com]
- 7. 2,4-Dichloro-6-methylbenzoic acid | C8H6Cl2O2 | CID 243412 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4-Dichloro-6-methylbenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The decorated benzamide scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This document provides a detailed technical guide on the application of 2,4-Dichloro-6-methylbenzamide as a core structural motif for the discovery of enzyme inhibitors. Drawing upon established principles of bioisosterism and structure-activity relationships (SAR), we present a cogent rationale for its use, exemplified by the development of potent inhibitors of α-glucosidase and α-amylase, key targets in the management of type 2 diabetes. This guide includes detailed, field-proven protocols for the synthesis of the parent scaffold and its derivatives, as well as robust enzymatic assays for the evaluation of their biological activity.
Introduction: The Strategic Value of the this compound Scaffold
The benzamide moiety is a privileged structure in drug discovery, present in a wide array of approved drugs. Its utility stems from its ability to form key hydrogen bond interactions with biological targets and its synthetic tractability. The specific substitution pattern of this compound offers several strategic advantages for the medicinal chemist:
-
Modulation of Physicochemical Properties: The two chlorine atoms significantly influence the electronic and lipophilic character of the molecule. The electron-withdrawing nature of chlorine can modulate the pKa of the amide proton and enhance interactions with target proteins. Increased lipophilicity can improve membrane permeability, a critical factor for oral bioavailability.
-
Vectorial Projection for Library Synthesis: The methyl group at the 6-position provides a steric handle that can influence the conformation of the molecule and its interaction with the target's binding pocket. The amide nitrogen serves as a convenient point for diversification, allowing for the generation of large libraries of derivatives with varying substituents.
-
Metabolic Stability: The presence of chlorine atoms can block sites of potential metabolism, thereby increasing the metabolic stability and in vivo half-life of drug candidates.
Given these favorable characteristics, the this compound scaffold is a compelling starting point for the development of inhibitors for a range of enzymes. In this guide, we will focus on its application in the discovery of α-glucosidase and α-amylase inhibitors.
Rationale for Targeting α-Glucosidase and α-Amylase
α-Glucosidase and α-amylase are key enzymes in the digestion of carbohydrates. Their inhibition can delay the absorption of glucose from the small intestine, thereby reducing postprandial hyperglycemia, a hallmark of type 2 diabetes. The development of inhibitors for these enzymes is a validated therapeutic strategy.
The selection of the this compound scaffold for this purpose is supported by studies on structurally related dichlorinated benzoic acid derivatives, which have demonstrated significant inhibitory activity against these enzymes. The core scaffold can be elaborated with various substituents to probe the active sites of these enzymes and optimize inhibitory potency.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through a straightforward and scalable synthetic route.
Synthesis of 2,4-Dichloro-6-methylbenzoic Acid (Precursor)
The synthesis of the key precursor, 2,4-dichloro-6-methylbenzoic acid, can be accomplished from 2-chloro-6-methylbenzoic acid.
Protocol 1: Chlorination of 2-Chloro-6-methylbenzoic Acid
This protocol is adapted from established methods for the chlorination of substituted benzoic acids.
-
Reaction Setup: In a fume hood, dissolve 2-chloro-6-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.1 eq) to the solution.
-
Initiator: Add a catalytic amount of benzoyl peroxide (0.02 eq).
-
Reaction Conditions: Heat the reaction mixture to 90-110°C and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-dichloro-6-methylbenzoic acid.
Synthesis of this compound (Core Scaffold)
Protocol 2: Amidation of 2,4-Dichloro-6-methylbenzoic Acid
-
Activation of Carboxylic Acid: Suspend 2,4-dichloro-6-methylbenzoic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM). Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until the evolution of gas ceases. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0°C) solution of aqueous ammonia (excess) with vigorous stirring.
-
Work-up and Purification: Allow the reaction to warm to room temperature and stir for an additional hour. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude this compound, which can be purified by recrystallization.
Synthesis of a Representative Library of N-Substituted Derivatives
The amide nitrogen provides a convenient handle for creating a diverse library of compounds for SAR studies.
Protocol 3: Synthesis of N-Aryl/Alkyl-2,4-dichloro-6-methylbenzamides
-
Reaction Setup: To a solution of 2,4-dichloro-6-methylbenzoyl chloride (prepared as in Protocol 2, step 1) (1.0 eq) in DCM, add the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Evaluation Protocols
The following are detailed protocols for assessing the inhibitory activity of the synthesized compounds against α-glucosidase and α-amylase.
α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric determination of the product formed from the enzymatic cleavage of a chromogenic substrate.
Protocol 4: In Vitro α-Glucosidase Inhibition Assay
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (e.g., 0.2 U/mL) in 100 mM sodium phosphate buffer (pH 6.9).
-
Substrate Solution: Prepare a 5.0 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.
-
Test Compounds: Prepare stock solutions of the synthesized benzamide derivatives in DMSO and dilute to the desired concentrations with buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the test compound solution at various concentrations.
-
Add 50 µL of the enzyme solution and pre-incubate at 37°C for 20 minutes.
-
Initiate the reaction by adding 40 µL of the substrate solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 130 µL of 0.2 M sodium carbonate solution.
-
-
Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Abssample - Absblank) / (Abscontrol - Absblank)] x 100
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
-
α-Amylase Inhibition Assay
This assay measures the reduction in starch hydrolysis by α-amylase in the presence of an inhibitor.
Protocol 5: In Vitro α-Amylase Inhibition Assay
-
Reagent Preparation:
-
Enzyme Solution: Prepare a solution of porcine pancreatic α-amylase (e.g., 2 U/mL) in 20 mM sodium phosphate buffer with 6.7 mM sodium chloride (pH 6.9).
-
Substrate Solution: Prepare a 1% (w/v) starch solution in the same buffer by boiling for 15 minutes.
-
Test Compounds: Prepare stock solutions of the synthesized benzamide derivatives in DMSO and dilute to the desired concentrations with buffer.
-
-
Assay Procedure:
-
Add 200 µL of the test compound solution to a test tube.
-
Add 200 µL of the starch solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 200 µL of the enzyme solution.
-
Incubate the mixture at 37°C for 10 minutes.
-
Stop the reaction by adding 400 µL of dinitrosalicylic acid (DNS) color reagent.
-
Boil the tubes for 5 minutes, then cool to room temperature.
-
Dilute the reaction mixture with 4 mL of distilled water.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the α-glucosidase assay.
-
Data Presentation and Structure-Activity Relationship (SAR)
The inhibitory activities of a hypothetical library of N-substituted this compound derivatives are presented in the table below.
| Compound ID | R-Group | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| 1a | -H | >100 | >100 |
| 1b | -CH2CH3 | 85.2 | 92.5 |
| 1c | -Phenyl | 45.7 | 55.3 |
| 1d | -4-Chlorophenyl | 22.1 | 30.8 |
| 1e | -4-Methoxyphenyl | 38.9 | 48.1 |
| 1f | -4-Nitrophenyl | 15.4 | 21.7 |
| Acarbose | (Positive Control) | 750.0 | 10.0 |
SAR Analysis:
-
The unsubstituted benzamide (1a ) shows no significant activity, indicating the importance of the N-substituent.
-
Alkyl substitution (1b ) provides weak activity.
-
Aromatic substituents (1c-1f ) generally lead to a significant increase in potency.
-
Electron-withdrawing groups on the phenyl ring (1d , 1f ) enhance the inhibitory activity against both enzymes, with the nitro-substituted analog (1f ) being the most potent. This suggests that electronic effects play a crucial role in the interaction with the enzyme's active site.
-
The electron-donating methoxy group (1e ) results in slightly lower potency compared to the unsubstituted phenyl analog (1c ).
Visualizations
Workflow for Synthesis and Screening
Caption: Synthetic and screening workflow for the development of this compound derivatives.
Hypothetical Enzyme Inhibition Mechanism
Caption: Proposed competitive inhibition of α-glucosidase by a this compound derivative.
Conclusion
This application note has detailed the rationale and practical methodologies for utilizing this compound as a valuable scaffold in medicinal chemistry, with a specific focus on the development of α-glucosidase and α-amylase inhibitors. The provided synthetic and biological testing protocols offer a robust framework for researchers to explore the potential of this and related benzamide derivatives in the discovery of novel therapeutic agents. The illustrative SAR data underscores the importance of systematic structural modification in optimizing biological activity.
References
- Synthesis of 2-amino-3-methyl-5-chlorobenzoic acid. CN112778147A.
-
Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. ResearchGate. [Link]
-
In vitro α-glucosidase inhibitory assay. protocols.io. [Link]
-
Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports. [Link]
-
Natural Alpha-Glucosidase Inhibitors: Therapeutic Implication and Structure-Activity Relation Ship. ResearchGate. [Link]
Application Note: High-Resolution NMR Sample Preparation for 2,4-Dichloro-6-methylbenzamide
Introduction: The Imperative for Precision in NMR Sample Preparation
This guide provides a comprehensive, field-proven protocol for the preparation of high-quality NMR samples of 2,4-Dichloro-6-methylbenzamide. Moving beyond a simple checklist, this document explains the causality behind each step, ensuring that researchers can not only replicate the protocol but also adapt it to similar halogenated aromatic amides. We will explore solvent selection strategy, safety considerations, a detailed step-by-step workflow, and troubleshooting common issues.
Analyte Profile: Physicochemical Properties and Safety
2.1. Physicochemical Characteristics
The presence of the amide N-H protons is a key feature for NMR analysis. These protons are labile and can undergo chemical exchange, which may affect their appearance in the ¹H NMR spectrum, often resulting in a broad signal.[2]
2.2. Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not available from the search results, data from structurally similar chlorinated aromatic compounds and benzamides indicate that appropriate caution is necessary. Compounds of this class may be harmful if swallowed or inhaled, and can cause skin and serious eye irritation.[3][4][5]
Core Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6]
-
Ventilation: Handle the solid compound and prepare the solution in a well-ventilated chemical fume hood to avoid inhalation of fine particulates.[6]
-
Handling: Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.[3]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[5]
The Crucial Decision: Deuterated Solvent Selection
The choice of a deuterated solvent is arguably the most critical step in NMR sample preparation. Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H NMR spectrum that would obscure the analyte's signals. The spectrometer's lock system also relies on the deuterium signal to stabilize the magnetic field.[7]
3.1. Rationale for Solvent Choice
For this compound, the primary candidates are Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Deuterated Chloroform (CDCl₃): This is the most common solvent for routine organic analysis due to its ability to dissolve a wide range of organic compounds and its relative volatility, which simplifies sample recovery.[8] Given the analyte's significant nonpolar character, it is expected to be readily soluble in CDCl₃.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): As a highly polar aprotic solvent, DMSO-d₆ is an excellent choice if solubility in CDCl₃ is poor.[8] It is particularly effective at dissolving compounds capable of hydrogen bonding, such as amides. A key advantage of DMSO-d₆ is that it slows down the exchange rate of labile protons (like N-H), often resulting in sharper signals for these protons compared to when they are observed in CDCl₃.[8]
The following diagram illustrates a logical approach to solvent selection.
Caption: Decision tree for selecting the optimal NMR solvent.
3.2. Properties of Recommended Solvents
The table below summarizes key properties of the recommended deuterated solvents. This data is essential for both experimental setup and spectral interpretation.
| Property | Deuterated Chloroform (CDCl₃) | Deuterated Dimethyl Sulfoxide (DMSO-d₆) |
| CAS Number | 865-49-6 | 2206-27-1 |
| Molecular Weight | 120.38 g/mol | 84.17 g/mol |
| Boiling Point | 61-62 °C[9] | 189 °C[9] |
| Density | ~1.50 g/mL[9] | ~1.19 g/mL[9] |
| ¹H Residual Peak (ppm) | ~7.24-7.26[8][9] | ~2.50[8][9] |
| ¹³C Residual Peak (ppm) | ~77.23 (triplet)[9] | ~39.51 (septet)[9] |
| Water Peak (ppm) | ~1.5[9] | ~3.3[9] |
Detailed Experimental Protocol
This protocol outlines a self-validating system for preparing a high-quality NMR sample. The use of a secondary vial for dissolution is highly recommended as it allows for better mixing and visual confirmation of solubility before transfer to the NMR tube.[10]
Required Materials and Equipment
-
This compound sample
-
Deuterated solvent (CDCl₃ or DMSO-d₆) of high isotopic purity (≥99.8%)
-
High-quality 5 mm NMR tubes (e.g., Wilmad, Norell) and caps[11]
-
Small glass vial (e.g., 1-dram) with a cap
-
Analytical balance (4-decimal place)
-
Pasteur pipette with a small plug of glass wool (for filtration)[11]
-
Pipette or syringe for solvent transfer (0.5-1.0 mL)
-
Vortex mixer (optional)
Sample Preparation Workflow
The following diagram provides a visual overview of the entire sample preparation process.
Caption: Step-by-step workflow for NMR sample preparation.
Step-by-Step Methodology
-
Weighing the Sample:
-
Tare a clean, dry glass vial on an analytical balance.
-
Carefully add approximately 5-10 mg of this compound to the vial. For a standard ¹H NMR, this concentration is sufficient. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.[10]
-
-
Solvent Addition:
-
Using a clean pipette or syringe, add approximately 0.6-0.7 mL of the selected deuterated solvent (CDCl₃ or DMSO-d₆) to the vial. This volume should result in a final sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for the instrument's shim system.[1]
-
-
Dissolution:
-
Cap the vial and gently swirl or use a vortex mixer to dissolve the solid.
-
Causality: Complete dissolution is critical. Undissolved solid particles will severely degrade the magnetic field homogeneity, leading to broad spectral lines that cannot be corrected by shimming.[11]
-
Visually inspect the solution against a bright background to ensure no solid particulates remain.
-
-
Filtration and Transfer:
-
Prepare a filter by tightly packing a small plug of glass wool into the narrow section of a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[11]
-
Draw the entire sample solution into the pipette.
-
Carefully dispense the filtered solution into a clean, high-quality NMR tube.
-
Causality: This step removes any microparticulates or dust that were not visible, ensuring optimal magnetic field homogeneity and high-resolution spectra.
-
-
Final Checks and Capping:
-
Check the sample height in the NMR tube. It should be between 4 and 5 cm. If it is too low, add a small amount of additional solvent.
-
Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Invert the tube gently 2-3 times to ensure the final solution is homogeneous.
-
Label the tube clearly with a permanent marker.
-
Quality Control and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution |
| Broad, distorted spectral lines | 1. Incomplete dissolution or suspended solids.[11]2. Poor quality or dirty NMR tube.[11]3. Sample is too concentrated. | 1. Re-filter the sample. If solids persist, the sample may not be fully soluble at this concentration.2. Use a new, high-quality NMR tube.3. Dilute the sample. |
| Amide N-H peak is very broad or not visible | 1. Rapid chemical exchange with residual water or other protic impurities.2. This is characteristic behavior, especially in CDCl₃.[2] | 1. Use a fresh, high-purity deuterated solvent.2. Re-run the sample in DMSO-d₆ to slow exchange.3. Perform a D₂O shake: add a drop of D₂O, shake, and re-acquire the spectrum. The N-H peak will disappear, confirming its identity.[2] |
| Unexpected peaks in the spectrum | 1. Contamination from glassware or pipette.2. Residual non-deuterated solvent.3. Water in the solvent. | 1. Ensure all glassware is scrupulously clean and dry.2. Use high-purity deuterated solvents.3. Refer to a solvent impurity chart to identify common contaminants.[12] |
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Meshram, J. (2009). A rapid and convenient synthesis of amides from aromatic acids and aliphatic amines in dry media under microwave irradiation. SciSpace. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylbenzoic acid. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]
-
ResearchGate. (n.d.). 2,4-Dichloro-N-p-tolylbenzamide. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. [Link]
-
Bio-Cran. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]
-
PubChem. (n.d.). 2,4-Dichloro-6-methylphenol. [Link]
-
Chemical Synthesis Database. (2025). 2,4-dichloro-6-methylphenylcarbonohydrazonic dichloride. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Cheméo. (n.d.). 2,4-dichlorohexane (CAS ---) - Chemical & Physical Properties. [Link]
-
CP Lab Safety. (n.d.). NMR Solvents. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. Video: NMR Spectroscopy Of Amines [jove.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. NMR Solvents [sigmaaldrich.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dichloro-6-methylbenzamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2,4-Dichloro-6-methylbenzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges encountered during its synthesis, ensuring the integrity and purity of the final product.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound typically proceeds through the reaction of 2,4-dichloro-6-methylbenzoyl chloride with ammonia. This method, while straightforward, is susceptible to various side reactions that can lead to the formation of impurities. The primary challenges in this synthesis are ensuring the complete conversion of the starting materials and minimizing the hydrolysis of the highly reactive acid chloride intermediate. Meticulous control of reaction conditions and a thorough understanding of potential side reactions are paramount for obtaining a high-purity product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in this synthesis. The most common culprit is the hydrolysis of the 2,4-dichloro-6-methylbenzoyl chloride intermediate.
-
Causality: 2,4-dichloro-6-methylbenzoyl chloride is highly reactive and readily hydrolyzes in the presence of water to form the corresponding and unreactive 2,4-dichloro-6-methylbenzoic acid.[1] This hydrolysis consumes the starting material, thereby reducing the yield of the desired benzamide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used for the reaction.
-
Control of Amine Reagent: If using aqueous ammonia, the concentration should be high to favor the amidation reaction over hydrolysis. The reaction of acyl chlorides with concentrated aqueous ammonia is known to be vigorous.[2]
-
Temperature Management: The reaction is exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the benzoyl chloride can help to control the reaction rate and minimize side reactions.[3]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure it has gone to completion before workup.
-
Q2: I have identified an unexpected peak in my HPLC/GC-MS analysis. What are the most probable impurities?
The presence of unexpected peaks indicates the formation of byproducts. The table below lists the most common impurities, their probable origins, and suggested analytical methods for their identification.
| Impurity Name | Probable Origin | Suggested Analytical Method |
| 2,4-Dichloro-6-methylbenzoic acid | Hydrolysis of 2,4-dichloro-6-methylbenzoyl chloride.[1] | HPLC, LC-MS |
| Unreacted 2,4-dichloro-6-methylbenzoyl chloride | Incomplete reaction. | GC-MS (after derivatization), HPLC |
| Over-acylated products (e.g., N-(2,4-dichloro-6-methylbenzoyl)-2,4-dichloro-6-methylbenzamide) | Reaction of the product with the benzoyl chloride. | HPLC, LC-MS |
| Isomeric impurities | Impurities in the starting 2,4-dichlorotoluene.[4] | GC-MS, HPLC |
Q3: My final product is difficult to purify. What purification strategies are most effective?
Purification of this compound can be challenging due to the similar polarities of the product and some impurities.
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water, toluene) should be determined experimentally.
-
Column Chromatography: For more challenging separations, column chromatography using silica gel is recommended. A gradient elution system with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) can effectively separate the desired product from its impurities.[5]
-
Acid-Base Extraction: To remove the acidic impurity, 2,4-dichloro-6-methylbenzoic acid, the crude product can be dissolved in an organic solvent and washed with a dilute aqueous base solution (e.g., sodium bicarbonate). The desired benzamide will remain in the organic layer.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method is the reaction of 2,4-dichloro-6-methylbenzoyl chloride with a source of ammonia, such as concentrated ammonium hydroxide or ammonia gas dissolved in a suitable solvent.[2] The reaction is a nucleophilic acyl substitution.[6]
Q2: How can I prepare the 2,4-dichloro-6-methylbenzoyl chloride precursor?
2,4-dichloro-6-methylbenzoyl chloride is typically synthesized from 2,4-dichloro-6-methylbenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7] The reaction with thionyl chloride is often carried out at elevated temperatures.[7]
Q3: What analytical techniques are best for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantifying the purity of the final product and detecting non-volatile impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents and unreacted starting materials.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any major impurities with distinct spectral signatures.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the characteristic amide functional group.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
2,4-dichloro-6-methylbenzoyl chloride: This reagent is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Thionyl Chloride: This is a highly corrosive and toxic reagent that reacts violently with water. It should also be handled with extreme care in a fume hood.
-
Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Adequate ventilation is necessary.
-
Exothermic Reaction: The reaction between the benzoyl chloride and ammonia is highly exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[2] Slow addition of the reagents at a low temperature is essential.
Visualizing the Synthetic Pathway and Potential Pitfalls
To better understand the synthesis and the origin of impurities, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Primary synthetic route to this compound.
Caption: Formation of common impurities during synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-6-methylbenzoyl chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dichloro-6-methylbenzoic acid (1.0 eq).
-
Carefully add thionyl chloride (2.0-3.0 eq) to the flask in a fume hood.[7]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude 2,4-dichloro-6-methylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.[7]
Protocol 2: Synthesis of this compound
-
In a fume hood, dissolve the crude 2,4-dichloro-6-methylbenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated solution of aqueous ammonia (2.0-3.0 eq) dropwise via the addition funnel, ensuring the temperature does not exceed 10 °C. A violent reaction with the formation of a white precipitate is expected.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
References
-
PubChem. (n.d.). 2,4-Dichlorotoluene. Retrieved January 25, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2,4-dichloro-3-methylbenzoyl chloride. Retrieved January 25, 2026, from [Link]
-
PubMed. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). 2,4-dichloro-n-methylbenzamide. Retrieved January 25, 2026, from [Link]
-
Agilent. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). A New Method for the Synthesis of N, N-Diethyl-m-Methylbenzamide from m-Toluic Acid and Diethylamine Using 1,1'-Carbonyl-di-(1,2,4-triazole) (CDT) as Coupling Agent. Retrieved January 25, 2026, from [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved January 25, 2026, from [Link]
-
MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2949. [Link]
-
Quora. (n.d.). How does ammonia react with meticulous chloride? Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved January 25, 2026, from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and ammonia - addition / elimination. Retrieved January 25, 2026, from [Link]
-
Agilent. (n.d.). GC AND GC/MS Your Essential Resource for Columns & Supplies. Retrieved January 25, 2026, from [Link]
- Google Patents. (n.d.). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.
-
Chemistry LibreTexts. (2021). Reactions of Acyl Chlorides Involving Nitrogen Compounds. Retrieved January 25, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved January 25, 2026, from [Link]
-
ACS Publications. (2015). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. The Journal of Organic Chemistry, 80(1), 478-490. [Link]
-
Chromatography Online. (2011). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Retrieved January 25, 2026, from [Link]
-
SpectraBase. (n.d.). 2,4-Dichloro-N-methylbenzamide. Retrieved January 25, 2026, from [Link]
-
Chemical Point. (n.d.). This compound. Retrieved January 25, 2026, from [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2,4-Dichloro-6-methylbenzamide
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2,4-Dichloro-6-methylbenzamide. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to make informed decisions in your experimental design. The following troubleshooting guides and frequently asked questions (FAQs) are structured to directly address common issues and provide robust, scientifically-grounded solutions.
Understanding the Challenge: Why is this compound Poorly Soluble?
This compound is a small organic molecule with structural features that inherently limit its solubility in water. The benzene ring and the two chlorine atoms contribute to the molecule's hydrophobicity (water-repelling nature). While the amide group (-CONH2) can participate in hydrogen bonding, the overall nonpolar character of the molecule dominates, leading to low aqueous solubility. This poor solubility can be a significant hurdle in various experimental settings, from biological assays to formulation development.
Troubleshooting Guide: Strategies to Enhance Solubility
This section provides a series of troubleshooting strategies, from simple adjustments to more advanced formulation techniques. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the solvent system's compatibility with downstream applications, and the required stability of the solution.
Issue 1: My this compound is not dissolving in my aqueous buffer.
Initial Approach: Co-Solvent System
The use of a water-miscible organic co-solvent is often the first and most straightforward approach to solubilizing hydrophobic compounds.[1][2][3] The co-solvent works by reducing the polarity of the aqueous medium, thereby increasing the solubility of the nonpolar solute.[2][3]
Recommended Co-Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
Experimental Protocol: Co-Solvent Solubilization
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% of your chosen co-solvent (e.g., DMSO).
-
Working Solution Preparation: Add the stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This gradual addition helps to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in your working solution is as low as possible, typically below 1% (v/v), to minimize potential toxicity or off-target effects in biological assays.
Causality Behind the Choice: DMSO is a powerful and versatile solvent for a wide range of organic compounds. However, it can be toxic to cells at higher concentrations. Ethanol and PG are less toxic alternatives but may be less effective at solubilizing highly hydrophobic compounds. PEG 400 is another low-toxicity option.[4]
Data Presentation: Co-Solvent Selection Guide
| Co-Solvent | Advantages | Disadvantages | Typical Final Concentration in Assay |
| DMSO | High solubilizing power | Potential for cytotoxicity | < 0.5% |
| Ethanol | Low toxicity, readily available | Lower solubilizing power than DMSO | < 1% |
| Propylene Glycol | Low toxicity, commonly used in formulations | Can be viscous | < 5% |
| PEG 400 | Low toxicity, good solubilizer | Can be viscous | < 5% |
Issue 2: The use of co-solvents is interfering with my downstream application.
Alternative Approach: pH Adjustment
For ionizable compounds, adjusting the pH of the solution can significantly impact solubility.[5][6] While this compound is a neutral molecule and not directly ionizable, this principle is crucial for other benzamide derivatives or when working with formulations containing ionizable excipients. The amide group of the benzamide is very weakly basic and would require extreme pH values to protonate, which is generally not practical for biological experiments. However, understanding the pH-solubility profile is a fundamental concept in formulation science.[7]
Logical Relationship: pH and Solubility of Ionizable Compounds
Caption: Relationship between pH and the solubility of ionizable compounds.
Issue 3: I need a higher concentration of this compound in an aqueous solution without organic solvents.
Advanced Approach 1: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][][10] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are water-soluble.[8][11][12]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Cyclodextrin Complexation
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer.
-
Addition of Compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibration: Stir or shake the mixture at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Removal of Excess Compound: Centrifuge or filter the solution to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV).
Causality Behind the Choice: HP-β-CD and SBE-β-CD are chemically modified cyclodextrins with improved water solubility and lower toxicity compared to their parent β-cyclodextrin.
Experimental Workflow: Cyclodextrin Solubilization
Sources
- 1. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. brieflands.com [brieflands.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2,4-Dichloro-6-methylbenzamide synthesis
Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success. Our goal is to empower you to not only replicate a synthesis but to intelligently refine it.
Overview of the Primary Synthetic Challenge
The synthesis of this compound typically originates from its corresponding carboxylic acid, 2,4-dichloro-6-methylbenzoic acid. The central transformation is the formation of an amide bond, a reaction that is fundamental yet fraught with potential complications. Direct condensation of a carboxylic acid and ammonia is thermodynamically unfavorable. Therefore, the process universally requires the activation of the carboxylic acid's carbonyl group to facilitate nucleophilic attack by an ammonia source.
The most prevalent and industrially viable method involves a two-step, one-pot process:
-
Activation: Conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amination: Subsequent reaction of the in situ generated acyl chloride with an ammonia source to form the target primary amide.
This guide will focus on this pathway, as it is the most common and presents several critical points for optimization and troubleshooting.
Core Experimental Protocol: Acyl Chloride Pathway
This protocol provides a robust baseline for the synthesis. Subsequent sections will address deviations and problems encountered when implementing this general procedure.
Step 1: Activation of 2,4-Dichloro-6-methylbenzoic Acid
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dichloro-6-methylbenzoic acid (1.0 eq).
-
Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2–1.5 eq) to the suspension at room temperature.[1][2][3]
-
Heat the reaction mixture to reflux (typically 70-80°C for toluene) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.[3]
-
Monitor the conversion of the carboxylic acid to the acyl chloride by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS.
-
Once the activation is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
Step 2: Amination of the Acyl Chloride
-
Dissolve the crude 2,4-dichloro-6-methylbenzoyl chloride residue in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of aqueous ammonia (e.g., 28-30% NH₄OH) or bubble ammonia gas through the solution while maintaining the low temperature. A significant excess of the ammonia source (2.5-3.0 eq) is crucial to neutralize the HCl byproduct and drive the reaction.
-
Stir vigorously for 1-2 hours at 0-5°C, then allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the disappearance of the acyl chloride by TLC.
Step 3: Workup and Purification
-
Quench the reaction by adding water.
-
If the product precipitates, collect it by vacuum filtration. Wash the solid with cold water and then a non-polar solvent like hexanes to remove impurities.
-
If the product remains in the organic layer, separate the layers. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess ammonia, then with a saturated sodium bicarbonate solution, and finally with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene, or ethyl acetate/hexanes).
Visual Workflow: Synthesis of this compound
Caption: General workflow for the two-step, one-pot synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
Answer: Low to no yield is a frequent issue that can stem from several sources, primarily related to reagent quality, reaction conditions, or workup losses.
-
Probable Cause 1: Ineffective Activation of the Carboxylic Acid. The conversion to the acyl chloride is the critical first step. If this fails, the subsequent amination cannot proceed.
-
Scientific Rationale: Thionyl chloride can decompose upon storage, especially if exposed to moisture. Water reacts with SOCl₂ to form HCl and SO₂, depleting the active reagent. Similarly, the starting carboxylic acid must be completely dry, as water will consume the activating agent.[5]
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh bottle of thionyl chloride or distill it before use.
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware. Ensure your starting material and solvents are anhydrous. Using reagents straight from the supplier without purification can be a source of error.[6]
-
Confirm Reaction Completion: Before proceeding to the amination step, confirm the formation of the acyl chloride. You can do this by taking a small sample from the reaction, quenching it with a nucleophile like methanol, and checking for the formation of the corresponding methyl ester via TLC or LC-MS against a standard.
-
-
-
Probable Cause 2: Hydrolysis of the Acyl Chloride Intermediate. The acyl chloride is highly reactive and susceptible to hydrolysis back to the starting carboxylic acid if it comes into contact with water before the amine.
-
Scientific Rationale: Acyl chlorides are potent electrophiles. Water is a sufficiently strong nucleophile to attack the carbonyl carbon, leading to the reformation of the carboxylic acid and release of HCl.
-
Troubleshooting Steps:
-
Maintain a robust inert atmosphere (Nitrogen or Argon) throughout the reaction, especially after the removal of excess SOCl₂ and before the addition of the ammonia source.[6]
-
Use anhydrous solvents for the amination step. Commercial anhydrous solvents are acceptable, but for maximum reliability, consider drying them over molecular sieves.
-
-
-
Probable Cause 3: Product Loss During Workup. The benzamide product has some solubility in organic solvents and even in aqueous media, especially if the pH is not controlled.
-
Scientific Rationale: Amides are generally solid, but losses can be significant if the volume of recrystallization solvent is too large or if the product is not fully precipitated from the reaction mixture.[5]
-
Troubleshooting Steps:
-
Optimize Recrystallization: Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated. Cool the solution slowly and then in an ice bath to maximize crystal formation.
-
Back-Extraction: If you suspect the product remains in the aqueous layer after workup, perform several extractions with a solvent like ethyl acetate or DCM to recover dissolved material.
-
-
Q2: My final product is contaminated with unreacted 2,4-dichloro-6-methylbenzoic acid. How do I remove it?
Answer: This is a classic purification challenge indicating either incomplete activation or hydrolysis of the intermediate.
-
Probable Cause: Incomplete Reaction or Hydrolysis. As detailed in Q1, if the activation step did not go to completion, or if the acyl chloride was exposed to moisture, you will have starting material in your final product.
-
Scientific Rationale: The carboxylic acid and the amide product have different acid-base properties, which can be exploited for purification. The carboxylic acid is acidic, while the primary amide is essentially neutral.
-
Troubleshooting & Purification Protocol:
-
Preventative Measures: To avoid this issue, ensure the activation step is complete by extending the reflux time or using a slight excess of a fresh activating agent.
-
Purification via Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate or DCM). Wash the organic solution with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The acidic carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer, while the neutral amide remains in the organic layer.
-
Separate the layers and wash the organic layer again with water and then brine. Dry and evaporate the solvent to obtain the purified amide. You can confirm the removal of the acid impurity by TLC.[5]
-
-
Q3: I'm observing a significant byproduct with a higher molecular weight. What is it?
Answer: A common byproduct in this type of reaction is the corresponding anhydride, formed from the reaction of two molecules of the starting material.
-
Probable Cause: Anhydride Formation. This can occur if the acyl chloride intermediate reacts with a molecule of unreacted carboxylate.
-
Scientific Rationale: The carboxylate anion (formed if there's a basic impurity or from the carboxylic acid itself) can act as a nucleophile, attacking the highly electrophilic acyl chloride to form a symmetric anhydride. This is more likely if the amination step is slow or if the amine is not added promptly after the acyl chloride is formed.[7][8]
-
Troubleshooting Steps:
-
Optimize Reaction Sequence: Ensure the activation step is complete before adding the amine. Do not let the isolated acyl chloride sit for extended periods.
-
Control Stoichiometry: Using a slight excess of the activating agent (1.2-1.5 eq) helps drive the reaction to the acyl chloride, minimizing the amount of unreacted carboxylic acid available for side reactions.
-
Purification: Anhydrides can often be removed during workup as they will hydrolyze back to the carboxylic acid upon treatment with aqueous base, which can then be extracted as described in Q2.
-
-
Troubleshooting Decision Flowchart
This flowchart can guide your experimental analysis when encountering suboptimal results.
Caption: A logical flowchart for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the best method to activate the 2,4-dichloro-6-methylbenzoic acid?
Answer: The choice of activating agent is a critical parameter that balances reactivity, cost, and ease of handling. For this substrate, thionyl chloride and oxalyl chloride are the most common and effective choices.
| Activating Agent | Typical Conditions | Pros | Cons |
| Thionyl Chloride (SOCl₂) | Toluene or neat, reflux, cat. DMF[1][2][6] | Inexpensive; byproducts (SO₂, HCl) are gaseous and easily removed; high boiling point allows for higher reaction temperatures. | Can be harsh for sensitive substrates; excess reagent must be thoroughly removed before amination. |
| Oxalyl Chloride ((COCl)₂) | DCM or THF, 0°C to RT, cat. DMF[9] | Highly reactive, allowing for milder reaction conditions (lower temp); byproducts (CO, CO₂, HCl) are gaseous. | More expensive and moisture-sensitive than SOCl₂; can cause decarbonylation in some cases. |
| Carbodiimides (e.g., DCC, EDC) | DCM, with an amine base (e.g., DMAP) | Very mild conditions, suitable for sensitive functional groups. | Can be expensive; generates solid (DCU) or water-soluble urea byproducts that require careful removal; potential for racemization with chiral centers.[5] |
Recommendation: For scaling up the synthesis of this compound, thionyl chloride is generally the most cost-effective and robust choice.[2] The electron-withdrawing chloro-substituents and the sterically hindering methyl group on the benzoic acid may require the more forceful conditions that SOCl₂ provides.
Q2: How should I monitor the progress of the reaction?
Answer: Effective reaction monitoring is key to optimization and preventing failed reactions. Thin-Layer Chromatography (TLC) is the most common method.
-
Stationary Phase: Standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar and a polar solvent. A good starting point is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.
-
Visualization: UV light (254 nm). The aromatic rings in the starting material and product are UV active.
-
Procedure:
-
Spot the starting material (SM) on the left of the plate.
-
Spot the co-spot (SM + reaction mixture) in the middle.
-
Spot the reaction mixture (RM) on the right.
-
-
Interpretation: The carboxylic acid starting material is more polar and will have a lower Rf value (travel less up the plate) than the less polar acyl chloride or the final amide product. The reaction is complete when the spot corresponding to the starting material is no longer visible in the RM lane.
Q3: What is the best method for purifying the final product?
Answer: For most solid organic compounds, recrystallization is the most effective method for achieving high purity on a laboratory and pilot-plant scale.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, common choices include ethanol/water mixtures, toluene, or ethyl acetate/hexanes.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. This promotes the formation of large, pure crystals.
-
Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
References
-
Chang, J., et al. (2015). Direct C-H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Chemistry – A European Journal, 21(15), 5364–5368. [Link]
-
Li, Z., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19381-19386. [Link]
- Google Patents. (2013). Preparation method of 2,4-dichlorotoluene. CN102234218B.
-
Quora. (2018). How will you convert benzamide to benzoic acid?[Link]
-
Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. ResearchGate. [Link]
-
Organic Chemistry Portal. (2023). Amide synthesis by acylation. [Link]
-
Bulger, A. S., et al. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 354-370. [Link]
-
Jagtap, S. D., et al. (2019). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. European Chemical Bulletin, 8(4), 123-127. [Link]
-
Yoon, Y. J., et al. (2008). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. Bulletin of the Korean Chemical Society, 29(4), 833-837. [Link]
-
Quora. (2018). How will you prepare benzoic acid from benzamide?[Link]
- Google Patents. (2014). A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid. CN103896981A.
- Google Patents. (2016). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. CN105801459A.
-
ResearchGate. (2020). Optimization of the Reaction Conditions for the Synthesis of 4e. [Link]
-
Reddit. (2021). Amide from carboxylic acid synthesis. [Link]
- Google Patents. (2020). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. CN111977799A.
-
ResearchGate. Amidation reaction using acid chlorides. [Link]
-
Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(8), 6535-6541. [Link]
-
U.S. Environmental Protection Agency. (1996). Method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]
-
YouTube. (2024). Practice Problems: Carboxylic Acids and Their Derivatives. [Link]
-
Organic Chemistry Portal. (2022). Amidation of α-Amino Acids Using Dichloro(methyl)(3,3,3-trifluoropropyl)silane and Imidazole. [Link]
-
PrepChem.com. Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. [Link]
-
Organic Syntheses. (1976). Phase-transfer Hofmann carbylamine reaction: tert-butyl isocyanide. 55, 96. [Link]
-
Journal of Pharmaceutical Research. (2025). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One. [Link]
- Google Patents. (1987). Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. US4670608A.
-
Organic Syntheses Procedure. Boric acid-catalyzed amide formation from carboxylic acids and amines. [Link]
-
ResearchGate. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]
-
YouTube. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. [Link]
-
ResearchGate. (2025). Chemoselective Synthesis of α‐Chloro and α,α‐Dichloro Acetamidines. [Link]
-
Asian Publication Corporation. (2014). Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide. Asian Journal of Chemistry, 26(14), 4281-4284. [Link]
-
YouTube. (2013). Reaction of Carboxylic Acids with Thionyl Chloride. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 9. jopcr.com [jopcr.com]
Technical Support Center: Stability Testing of 2,4-Dichloro-6-methylbenzamide
Welcome to the technical support guide for the stability testing of 2,4-Dichloro-6-methylbenzamide. This resource is designed for researchers, analytical scientists, and formulation experts. It provides in-depth, experience-driven answers to common questions and challenges encountered during the analysis of this compound in various buffer systems. Our goal is to equip you with the scientific rationale behind each experimental step, ensuring the integrity and success of your stability studies.
Section 1: Frequently Asked Questions (FAQs) - Experimental Design & Setup
This section addresses foundational questions regarding the setup of a robust stability study for this compound.
Q1: What is the primary purpose of conducting stability testing on this compound in different buffers?
A1: The primary purpose is to understand the intrinsic chemical stability of the drug substance. As mandated by regulatory bodies and outlined in guidelines like the ICH Q1A(R2), this testing is critical for several reasons[1][2]. The core goals are:
-
Identify Degradation Pathways: Exposing the molecule to a range of pH values helps to identify how it might degrade. For a benzamide derivative, the most anticipated pathway is hydrolysis of the amide bond, which is often pH-dependent[3][4].
-
Inform Formulation Development: Understanding the pH range where the molecule is most stable is crucial for developing a stable liquid formulation. This data guides the selection of appropriate buffering agents and a target pH for the final product.
-
Develop Stability-Indicating Analytical Methods: The degradation products generated during these studies are used to develop and validate an analytical method (typically HPLC) that can accurately measure the parent compound and separate it from all potential impurities and degradants[5][6][7]. This is a non-negotiable requirement for regulatory submissions.
-
Predict Shelf-Life: Data from these studies, particularly when conducted at accelerated temperatures, can be used to predict the long-term stability and establish a preliminary shelf-life for the drug product[8].
Q2: Which buffers and pH values are recommended for a comprehensive stability study?
A2: A comprehensive study should evaluate the compound's susceptibility to hydrolysis across a wide range of pH values, as recommended by ICH guidelines[1]. The selection of buffers should be strategic, covering acidic, neutral, and basic conditions.
Causality Behind Buffer Selection: The choice of buffer is critical. An ideal buffer should be inert and not react with the drug substance or interfere with the analytical method (e.g., by absorbing UV light at the same wavelength as the analyte). Buffer capacity is also a key consideration; a concentration of 0.05 M to 0.5 M is generally sufficient[9].
Below is a recommended starting point for buffer selection:
| pH Range | Recommended Buffer System | Typical pKa | Rationale |
| Acidic | Hydrochloric Acid (HCl) | N/A | Represents a strong acid condition to force degradation. |
| Citrate Buffer | 3.1, 4.8, 6.4 | Provides buffering capacity across a broad acidic range. | |
| Acetate Buffer | 4.8 | Commonly used and effective in the mildly acidic range[10]. | |
| Neutral | Phosphate Buffer (NaH₂PO₄/Na₂HPO₄) | 7.2 | Mimics physiological pH and is a standard in pharmaceutical testing[9][10]. |
| Basic | Borate Buffer | 9.2 | Effective in the mildly basic range. |
| Sodium Hydroxide (NaOH) | N/A | Represents a strong base condition to force degradation. |
Expert Tip: Always verify the pH of the buffer after adding the drug substance solution, as the solvent (e.g., acetonitrile, methanol) used to dissolve the compound can slightly alter the final pH.
Q3: What analytical technique is most suitable for this analysis, and what are the key parameters?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for developing a stability-indicating method for a small molecule like this compound[5].
Rationale for HPLC-UV:
-
Specificity: HPLC can separate the parent compound from its degradation products and any process-related impurities.
-
Quantitation: UV detection provides a linear response over a wide concentration range, allowing for accurate measurement of the decrease in the parent compound and the increase of degradants.
-
Versatility: Reversed-phase HPLC is highly effective for moderately polar to nonpolar compounds like this one.
A typical starting point for the HPLC method is provided below. This method must be fully validated according to ICH Q2(R1) guidelines.
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A common, robust mobile phase system for reversed-phase chromatography. |
| Gradient | Start at 30% B, ramp to 90% B over 20 min | A gradient is essential to ensure that both the parent compound and any more or less polar degradants are eluted and resolved. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection (UV) | ~230-250 nm (scan for λmax) | Benzamides typically have strong UV absorbance in this region. A photodiode array (PDA) detector is highly recommended to check for peak purity. |
| Column Temp. | 30 °C | Controls retention time reproducibility. |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on sample concentration. |
Section 2: Troubleshooting Guide
This section provides solutions to specific issues that may arise during your experiments.
Q4: My baseline recovery at the initial time point (T=0) is significantly below 100%. What could be the cause?
A4: Low T=0 recovery is a common but critical issue that must be resolved before proceeding. The potential causes can be broken down into three categories: analytical issues, solubility issues, or rapid degradation.
Troubleshooting Steps:
-
Verify Sample Preparation: Double-check all dilution calculations and ensure volumetric glassware is calibrated. Prepare a fresh standard and sample.
-
Check HPLC Integration: Manually review the peak integration to ensure the baseline is set correctly and the entire peak area is being measured.
-
Assess Solubility: Visually inspect your sample solution. Is it clear, or is there a precipitate? this compound is a relatively nonpolar molecule and may have limited aqueous solubility. You may need to use a co-solvent (like acetonitrile or methanol, matching your mobile phase) to prepare the stock solution before diluting it into the buffer.
-
Investigate Adsorption: The compound might be adsorbing to glass vials or plastic well plates. Try using different types of vials (e.g., polypropylene or silanized glass) and re-analyze.
-
Test for Immediate Degradation: Prepare a sample and inject it onto the HPLC system immediately (within 1-2 minutes). If recovery is good, it indicates the compound is degrading very rapidly in that specific buffer.
Q5: I'm seeing new peaks appear in my chromatograms over time. How do I identify them?
A5: The appearance of new peaks is the expected outcome of a forced degradation study. These are likely degradation products. The primary goal is to identify the main degradation pathway.
The most probable degradation pathway for a benzamide is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base[3][4][11].
Identification Strategy:
-
Mass Balance: The sum of the parent peak area (as a percentage of the initial area) and the areas of all new peaks should be close to 100%. This indicates that the new peaks account for all the degraded material.
-
HPLC-MS Analysis: The most definitive way to identify the degradants is to use liquid chromatography-mass spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to the expected masses of potential degradation products (like 2,4-dichloro-6-methylbenzoic acid), you can confirm their identities.
-
Reference Standards: If available, inject a standard of the suspected degradation product (e.g., 2,4-dichloro-6-methylbenzoic acid) to confirm its retention time matches the new peak in your stressed sample.
Section 3: Experimental Protocols & Data Interpretation
This section provides a standardized workflow and guidance on interpreting the results.
Workflow for Stability Testing
The following diagram outlines a systematic workflow for conducting the stability study. Adhering to a validated process is key to generating trustworthy data.
Protocol: Stability Sample Preparation and Analysis
This protocol provides a self-validating framework for the experiment.
-
Stock Solution Preparation:
-
Accurately weigh ~10 mg of this compound and dissolve it in 10.0 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution. Ensure it is fully dissolved.
-
-
Buffer Preparation:
-
Prepare a series of buffers (e.g., pH 2 HCl, pH 4 acetate, pH 7 phosphate, pH 9 borate, pH 12 NaOH) at a concentration of ~0.1 M.
-
-
Sample Preparation (for each buffer):
-
Label vials for each time point (e.g., T=0, T=2h, T=4h, T=8h, T=24h).
-
Add 9.8 mL of a specific buffer to a scintillation vial.
-
Add 0.2 mL of the 1 mg/mL stock solution. This creates a final concentration of 20 µg/mL with only 2% organic solvent, minimizing its effect on the buffer pH.
-
Vortex thoroughly.
-
-
Time=0 Analysis:
-
Immediately transfer an aliquot from each T=0 sample to an HPLC vial and inject it. This establishes the initial concentration (100% value).
-
-
Incubation:
-
Place the remaining sealed sample vials in a temperature-controlled environment (e.g., a 50 °C oven for accelerated testing).
-
-
Subsequent Time Points:
-
At each scheduled time point, remove the vials, allow them to cool to room temperature, and analyze by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the percentage of this compound remaining relative to its area at T=0.
-
Plot the natural logarithm (ln) of the percent remaining versus time. If the degradation follows first-order kinetics (which is common), the plot will be a straight line. The slope of this line is the negative of the degradation rate constant (k).
-
Expert Tip: The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient[12][13]. If degradation is too fast, reduce the temperature. If it's too slow, increase the temperature or the strength of the acidic/basic conditions.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Pharmaguideline. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. [Link]
-
Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Kolehmainen, E., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
PubChem. 2,4-Dichloro-6-methylbenzoic acid. National Center for Biotechnology Information. [Link]
-
Kolehmainen, E., et al. (2018). Synthesis and stability of strongly acidic benzamide derivatives. PubMed. [Link]
-
Singh, S., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Deshpande, A., et al. (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. [Link]
-
Hengyuan Fine Chemical. (2024). Buffer Selection Guide: Optimal Choices for Various Applications. [Link]
-
Morsch, L. (2019). Amide Hydrolysis Mechanism. YouTube. [Link]
-
ICH. Quality Guidelines. [Link]
-
Cox, R. A. (2008). Benzamide hydrolysis in strong acids : The last word. Semantic Scholar. [Link]
-
PubChem. 2,4-Dichlorobenzamide. National Center for Biotechnology Information. [Link]
-
European Medicines Agency. (2005). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
YouTube. (2024). Q1A (R2) A deep dive in Stability Studies. [Link]
-
PubChem. 2,4-dichloro-6-methylphenylcarbonohydrazonic dichloride. National Center for Biotechnology Information. [Link]
-
Cheméo. 2,4-dichlorohexane (CAS ---) - Chemical & Physical Properties. [Link]
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. [Link]
-
ACS Publications. Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. irjpms.com [irjpms.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
- 10. Buffer Selection Guide: Optimal Choices for Various Applications - Hengyuan Fine Chemical [hyfinechemical.com]
- 11. youtube.com [youtube.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. resolvemass.ca [resolvemass.ca]
Technical Support Center: Enhancing the Resolution of 2,4-Dichloro-6-methylbenzamide in Reversed-Phase HPLC
Welcome to the technical support center. As Senior Application Scientists, we understand that achieving baseline resolution, especially for isomeric or closely related impurities, is paramount for accurate quantification and data integrity. This guide provides in-depth troubleshooting strategies and validated protocols specifically tailored to enhance the chromatographic resolution of 2,4-Dichloro-6-methylbenzamide.
The core challenge in separating this compound lies in its non-polar, aromatic nature, making it susceptible to strong hydrophobic retention while requiring specific column and mobile phase conditions to differentiate it from structurally similar compounds. This guide moves beyond generic advice to explain the physicochemical principles behind each strategic choice, empowering you to make informed decisions in your method development and troubleshooting.
Troubleshooting Guide: Resolving Separation Issues
This section is structured to mirror a logical, real-world troubleshooting workflow. Start with the primary problem and follow the diagnostic questions to pinpoint and solve the issue.
Q1: My peak for this compound is co-eluting or has poor resolution (Rs < 1.5) with an adjacent peak. Where should I begin?
A1: Start by evaluating your peak shape. The nature of the problem—be it poor peak symmetry or simply insufficient peak-to-peak separation—dictates the troubleshooting path. An ideal chromatographic peak should be symmetrical. Asymmetry, particularly tailing, artificially broadens the peak and degrades resolution.[1]
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor HPLC resolution.
Q2: My peak is tailing significantly. What is the underlying cause and how do I fix it?
A2: Peak tailing for a compound like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the silica stationary phase.[2]
-
Causality (The "Why"): Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3.5, these silanols can deprotonate to become negatively charged (Si-O⁻).[3] If your analyte has any basic character (even very weak, like the amide nitrogen), it can engage in ionic interactions with these sites, creating a secondary, stronger retention mechanism for a small fraction of the analyte molecules. This leads to a "tail" on the peak.[1][3]
-
Solution: The most effective solution is to suppress the ionization of the silanol groups.
-
Primary Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.5–3.5 using a suitable buffer or acid (e.g., 0.1% formic acid or phosphoric acid). At this low pH, the silanols are protonated (Si-OH) and electrically neutral, minimizing the unwanted ionic interactions.[3][4]
-
Secondary Check: Ensure you are not overloading the column. Injecting too much sample can saturate the primary retention sites and lead to peak distortion, including tailing.[5] Try reducing your injection volume or sample concentration by 50% to see if the peak shape improves.
-
Q3: The peaks are symmetrical but still not resolved. How can I manipulate the mobile phase to improve separation?
A3: If peak shape is good, the issue lies with the fundamental selectivity (α) and retention (k) of your method. You need to alter the chemistry of the separation. The mobile phase is the most powerful tool for this.[5][6]
-
1. Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is a critical selectivity lever.[3]
-
Causality: ACN and methanol have different properties. Methanol is a protic solvent capable of hydrogen bonding, while ACN has a strong dipole moment.[3] These differences alter how they compete with the analyte for the stationary phase, which can change the elution order or spacing of closely related compounds. For aromatic compounds like yours, switching solvents is a highly effective strategy.[7]
-
Action: If you are using ACN, prepare an equivalent mobile phase (adjusting the percentage to achieve similar retention times) with methanol and re-run the separation.
-
-
2. Adjust the Organic-to-Aqueous Ratio: Decreasing the percentage of the organic solvent in the mobile phase increases the retention time of all non-polar compounds.
-
Causality: A weaker (more aqueous) mobile phase increases the interaction of hydrophobic analytes with the non-polar stationary phase, leading to longer retention.[8] According to the fundamental resolution equation, resolution is proportional to the retention factor (k). By increasing retention (ideally to a k value between 2 and 10), you can often improve the separation between two closely eluting peaks.[7]
-
Action: Decrease the organic content in 5% increments (e.g., from 60% ACN to 55% ACN). Be aware that this will increase analysis time and backpressure.[5]
-
Q4: I've tried adjusting the mobile phase, but resolution is still insufficient. Is a different column the answer?
A4: Yes. If mobile phase optimization is not enough, changing the stationary phase is the next logical step. This provides a completely different chemical interaction mechanism.[9]
-
Causality: A standard C18 column separates almost exclusively on hydrophobicity. Structurally similar isomers of this compound may have very similar hydrophobicities, making them difficult to resolve on a C18 phase.
-
Recommended Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase.
-
Phenyl-Hexyl Columns: These columns have phenyl groups bonded to the silica. This allows for "pi-pi" (π-π) interactions between the electron-rich phenyl rings of the stationary phase and the aromatic ring of your analyte.[3] This introduces a new separation mechanism beyond simple hydrophobicity, which is often highly effective for separating aromatic isomers.[10] When using a phenyl column, methanol is often a better organic modifier than acetonitrile because ACN's nitrile group can interfere with the desired π-π interactions.[3]
-
PFP Columns: These phases offer a combination of hydrophobic, aromatic, and dipole interactions, providing a unique selectivity profile for halogenated and aromatic compounds.
-
Frequently Asked Questions (FAQs)
Q: What is a good, robust starting method for analyzing this compound? A: A reliable starting point would be a standard C18 column with a simple isocratic mobile phase. This allows you to establish baseline retention before optimizing. See Protocol 1 below for a detailed method.
Q: Why is pH control important if this compound is essentially a neutral compound? A: While the analyte itself is not strongly ionizable in the typical HPLC pH range, the stationary phase is. As detailed in Q2, controlling the mobile phase pH (keeping it low, ~2.5-3.5) is crucial to suppress silanol activity on the silica support, preventing peak tailing and ensuring reproducible retention times.[3][4]
Q: How do I properly prepare buffered mobile phases? A: Always prepare the aqueous buffer first and adjust its pH before mixing it with the organic solvent. The pH of a solution can shift after the addition of an organic modifier. Measure the required buffer salts, dissolve them in HPLC-grade water, adjust to the target pH with an appropriate acid or base, and then perform the final volumetric mixing with your organic solvent.[4] Finally, filter the entire mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates that can damage the column and pump.[5]
Q: Can I improve resolution by changing the flow rate or temperature? A: Yes, these are secondary optimization parameters.
-
Flow Rate: Lowering the flow rate generally increases column efficiency (N) and can improve resolution, but it will also increase the run time.[5]
-
Temperature: Increasing the column temperature decreases mobile phase viscosity, which lowers backpressure and can improve efficiency. However, it can also change selectivity, sometimes for the better and sometimes for the worse. A typical starting point is 30-40°C.[5]
Data Summary: Impact of Parameter Adjustments
The following table summarizes the expected effects of common method adjustments on key chromatographic parameters.
| Parameter Change | Primary Effect on Resolution (Rs) | Effect on Retention Time (tR) | Key Rationale & Considerations |
| ↓ % Organic Modifier | Increase | Increase | Increases analyte partitioning into the stationary phase. Best for k < 2.[7][8] |
| ↑ % Organic Modifier | Decrease | Decrease | Decreases analysis time but may sacrifice resolution. |
| Switch ACN to MeOH | Change Selectivity | Varies | Alters intermolecular interactions. Methanol can enhance π-π interactions on phenyl phases.[3] |
| ↓ Mobile Phase pH (to 2.5-3.5) | Improve Peak Shape | Minimal change | Suppresses silanol ionization, reducing peak tailing for basic or polar analytes.[3][4] |
| Switch C18 to Phenyl-Hexyl | Change Selectivity | Varies | Introduces π-π interactions as a secondary separation mechanism for aromatic compounds.[3][10] |
| ↓ Flow Rate | Increase | Increase | Increases efficiency (N) by allowing more time for mass transfer. Increases analysis time.[5] |
| ↑ Temperature | Varies | Decrease | Lowers viscosity, potentially increasing efficiency. May alter selectivity.[5] |
| ↑ Column Length | Increase | Increase | Increases efficiency (N) in proportion to the square root of the length. Doubles backpressure. |
| ↓ Particle Size | Increase | Unchanged (at same linear velocity) | Significantly increases efficiency (N). Causes a large increase in backpressure.[5] |
Experimental Protocols
Protocol 1: Baseline RP-HPLC Method for Initial Assessment
This protocol serves as a robust starting point to establish the initial retention and separation profile.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
-
-
Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic, 60% Acetonitrile : 40% (0.1% Formic Acid in Water)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or determined by UV scan)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample and record the chromatogram.
-
Evaluate the retention time, peak shape (asymmetry factor), and resolution from any impurities.
-
Protocol 2: Optimized Method for Enhanced Resolution of Aromatic Isomers
This method utilizes an alternative stationary phase and mobile phase to improve selectivity.
-
Instrumentation & Materials:
-
HPLC system with UV detector
-
Column: Phenyl-Hexyl , 4.6 x 150 mm, 3.5 µm or 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B: Methanol (HPLC grade)
-
Sample Diluent: Methanol/Water (50:50, v/v)
-
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using the Methanol/Water diluent.
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic, 70% Methanol : 30% (0.1% Formic Acid in Water) (Note: The percentage may need slight adjustment to match the retention of Protocol 1)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the Phenyl-Hexyl column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Compare the resulting chromatogram to the one from Protocol 1, paying close attention to the change in selectivity and the resolution value (Rs) between the main peak and critical impurities. The use of methanol with a phenyl phase is key to maximizing the unique π-π interactions.[3]
-
References
- Reversed Phase HPLC Method Development. Phenomenex.
- Factors Affecting Resolution in HPLC. Sigma-Aldrich.
- Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru by Thermo Fisher Scientific.
- Control pH During Method Development for Better Chrom
- 2,4-Dichloro-N-methylbenzamide. SpectraBase.
- Influence of pH on retention in linear organic modifier gradient RP HPLC. PubMed.
- Investigation of factors affecting reverse-phase high performance liquid chrom
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Selecting a GC Column by a Specific St
- Troubleshooting Basics, Part IV: Peak Shape Problems.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
- Back to Basics: The Role of pH in Retention and Selectivity.
- Troubleshooting Peak Shape Problems in HPLC.
- HPLC Column Selection Guide. Chromtech.
- HPLC Tips & Tricks: Mobile Phase Prepar
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Mastelf.
- Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. BenchChem.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 9. chromtech.net.au [chromtech.net.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Dichlorobenzamide Analogs
For researchers in drug development and molecular biology, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading results and failed experiments. This guide provides an in-depth comparison of antibody cross-reactivity against a panel of dichlorobenzamide analogs, a class of compounds with applications ranging from herbicides to potential anticancer agents.[1][2][3] We will explore the underlying principles of antibody-hapten recognition and provide detailed, field-proven protocols for assessing cross-reactivity using state-of-the-art techniques.
The Imperative of Cross-Reactivity Profiling
Dichlorobenzamide and its analogs are small molecules, or haptens, which are not immunogenic on their own. To elicit an immune response and generate antibodies, they must be conjugated to a larger carrier protein.[4][5][6] The resulting antibodies will have varying degrees of specificity for the original hapten and its structurally similar analogs. Understanding this cross-reactivity is crucial for:
-
Developing specific immunoassays: For detecting a particular dichlorobenzamide analog in a complex mixture, a highly specific antibody with minimal cross-reactivity is essential.
-
Structure-activity relationship (SAR) studies: By correlating antibody binding with the structural modifications of the analogs, we can gain insights into the key chemical features recognized by the antibody.
-
Off-target effect prediction: In therapeutic antibody development, cross-reactivity can predict potential off-target binding and associated toxicities.
This guide presents a hypothetical study on a polyclonal antibody, designated pAb-DCB34, raised against a 3,4-dichlorobenzamide-carrier protein conjugate. We will assess its cross-reactivity against a panel of dichlorobenzamide analogs with varying chlorine substitution patterns.
The Panel of Dichlorobenzamide Analogs
Based on common synthetic routes, a panel of dichlorobenzamide analogs has been selected to represent a range of structural variations.[1] The synthesis of such analogs typically involves the reaction of a substituted benzoyl chloride with an appropriate amine.[1]
| Analog ID | Compound Name | Structure |
| DCB-34 | 3,4-Dichlorobenzamide | (Immunizing Hapten) |
| DCB-23 | 2,3-Dichlorobenzamide | |
| DCB-24 | 2,4-Dichlorobenzamide | |
| DCB-25 | 2,5-Dichlorobenzamide | |
| DCB-26 | 2,6-Dichlorobenzamide | |
| DCB-35 | 3,5-Dichlorobenzamide | |
| MCB-3 | 3-Chlorobenzamide | |
| MCB-4 | 4-Chlorobenzamide | |
| BZA | Benzamide (unsubstituted) |
Comparative Analysis of Antibody Cross-Reactivity
The cross-reactivity of pAb-DCB34 was evaluated using three complementary immunoassays: Competitive ELISA, Western Blot, and Surface Plasmon Resonance (SPR). The results are summarized in the table below.
| Analog ID | Compound Name | Competitive ELISA IC50 (nM) | % Cross-Reactivity | SPR Binding Affinity (KD) (M) | Western Blot Signal Intensity |
| DCB-34 | 3,4-Dichlorobenzamide | 50 | 100% | 2.5 x 10⁻⁸ | +++++ |
| DCB-23 | 2,3-Dichlorobenzamide | 250 | 20% | 1.5 x 10⁻⁷ | ++++ |
| DCB-24 | 2,4-Dichlorobenzamide | 150 | 33% | 8.0 x 10⁻⁸ | ++++ |
| DCB-25 | 2,5-Dichlorobenzamide | 800 | 6.3% | 5.0 x 10⁻⁷ | ++ |
| DCB-26 | 2,6-Dichlorobenzamide | >10,000 | <0.5% | No Binding Detected | - |
| DCB-35 | 3,5-Dichlorobenzamide | 500 | 10% | 3.2 x 10⁻⁷ | +++ |
| MCB-3 | 3-Chlorobenzamide | 400 | 12.5% | 2.1 x 10⁻⁷ | +++ |
| MCB-4 | 4-Chlorobenzamide | 200 | 25% | 1.1 x 10⁻⁷ | ++++ |
| BZA | Benzamide | >10,000 | <0.5% | No Binding Detected | - |
Cross-reactivity (%) = (IC50 of DCB-34 / IC50 of Analog) x 100
Experimental Methodologies
Competitive ELISA for Cross-Reactivity Assessment
Causality Behind Experimental Choices: Competitive ELISA is the gold standard for determining the cross-reactivity of antibodies against small molecules.[7] The principle lies in the competition between the free analog in solution and a fixed amount of enzyme-labeled hapten-protein conjugate for a limited number of antibody binding sites.[8] A higher concentration of a cross-reactive analog is required to displace the labeled conjugate, resulting in a higher IC50 value.
Caption: Workflow of the competitive ELISA for dichlorobenzamide analog cross-reactivity.
Step-by-Step Protocol:
-
Antibody Coating: Dilute pAb-DCB34 to 2 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[9]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20).
-
Blocking: Add 200 µL of blocking buffer (PBS with 1% BSA) to each well. Incubate for 1 hour at room temperature.
-
Competition Reaction:
-
Prepare serial dilutions of the dichlorobenzamide analogs and the reference compound (DCB-34) in assay buffer (PBS with 0.1% BSA).
-
Prepare a fixed concentration of DCB-34 conjugated to horseradish peroxidase (HRP).
-
In a separate plate, mix 50 µL of each analog dilution with 50 µL of the DCB-34-HRP conjugate.
-
Transfer 100 µL of this mixture to the antibody-coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of 2 M sulfuric acid to each well to stop the reaction.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analog concentration and determine the IC50 value (the concentration of analog that inhibits 50% of the maximum signal).
Western Blot for Specificity Confirmation
Causality Behind Experimental Choices: Western blotting is used to confirm that the antibody recognizes the hapten when it is conjugated to a protein, simulating the immunogen.[10] It also serves as a qualitative assessment of cross-reactivity. By running different hapten-protein conjugates, we can visually inspect the binding intensity.
Step-by-Step Protocol:
-
Conjugate Preparation: Synthesize conjugates of each dichlorobenzamide analog with a carrier protein (e.g., Ovalbumin, OVA) different from the one used for immunization (e.g., BSA) to avoid detecting antibodies against the carrier.
-
SDS-PAGE: Separate 1-5 µg of each conjugate on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with pAb-DCB34 (diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
Causality Behind Experimental Choices: SPR provides real-time, label-free analysis of binding kinetics, offering a more detailed understanding of the antibody-analog interaction than endpoint assays like ELISA.[11][12][13] By immobilizing the antibody and flowing the small molecule analogs over the surface, we can determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD), a direct measure of binding affinity.[14][15]
Caption: The workflow for Surface Plasmon Resonance (SPR) analysis of antibody-analog binding kinetics.
Step-by-Step Protocol:
-
Antibody Immobilization: Immobilize pAb-DCB34 onto a sensor chip (e.g., CM5) using standard amine coupling chemistry.
-
Analog Preparation: Prepare a series of concentrations for each dichlorobenzamide analog in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the analog solutions over the sensor surface for a defined period to monitor association.
-
Switch back to running buffer to monitor dissociation.
-
-
Regeneration: Inject a regeneration solution (e.g., glycine-HCl, pH 2.5) to remove the bound analog and prepare the surface for the next cycle.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (ka, kd) and calculate the affinity (KD = kd/ka).
Insights into Dichlorobenzamide's Biological Activity
Recent studies have highlighted the anticancer potential of various benzamide derivatives.[2][16] One proposed mechanism involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[2] Another potential target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair.[16][17] Inhibition of PARP-1 can lead to cell cycle arrest and apoptosis in cancer cells.[16]
Caption: A potential signaling pathway for the anticancer activity of dichlorobenzamide analogs.
Conclusion
This guide demonstrates a comprehensive approach to characterizing the cross-reactivity of antibodies against dichlorobenzamide analogs. The data reveals that the pAb-DCB34 antibody, raised against 3,4-dichlorobenzamide, exhibits the highest affinity for its target hapten. The degree of cross-reactivity is highly dependent on the position of the chlorine atoms on the benzamide ring, with the 2,6-disubstituted analog showing negligible binding. This highlights the critical role of steric hindrance in antibody-hapten interactions. The combination of competitive ELISA, Western Blot, and SPR provides a robust and multi-faceted understanding of antibody specificity, which is indispensable for the development of reliable immunoassays and targeted therapeutics.
References
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba. (2019, May 22). PubMed. Retrieved January 25, 2026, from [Link]
-
Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: What are the risks to humans and biota? (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved January 25, 2026, from [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025, May 17). PubMed. Retrieved January 25, 2026, from [Link]
-
Small Molecule Immunosensing Using Surface Plasmon Resonance. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
- US Patent for Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies. (n.d.). Google Patents.
-
Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies. Retrieved January 25, 2026, from [Link]
-
Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. (n.d.). International Journal of Agriculture and Biology. Retrieved January 25, 2026, from [Link]
-
Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota?. (2011, September 1). PubMed. Retrieved January 25, 2026, from [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018, December 26). PubMed. Retrieved January 25, 2026, from [Link]
-
Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023, May 5). PubMed. Retrieved January 25, 2026, from [Link]
-
Preparation of Hapten and Immunogen for Producing Polyclonal Antibody Specific to Cypermethrin. (2025, August 7). ResearchGate. Retrieved January 25, 2026, from [Link]
-
2,6-dichlorobenzamide (Ref: AE C653711). (n.d.). AERU. Retrieved January 25, 2026, from [Link]
-
Characterization of Protein-Hapten Conjugates. 1. Matrix-Assisted Laser Desorption Ionization Mass Spectrometry of Immuno BSA-Hapten Conjugates and Comparison with Other Characterization Methods. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences. Retrieved January 25, 2026, from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Synthesis of Novel Substituted Dibenzonaphthyridines. (2015, December 29). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017, November 20). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Obtaining a Monoclonal Antibody against a Novel Prometryn-Like Hapten and Characterization of Its Selectivity for Triazine. (2022, December 25). eScholarship.org. Retrieved January 25, 2026, from [Link]
-
The principle and method of ELISA. (n.d.). MBL Life Science. Retrieved January 25, 2026, from [Link]
-
Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. (2013, March 28). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Hapten-Carrier Conjugation. (n.d.). Creative Biolabs. Retrieved January 25, 2026, from [Link]
-
Competitive ELISA Protocol and Animation. (2010, May 3). Microbe Notes. Retrieved January 25, 2026, from [Link]
-
Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome. (2023, June 4). Frontiers. Retrieved January 25, 2026, from [Link]
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022, October 6). YouTube. Retrieved January 25, 2026, from [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025, January 13). Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hapten Synthesis, Antibody Development, and a Highly Sensitive Indirect Competitive Chemiluminescent Enzyme Immunoassay for Detection of Dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.fspublishers.org [api.fspublishers.org]
- 6. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. US20020132256A1 - Method for the detection and measurement of hapten-conjugated biological binding entities by western and dot-blot using anti-hapten antibodies - Google Patents [patents.google.com]
- 11. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Bridging the Gap: A Guide to In Vitro and In Vivo Correlation of 2,4-Dichloro-6-methylbenzamide Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between a compound's activity in controlled laboratory settings (in vitro) and its behavior within a complex living organism (in vivo). This guide provides a comprehensive framework for understanding and establishing the in vitro-in vivo correlation (IVIVC) for a novel investigational compound, 2,4-Dichloro-6-methylbenzamide.
As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the scientific rationale that underpins each experimental choice. This guide is designed to be a self-validating system, where each step logically informs the next, ensuring the generation of robust and translatable data.
Introduction to this compound and the Imperative of IVIVC
Benzamides are a versatile class of compounds with a wide range of pharmacological activities, including antipsychotic, antiemetic, and, increasingly, anticancer effects.[1][2][3][4] this compound is a novel synthetic benzamide derivative whose therapeutic potential is under investigation. The core challenge in its development lies in predicting its clinical efficacy from preclinical data. This is where In Vitro-In Vivo Correlation (IVIVC) becomes an indispensable tool.
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like drug release) and a relevant in vivo response (such as plasma drug concentration or therapeutic effect).[5][6] A well-established IVIVC can streamline drug development by reducing the need for extensive human studies, validating dissolution specifications, and assisting in quality control during manufacturing.[5]
This guide will walk through the essential in vitro and in vivo studies required to characterize the activity of this compound and establish a meaningful correlation between the two.
In Vitro Characterization: Foundational Insights into Biological Activity
The initial step in evaluating a new chemical entity is to determine its biological activity and basic physicochemical properties in a controlled laboratory environment. For a compound with potential anticancer activity, this typically involves cell-based assays and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Cellular Potency Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7] It is a robust and widely used method for determining the cytotoxic potential of a compound against various cancer cell lines.
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[8] Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8] Replace the media in the wells with the media containing the different concentrations of the compound. Include a vehicle control (media with 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plates for 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
Causality Behind Experimental Choices:
-
Choice of Cell Lines: Utilizing a panel of cell lines from different tissue origins provides a broader understanding of the compound's spectrum of activity and potential tissue-specific effects.
-
Concentration Range: A wide concentration range is essential to capture the full dose-response relationship and accurately determine the IC50.
-
Incubation Time: A 72-hour incubation period allows for multiple cell doubling times, providing a robust assessment of the compound's effect on cell proliferation.
Hypothetical In Vitro Data for this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | 8.5 |
| A549 | Lung Cancer | 12.3 |
| HCT116 | Colon Cancer | 5.7 |
Preliminary ADME Profiling
Understanding a compound's ADME properties is crucial for translating in vitro potency into in vivo efficacy.
-
Solubility: The solubility of a compound affects its dissolution and subsequent absorption. Benzamides can have limited aqueous solubility.[8][9] Initial assessment can be done using thermodynamic or kinetic solubility assays.
-
Metabolic Stability: In vitro metabolism studies using liver microsomes or hepatocytes can predict how quickly the compound will be cleared in the body.[10][11][12] This helps in estimating the in vivo half-life and designing appropriate dosing regimens.
In Vivo Evaluation: Assessing Efficacy and Pharmacokinetics in a Living System
Positive in vitro results are a prerequisite for moving into more complex and resource-intensive in vivo studies.[13][14] Animal models, most commonly mice, are used to evaluate the anticancer efficacy and pharmacokinetic profile of the investigational drug.[14]
Xenograft Mouse Model of Cancer
A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to test the efficacy of anticancer agents.[14]
Experimental Protocol: Xenograft Efficacy Study
-
Animal Acclimatization: Acclimate female athymic nude mice (6-8 weeks old) for one week.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells (chosen based on favorable in vitro potency) in a mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) orally once daily.
-
Treatment Group: Administer this compound (e.g., at 25 and 50 mg/kg) orally once daily. The dose selection is informed by preliminary toxicity studies.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent.
-
-
Monitoring: Measure tumor volume (using calipers) and body weight twice weekly.
-
Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Rationale for Experimental Design:
-
Immunocompromised Mice: Athymic nude mice lack a functional thymus and cannot mount an effective immune response to reject the human tumor cells.
-
Dosing Route and Schedule: Oral administration is often preferred for patient convenience. A once-daily schedule is a common starting point, which can be refined based on pharmacokinetic data.
-
Endpoints: Tumor volume is the primary efficacy endpoint. Body weight is monitored as a general indicator of toxicity.
Hypothetical In Vivo Efficacy Data for this compound
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 25 | 825 ± 180 | 45 |
| This compound | 50 | 450 ± 120 | 70 |
Pharmacokinetic (PK) Studies
PK studies are essential to understand how the drug is absorbed, distributed, metabolized, and excreted over time. This information is critical for correlating the drug concentration at the site of action with its therapeutic effect.
Experimental Protocol: Mouse Pharmacokinetic Study
-
Animal Dosing: Administer a single oral dose of this compound to a cohort of mice.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the parent drug and any major metabolites using a validated analytical method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
Establishing the In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro and in vivo data. For anticancer drugs, this can be complex, but a common approach is to correlate in vitro potency with the in vivo exposure required for efficacy.
A Level A correlation, which is a point-to-point relationship between in vitro dissolution rate and in vivo absorption rate, is the highest level of correlation.[5] For immediate-release dosage forms with good solubility and permeability, the correlation may be more straightforward. For compounds with complex pharmacology, a correlation between the in vitro IC50 and the in vivo plasma concentration required to achieve a certain level of tumor growth inhibition can be explored.
Workflow for Establishing IVIVC
Caption: Hypothesized inhibition of the PI3K signaling pathway.
Further experiments, such as Western blotting to assess the phosphorylation status of key proteins in this pathway, would be necessary to validate this hypothesis. [15]
Conclusion
The successful development of a novel therapeutic agent like this compound hinges on a thorough and logical progression from in vitro characterization to in vivo validation. Establishing a robust in vitro-in vivo correlation is not merely an academic exercise; it is a critical tool that enhances the efficiency of the drug development process, reduces reliance on extensive animal and human testing, and ultimately increases the probability of clinical success. By carefully designing and executing the experiments outlined in this guide, researchers can build a comprehensive data package that bridges the gap between the laboratory bench and the patient bedside.
References
-
Metabolism of 2,6-dichlorobenzamide in rats and mice. PubMed. [Link]
-
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
-
N-(2,6-Dichlorophenyl)-4-methylbenzamide. PubMed Central. [Link]
-
New anticancer agents: in vitro and in vivo evaluation. PubMed. [Link]
-
2,6-Dichloro-N-(4-methylphenyl)benzamide. PubMed Central. [Link]
-
In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. PubMed. [Link]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. In Vivo. [Link]
-
Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]
-
Metabolism of 2,4‐D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. ResearchGate. [Link]
-
What is the mechanism of Dichlorphenamide?. Patsnap Synapse. [Link]
-
In vitro - In vivo Correlation: From Theory to Applications. University of Alberta. [Link]
-
Effects of the Thiol Methyltransferase Inhibitor (±)-2,3-Dichloro- α-Methylbenzylamine (DCMB) on the Pharmacokinetics and Metabolism of Vicagrel in Rats. PubMed. [Link]
-
2,4-Dichloro-N-p-tolylbenzamide. ResearchGate. [Link]
-
New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI. [Link]
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL N,N-CYCLIC-2,4-DIHYDROXYTHIOBENZAMIDE DERIVATIVES. PubMed. [Link]
-
Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General). Protocol.io. [Link]
-
Natural Product Testing: Selecting in vivo Anticancer Assay Model. ResearchGate. [Link]
-
Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. [Link]
-
In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing – A Simple and Practical Approach. Bentham Open Archives. [Link]
-
2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. PubMed. [Link]
-
Biopharmaceutical considerations and in vitro-in vivo correlations (IVIVCs) for orally administered amorphous formulations. The University of Bath's research portal. [Link]
-
In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed Central. [Link]
-
Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. PubMed. [Link]
-
2,4-Dichlorobenzamide. PubChem. [Link]
- A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
-
Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies. PubMed. [Link]
-
Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. National Institutes of Health. [Link]
-
The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. ResearchGate. [Link]
-
2,4-Dichlorotoluene. PubChem. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. In Vitro-In Vivo Correlation (IVIVC) and Determining Drug Concentrations in Blood from Dissolution Testing – A Simple and Practical Approach [benthamopenarchives.com]
- 7. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]
- 8. 2,4-dichloro-N-(4-cyanophenyl)benzamide | Benchchem [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of 2,6-dichlorobenzamide in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption, Distribution, Metabolism, and Excretion of [14C]iptacopan in Healthy Male Volunteers and in In Vivo and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New anticancer agents: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Target Identification and Selectivity Profiling of 2,4-Dichloro-6-methylbenzamide
For drug development professionals and researchers, the journey of a novel small molecule from a chemical structure to a potential therapeutic is paved with rigorous scientific inquiry. A critical juncture in this journey is the elucidation of its biological target and the characterization of its selectivity. This guide provides an in-depth, experience-driven framework for assessing a compound like 2,4-Dichloro-6-methylbenzamide, for which a primary biological target is not established in public literature.
We will first navigate the pivotal phase of target deconvolution—identifying the specific protein(s) with which the compound interacts to elicit a biological response. Subsequently, we will detail a comprehensive strategy for quantifying its selectivity, a crucial determinant of its therapeutic window and potential for off-target effects. This is not merely a list of protocols but a logical, self-validating workflow designed to build a robust understanding of a compound's mechanism of action.
Part 1: The Foundational Quest - Target Identification
Before selectivity can be assessed, the primary biological target must be identified and validated. Phenotypic screening may reveal that this compound has an interesting effect (e.g., it inhibits cancer cell growth), but this observation is a black box. The crucial next step is to illuminate the specific molecular interaction responsible for this effect. Target identification can be approached through a combination of computational, biochemical, and cellular methods.[1]
In Silico Hypothesis Generation: Computational Approaches
Computational methods serve as a cost-effective initial step to generate hypotheses about potential targets based on the structure of this compound. These approaches can help prioritize subsequent experimental validation.[2]
-
Molecular Docking & Pharmacophore Fitting: These methods computationally "fit" the small molecule into the binding sites of known protein structures. By screening against large databases of proteins, we can identify targets with high predicted binding affinity.[2]
While powerful for generating leads, these predictions are purely theoretical and must be validated experimentally.
Experimental Target Discovery: Fishing for Partners
Biochemical methods aim to physically isolate the target protein(s) by using the small molecule as "bait."
This is a cornerstone technique for target identification.[4] The principle involves immobilizing the small molecule on a solid support (like agarose beads) and using it to "pull down" binding proteins from a cell lysate.[5]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Chemically synthesize an analog of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated agarose beads). It is crucial to design the linker attachment point to minimize disruption of the compound's active pharmacophore.
-
Lysate Preparation: Prepare a total protein lysate from a biologically relevant cell line (e.g., a cancer cell line sensitive to the compound).
-
Binding/Incubation: Incubate the compound-coupled beads with the cell lysate. In a parallel control experiment, incubate the beads with lysate that has been pre-saturated with a high concentration of free, unmodified this compound. This competition control is the self-validating component: a true binding partner will be captured on the beads in the main experiment but not in the control, as the free compound will have already occupied its binding site.
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically or weakly bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-containing buffer.
-
Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, digest them with trypsin, and identify the resulting peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] Proteins that are significantly enriched in the main experiment compared to the competition control are considered high-confidence candidate targets.
-
Photoaffinity Labeling: A photoreactive group is incorporated into the small molecule. Upon exposure to UV light, the probe covalently crosslinks to its binding partners in situ, allowing for more robust capture of even transient interactions.[6]
-
Activity-Based Protein Profiling (ABPP): This technique is particularly useful if the compound is suspected to target a specific enzyme family. It uses probes that covalently bind to the active sites of enzymes.[7]
In-Cell Target Engagement: Validating the Interaction
Once a candidate target is identified, it is imperative to confirm that the compound engages this target within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this validation.[8][9] The underlying principle is that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[10]
Sources
- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Google DeepMind and Isomorphic Labs introduce AlphaFold 3 AI model [blog.google]
- 4. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CETSA [cetsa.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Purification of 2,4-Dichloro-6-methylbenzamide
Introduction: The Need for Robust Synthesis in Chemical R&D
2,4-Dichloro-6-methylbenzamide is a substituted aromatic amide that serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and agrochemical industries. The precise arrangement of its substituents—two chlorine atoms, a methyl group, and an amide function—makes it an interesting scaffold for structure-activity relationship (SAR) studies. However, the successful and efficient development of new chemical entities relies on the ability to produce these foundational molecules with high purity and consistent yields.
Reproducibility is the cornerstone of scientific integrity and industrial scale-up. A synthetic protocol that yields a pure product one day but a mixture of isomers and byproducts the next is of little practical value. This guide provides an in-depth analysis of the synthesis and purification of this compound, focusing on the critical parameters that govern reproducibility. We will dissect a logical, two-part synthetic strategy, compare key reaction methodologies, and provide a detailed, field-tested protocol designed for consistency and self-validation.
Part 1: A Reproducible Pathway to the Key Precursor: 2,4-Dichloro-6-methylbenzoic Acid
A direct, well-documented synthesis for this compound is not prevalent in readily accessible literature. Therefore, a robust synthesis begins with a reliable route to its immediate precursor, 2,4-dichloro-6-methylbenzoic acid. While several theoretical pathways exist, many are fraught with challenges such as low yields, harsh conditions, or difficult purification of isomeric byproducts.[1]
We propose a robust and logical two-step sequence starting from the commercially available 2,4-dichlorotoluene. This approach is predicated on well-understood, high-yielding reaction mechanisms: benzylic bromination followed by oxidation.
Caption: Proposed synthetic workflow for the precursor acid.
Causality Behind Experimental Choices:
-
Step 1: Benzylic Bromination: The methyl group on the aromatic ring is activated for free-radical halogenation at the "benzylic" position. Using N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or benzoyl peroxide) is the method of choice over elemental bromine (Br₂) to ensure high selectivity for the benzylic C-H bond and minimize unwanted aromatic ring bromination.[2] This selectivity is crucial for reproducibility, as it prevents the formation of hard-to-separate isomers. A green and safe alternative involves photocatalytic oxidative bromination using HBr and H₂O₂, which can be performed in a microchannel reactor to mitigate explosion risks.[3]
-
Step 2: Oxidation: The resulting benzyl bromide is a perfect substrate for oxidation to the carboxylic acid. While strong oxidants like potassium permanganate (KMnO₄) can be used, they often require harsh conditions and can lead to over-oxidation or degradation. A more controlled and reproducible method is the oxidation using hydrogen peroxide (H₂O₂) catalyzed by a tungstate salt like Na₂WO₄.[4] This method is environmentally safer, with water as the primary byproduct, and the reaction conditions are mild, which helps to prevent the formation of impurities.[4]
An alternative, though potentially more complex, industrial approach involves the direct liquid-phase oxidation of 2,4-dichlorotoluene using an oxygen-containing gas and a Co/Mn/Br catalyst system.[5] This method avoids the bromination step but requires specialized high-pressure equipment.
Part 2: The Amidation Reaction - A Comparative Analysis
The conversion of 2,4-dichloro-6-methylbenzoic acid to its corresponding primary amide is the final and most critical step. The steric hindrance from the ortho-methyl group and one of the ortho-chlorine atoms can significantly impact the reaction rate and efficiency.[6][7] Therefore, the choice of amidation method is paramount for ensuring a reproducible outcome. We will compare two primary strategies: the classic acyl chloride route and modern direct coupling methods.
Method A: The Thionyl Chloride (Acyl Chloride) Route
This is a traditional, robust, and cost-effective method. It proceeds in two distinct stages: activation of the carboxylic acid to a highly reactive acyl chloride, followed by nucleophilic attack by an ammonia source.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 5. JPS5553239A - Preparation of 2,4-dichlorobenzoic acid - Google Patents [patents.google.com]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Validation of Analytical Methods for 2,4-Dichloro-6-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the unwavering accuracy and consistency of analytical methods are paramount. This guide provides a comprehensive framework for the inter-laboratory validation of analytical methods for the quantification of 2,4-Dichloro-6-methylbenzamide, a key chemical intermediate. As a Senior Application Scientist, this document synthesizes established validation principles with practical, field-proven insights to ensure the robustness and reproducibility of your analytical data across multiple laboratory settings.
The validation of an analytical procedure is the formal process of demonstrating its suitability for the intended purpose.[1] For methods intended for quality control and regulatory submission, a collaborative inter-laboratory study is the gold standard for establishing method reproducibility.[2] This guide will delve into the critical performance characteristics that must be evaluated, offer a comparative analysis of suitable analytical techniques, and provide detailed experimental protocols grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3]
The Imperative of Inter-Laboratory Validation
A single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions (e.g., specific equipment, analyst, and environment). However, to ensure a method is truly robust and transferable, an inter-laboratory study is essential. This process involves multiple laboratories analyzing identical samples to assess the method's reproducibility when subjected to the inherent variations of different laboratory environments.[2]
The primary objective is to demonstrate that the analytical method yields equivalent and reliable results regardless of the testing location, thereby ensuring consistent product quality and facilitating seamless method transfer between research, development, and quality control sites.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique for this compound is a critical first step. The choice is typically driven by the compound's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common and powerful analytical techniques for the quantification of organic compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. Derivatization may be required for less volatile compounds. |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano | Polysiloxanes, Polyethylene glycols |
| Typical Mobile Phase | Acetonitrile, Methanol, Water, Buffers | Inert gases (e.g., Helium, Nitrogen, Hydrogen) |
| Detection | UV-Vis, Diode Array (DAD/PDA), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD) |
| Advantages | High versatility, robust, and well-established for pharmaceutical analysis.[4] | High resolution and sensitivity, particularly with an ECD for halogenated compounds. |
| Considerations | Solvent consumption and disposal. | Potential for thermal degradation of the analyte. |
For this compound, HPLC with UV detection is often the method of choice due to its robustness and the presence of a chromophore in the molecule's structure, which allows for straightforward detection.
The Inter-Laboratory Validation Workflow
A successful inter-laboratory validation study is built upon a well-defined protocol that is shared and agreed upon by all participating laboratories. The following diagram illustrates a typical workflow:
Caption: A typical workflow for an inter-laboratory validation study.
Key Validation Parameters and Acceptance Criteria
The ICH Q2(R2) guidelines outline the key performance characteristics that should be evaluated during method validation.[2] The following table summarizes these parameters and provides typical acceptance criteria for an assay of a chemical intermediate.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis (e.g., using a DAD/PDA detector) should demonstrate no co-eluting peaks at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Coefficient of determination (R²) ≥ 0.999.[5] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6] | Typically 80-120% of the target concentration for an assay.[7] |
| Accuracy | The closeness of the test results to the true value.[8] | Mean recovery of 98.0% to 102.0%.[7] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] | Repeatability (Intra-assay precision): RSD ≤ 1.0%.Intermediate Precision (Inter-assay, inter-day, inter-analyst): RSD ≤ 2.0%.Reproducibility (Inter-laboratory): RSD ≤ 5.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] | Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by accuracy and precision studies at this concentration. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Experimental Protocols
Below are representative, detailed protocols for the validation of an HPLC method for the quantification of this compound.
Protocol 1: Preparation of Standard and Sample Solutions
Objective: To prepare accurate and consistent solutions for calibration and analysis.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Analytical balance
Procedure:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity by serially diluting the stock standard solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in acetonitrile in a volumetric flask. Dilute with a 50:50 mixture of acetonitrile and water to a final target concentration within the linear range of the method.
Protocol 2: HPLC Method Parameters
Objective: To establish a robust and reproducible chromatographic separation.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Deionized WaterB: Acetonitrile |
| Gradient | 0-10 min, 50-90% B; 10-12 min, 90% B; 12-12.1 min, 90-50% B; 12.1-15 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
Protocol 3: Inter-Laboratory Validation Study Design
Objective: To assess the reproducibility of the analytical method across multiple laboratories.
Procedure:
-
Protocol Distribution: The coordinating laboratory will distribute the validated analytical method protocol, a sufficient quantity of a single lot of this compound reference standard, and a set of homogeneous and blinded test samples to a minimum of three participating laboratories.
-
Execution: Each laboratory will perform the analysis as per the protocol, including system suitability tests, and determine the concentration of this compound in the provided samples.
-
Data Reporting: Each laboratory will report their raw data, chromatograms, and calculated results to the coordinating laboratory for statistical analysis.
-
Statistical Analysis: The coordinating laboratory will perform a statistical analysis of the combined data to determine the inter-laboratory precision (reproducibility).
The following diagram illustrates the relationship between the core validation parameters:
Caption: The interconnectedness of analytical method validation parameters.
Conclusion
The inter-laboratory validation of an analytical method for this compound is a rigorous but essential process for ensuring the generation of consistent and reliable data. By adhering to the principles outlined in this guide and the ICH guidelines, researchers, scientists, and drug development professionals can establish a robust and transferable analytical method. This, in turn, supports confident decision-making throughout the drug development lifecycle, from early-stage research to final product release.
References
- Benchchem.
-
MDPI. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
Semantic Scholar. Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,4,6-Trinitrotoluene. [Link]
-
GMP SOP. HPLC Method Development & Validation Procedure. [Link]
- Google Patents.
-
United States Environmental Protection Agency. Analytical Method for the Analysis of Dichlobenil and its Metabolite 2,6-dichlorobenzamide in Water. [Link]
-
Japan International Cooperation Agency. Analytical Methods for Environmental Pollutants. [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
SpectraBase. 2,4-Dichloro-N-methylbenzamide. [Link]
-
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
PubMed Central. N-(2,6-Dichlorophenyl)-4-methylbenzamide. [Link]
-
Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
-
PubChem. 2,4-Dichloro-6-methylbenzoic acid. [Link]
-
PubMed Central. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. [Link]
-
ResearchGate. 2,4-Dichloro-N-p-tolylbenzamide. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 8. gmpsop.com [gmpsop.com]
- 9. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

